molecular formula C45H50N6O16 B15599984 5-Fam-lpetgg

5-Fam-lpetgg

Cat. No.: B15599984
M. Wt: 930.9 g/mol
InChI Key: UPXNGHOKXCQOND-ANXUFWSBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fam-lpetgg is a useful research compound. Its molecular formula is C45H50N6O16 and its molecular weight is 930.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H50N6O16

Molecular Weight

930.9 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C45H50N6O16/c1-21(2)15-31(49-39(60)23-6-9-27-26(16-23)44(65)67-45(27)28-10-7-24(53)17-33(28)66-34-18-25(54)8-11-29(34)45)43(64)51-14-4-5-32(51)41(62)48-30(12-13-36(56)57)40(61)50-38(22(3)52)42(63)47-19-35(55)46-20-37(58)59/h6-11,16-18,21-22,30-32,38,52-54H,4-5,12-15,19-20H2,1-3H3,(H,46,55)(H,47,63)(H,48,62)(H,49,60)(H,50,61)(H,56,57)(H,58,59)/t22-,30+,31+,32+,38+/m1/s1

InChI Key

UPXNGHOKXCQOND-ANXUFWSBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the mechanism of action for 5-FAM-LPETGG, a key reagent in enzymatic protein modification. It covers the core biochemical processes, experimental protocols for its application, and visualizations to aid in understanding its function.

Core Mechanism of Action: A Substrate for Sortase A-Mediated Transpeptidation

This compound is a synthetic peptide composed of the amino acid sequence Leu-Pro-Glu-Thr-Gly-Gly, which is covalently linked to the green fluorescent dye 5-Carboxyfluorescein (5-FAM).[1][2][3] Its primary mechanism of action is to serve as a specific, recognizable substrate for Sortase A (SrtA), a transpeptidase enzyme found in Gram-positive bacteria.[1][2][4]

In its natural context, SrtA anchors surface proteins, which contain a conserved LPXTG recognition motif, to the bacterial cell wall's peptidoglycan.[5] The enzyme achieves this through a transpeptidation reaction. This compound mimics these natural substrates, allowing for the SrtA-catalyzed ligation of the fluorescent 5-FAM-LPETG moiety onto a target molecule.[2][4]

The catalytic process is a two-step reaction:

  • Acyl-Enzyme Intermediate Formation: The active site of SrtA contains a critical cysteine residue. This cysteine performs a nucleophilic attack on the peptide bond between the threonine and the first glycine (B1666218) of the LPETGG motif.[1][2][4] This results in the cleavage of the peptide bond and the formation of a transient thioester bond between the threonine of the LPETG segment and the cysteine residue of SrtA. The GG portion of the peptide is released.[6]

  • Nucleophilic Attack and Ligation: The acyl-enzyme intermediate is then resolved by a nucleophilic attack from the N-terminal amine group of an oligoglycine sequence (typically GGG).[6] This second nucleophilic attack breaks the thioester bond, regenerates the active cysteine in SrtA, and forms a stable, native amide bond between the threonine of the 5-FAM-LPETG probe and the N-terminal glycine of the target molecule.[1][2][4]

This highly specific enzymatic reaction allows for the precise, site-specific labeling of proteins that have been engineered to possess an N-terminal oligoglycine tag.[6]

Sortase_Mechanism Sortase A Catalytic Cycle with this compound SrtA Sortase A (Active Cys-SH) Complex1 Enzyme-Substrate Complex SrtA->Complex1 + Substrate This compound Substrate->Complex1 Binds Target Target Protein (GGG-) Product Labeled Protein (GGG-LPET-FAM) Target->Product + Intermediate Acyl-Enzyme Intermediate (SrtA-S-CO-LPET-FAM) Complex1->Intermediate Cleavage of T-G bond Intermediate->Product Nucleophilic attack by GGG- ReleasedGG Released GG Intermediate->ReleasedGG Releases Product->SrtA Releases

Sortase A Catalytic Cycle with this compound.

Quantitative Data Summary

ParameterRecommended Starting ConditionNotes
Reactants
Target Protein (N-terminal GGG)50 µMThe protein must be purified and soluble in the reaction buffer. The N-terminus should be sterically accessible.[1][6]
This compound Probe250 µMA 5-fold molar excess over the target protein is a common starting point to drive the reaction forward.[6][10] The probe is often dissolved in DMSO as a stock solution.[6]
Sortase A (e.g., Penta-mutant)2.5 - 10 µMA 1:20 to 1:5 molar ratio of enzyme to target protein is typical.[6][7] Engineered, calcium-independent mutants (e.g., heptamutant) are often used for their enhanced activity and broader buffer compatibility.[6]
Reaction Conditions
Buffer (Pentamutant SrtA)50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2Calcium is required for the activity of many SrtA variants.[7]
Buffer (Heptamutant SrtA)50 mM Tris-HCl, pH 7.5, 150 mM NaClCalcium-independent mutants offer more flexibility and are compatible with buffers like PBS.[6]
Temperature4 °C to 37 °CLower temperatures (4 °C) are used for longer incubations to maintain protein stability, while higher temperatures (25-37 °C) accelerate the reaction.[6][11]
Incubation Time30 minutes to 21 hoursReaction progress should be monitored over time to determine the optimal duration.[6][8] Shorter times are often sufficient at higher temperatures.[6]

Experimental Protocols

The following is a generalized protocol for the site-specific N-terminal labeling of a target protein using this compound and Sortase A.

  • 10x Sortase Reaction Buffer:

    • For Ca2+-dependent SrtA (e.g., pentamutant): Prepare a solution containing 500 mM Tris-HCl (pH 7.5), 1.5 M NaCl, and 100 mM CaCl2.[6][7]

    • For Ca2+-independent SrtA (e.g., heptamutant): Prepare a solution containing 500 mM Tris-HCl (pH 7.5) and 1.5 M NaCl.[6]

    • Store both buffers at 4 °C.

  • This compound Stock Solution: Dissolve lyophilized this compound peptide in DMSO to a final concentration of 5-10 mM. Store in small aliquots at -20 °C, protected from light.[6][10]

  • Sortase A Stock Solution: Prepare a stock solution of purified Sortase A (e.g., 1 mM) in an appropriate storage buffer (often containing glycerol) and store at -20 °C or -80 °C.[10]

  • Target Protein: The target protein should be purified and buffer-exchanged into a compatible buffer (e.g., Tris/NaCl without calcium if using a calcium-dependent SrtA in the next step). The concentration should be accurately determined.

  • In a microcentrifuge tube, combine the following components to the recommended starting concentrations (see Table 1):

    • Purified Target Protein (with N-terminal glycines)

    • 10x Sortase Reaction Buffer (to a final concentration of 1x)

    • This compound Stock Solution

    • Nuclease-free water to the final desired volume.

  • Mix gently by pipetting.

  • Initiate the reaction by adding the Sortase A enzyme stock solution.

  • Incubate the reaction at the desired temperature (e.g., 25 °C for 2 hours or 4 °C overnight).[6] For optimization, time points can be taken to monitor progress (e.g., at 30 min, 1 hr, 2 hr, etc.).[8]

  • Stop the reaction by adding SDS-PAGE loading buffer and heating, or by adding 20 mM EDTA if using a calcium-dependent sortase.[8][9]

A. SDS-PAGE Analysis:

  • Prepare a polyacrylamide gel (e.g., 12% or 15%) suitable for resolving your target protein.[12]

  • Load a negative control (reaction mix without SrtA) and samples from the ligation reaction.

  • Run the gel according to standard procedures.[12]

  • Visualize the result. A successful ligation will show a new band at a slightly higher molecular weight than the unlabeled target protein. This shift is due to the addition of the 5-FAM-LPETG moiety.

  • The fluorescently labeled protein can be directly visualized in-gel using a fluorescence scanner with the appropriate excitation/emission filters for fluorescein (B123965) (approx. 495/518 nm) before Coomassie staining.[6]

B. Mass Spectrometry Analysis:

  • To confirm the precise modification, the reaction product can be analyzed by mass spectrometry (e.g., LC-ESI-MS).[6][13]

  • Desalt the protein sample prior to analysis.

  • The expected mass of the labeled protein will be the mass of the original protein plus the mass of the 5-FAM-LPETG adduct, minus the mass of the proton from the N-terminal amine.

If the target protein or the Sortase A enzyme has an affinity tag (e.g., His6-tag), the labeled protein can be separated from the enzyme and any unreacted starting material using affinity chromatography.[5][14] Size exclusion chromatography can also be used to separate the labeled protein from the smaller enzyme and peptide components.[14]

Workflow Experimental Workflow for N-Terminal Protein Labeling cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Analysis & Purification prep_protein Purify GGG-Protein mix Combine Protein, Peptide, & Buffer prep_protein->mix prep_peptide Prepare this compound Stock (in DMSO) prep_peptide->mix prep_enzyme Prepare SrtA Stock prep_buffer Prepare 10x Buffer prep_buffer->mix initiate Add Sortase A to Initiate mix->initiate incubate Incubate (e.g., 25°C, 2h) initiate->incubate sds_page SDS-PAGE & In-Gel Fluorescence Scan incubate->sds_page Stop Reaction ms_analysis Mass Spectrometry (Confirmation) sds_page->ms_analysis Optional purify Purify Labeled Protein (e.g., Affinity Chromatography) sds_page->purify Optional

Workflow for Site-Specific N-Terminal Protein Labeling.

References

A Technical Guide to 5-FAM-LPETGG for Site-Specific Protein Labeling in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-LPETGG is a highly valuable research tool employed for the site-specific fluorescent labeling of proteins. This peptide substrate, which incorporates the 5-carboxyfluorescein (B1664652) (5-FAM) fluorophore, is specifically recognized by the bacterial transpeptidase Sortase A (SrtA). The enzymatic reaction catalyzed by Sortase A enables the covalent attachment of the 5-FAM fluorophore to a target protein, facilitating a wide range of applications in cellular imaging, protein trafficking studies, and the investigation of protein-protein interactions. This in-depth technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its applications in studying cellular signaling pathways.

Core Concepts: The Sortase A-Mediated Ligation

The utility of this compound is intrinsically linked to the activity of Sortase A, a transpeptidase found in Gram-positive bacteria.[1] Sortase A recognizes the specific amino acid sequence LPXTG (where X can be any amino acid) and cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues.[2] This cleavage results in the formation of a transient acyl-enzyme intermediate, where the threonine is covalently linked to the active site cysteine of Sortase A.[3][4] This intermediate is then resolved by a nucleophilic attack from the N-terminal glycine of a second substrate, leading to the formation of a new peptide bond.

In the context of protein labeling with this compound, the target protein is engineered to possess an N-terminal oligoglycine (Gly)n tag (typically n=3-5).[5] When this compound, the target protein, and Sortase A are combined, Sortase A cleaves the LPETGG motif within the fluorescent peptide and subsequently ligates the 5-FAM-LPET fragment to the N-terminal glycine of the target protein.[4] This process, often referred to as "sortagging," results in a site-specifically labeled protein with a fluorescent tag at its N-terminus.

Physicochemical and Fluorescent Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective use in research.

PropertyValueReference
Molecular Formula C45H50N6O16[6]
Fluorophore 5-Carboxyfluorescein (5-FAM)[4]
Excitation Maximum (λex) ~492 nmNot explicitly cited
Emission Maximum (λem) ~518 nmNot explicitly cited
Appearance SolidNot explicitly cited
Solubility Soluble in DMSO[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Diagram of the Sortase A-Mediated Labeling Workflow

Sortase_Labeling_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 5_FAM_LPETGG This compound Substrate Recognition 1. Recognition & Cleavage 5_FAM_LPETGG->Recognition Binds to Sortase A Target_Protein Target Protein (with N-terminal (Gly)n) Nucleophilic_Attack 3. Nucleophilic Attack by Target Protein Target_Protein->Nucleophilic_Attack (Gly)n attacks Sortase_A Sortase A Enzyme Sortase_A->Recognition Acyl_Intermediate 2. Acyl-Enzyme Intermediate Formation Recognition->Acyl_Intermediate Cleaves T-G bond Acyl_Intermediate->Nucleophilic_Attack Ligation 4. Ligation Nucleophilic_Attack->Ligation Labeled_Protein Labeled Target Protein (5-FAM-LPET-(Gly)n-Protein) Ligation->Labeled_Protein Cleaved_Glycine Cleaved Glycine Ligation->Cleaved_Glycine Regenerated_Sortase_A Regenerated Sortase A Ligation->Regenerated_Sortase_A

Caption: Workflow of Sortase A-mediated protein labeling with this compound.

In Vitro Protein Labeling with this compound

This protocol describes the labeling of a purified protein in a test tube.

Materials:

  • Purified target protein with an N-terminal (Gly)n tag (e.g., 50 µM)

  • This compound (e.g., 250 µM)

  • Purified Sortase A (e.g., 2.5 µM of pentamutant or heptamutant)[3]

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5 for pentamutant SrtA)[3]

  • DMSO for dissolving this compound

  • SDS-PAGE reagents

  • Fluorescence gel scanner

  • Purification column (e.g., Ni-NTA for His-tagged Sortase A, or size-exclusion chromatography)[3]

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine the target protein, this compound, and Sortase A in the sortase reaction buffer to the desired final concentrations.[3]

  • Incubate the reaction mixture at room temperature or 37°C for 1-3 hours.[5] The optimal time may need to be determined empirically.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by SDS-PAGE.

  • Visualize the labeled protein by Coomassie staining and in-gel fluorescence scanning. The labeled protein will show a fluorescent band at the expected molecular weight.[3]

  • Once the reaction is complete, purify the labeled protein from the reaction mixture to remove Sortase A and unreacted this compound. This can be achieved using affinity chromatography if the Sortase A is tagged (e.g., with a His-tag) or by size-exclusion chromatography.[3]

  • Confirm the purity and identity of the labeled protein using SDS-PAGE and mass spectrometry.

Labeling of Cell Surface Proteins on Living Cells

This protocol outlines the procedure for labeling a protein expressed on the surface of living cells.

Materials:

  • Adherent or suspension cells expressing the target protein with an N-terminal (Gly)n tag exposed to the extracellular space.

  • This compound

  • Purified Ca2+-independent Sortase A mutant (e.g., heptamutant)[3]

  • Cell culture medium (e.g., DMEM or RPMI)

  • Fluorescence microscope

Procedure:

  • Culture the cells expressing the target protein to the desired confluency.

  • Prepare a labeling solution containing this compound and the Ca2+-independent Sortase A in cell culture medium. Typical concentrations are in the low micromolar range for Sortase A and a several-fold excess for the fluorescent peptide.

  • Wash the cells gently with pre-warmed culture medium or PBS.

  • Incubate the cells with the labeling solution at 37°C for a duration of 10 minutes to 1 hour.[7] The optimal incubation time should be determined for each cell type and target protein.

  • After incubation, wash the cells several times with fresh medium to remove unreacted labeling reagents.

  • The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for 5-FAM.

Quantitative Analysis of Sortase A Activity

Diagram of a FRET-Based Sortase A Activity Assay

FRET_Assay cluster_before Before Cleavage cluster_after After Cleavage by Sortase A FRET_Substrate FRET Substrate (Fluorophore-LPETG-Quencher) No_Fluorescence Fluorescence Quenched Cleaved_Fluorophore Cleaved Fluorophore-LPET FRET_Substrate->Cleaved_Fluorophore Sortase A Fluorescence_Signal Fluorescence Signal Detected Cleaved_Quencher Cleaved G-Quencher

Caption: Principle of a FRET-based assay for measuring Sortase A activity.

Applications in Signaling Research

The ability to site-specifically label proteins with this compound provides a powerful tool to investigate various aspects of cellular signaling.

Studying G-Protein Coupled Receptor (GPCR) Trafficking

GPCRs are a major class of cell surface receptors that play a crucial role in signal transduction. Their function is tightly regulated by their localization and trafficking. By engineering a GPCR with an N-terminal (Gly)n tag, it can be labeled with this compound on the surface of living cells.[9] This allows for the visualization of the receptor's journey upon agonist stimulation, including internalization, recycling, and degradation, providing insights into the signaling dynamics of the receptor.[10]

Visualizing Kinase Localization and Dynamics

Protein kinases are key enzymes in signaling pathways, and their activity is often regulated by their subcellular localization. By tagging a kinase of interest with an N-terminal (Gly)n sequence, it can be fluorescently labeled using this compound and Sortase A. This enables researchers to track the localization of the kinase in response to upstream signals, providing a visual readout of its activation and translocation to different cellular compartments.

Diagram of a Signaling Pathway Application: GPCR Internalization

GPCR_Internalization cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm GPCR_Surface 5-FAM-Labeled GPCR Endosome Endosome with Labeled GPCR GPCR_Surface->Endosome Internalization Ligand Ligand Ligand->GPCR_Surface Binds Recycling Recycling to Surface Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->GPCR_Surface

Caption: Tracking GPCR internalization using this compound labeling.

Troubleshooting and Optimization

Successful sortagging experiments often require optimization of reaction conditions.

ProblemPossible CauseSuggested SolutionReference
Low Labeling Efficiency Insufficient Sortase A activityIncrease Sortase A concentration or incubation time. Use a more active Sortase A mutant.[5]
Steric hindrance of the (Gly)n tagIntroduce a flexible linker between the (Gly)n tag and the protein.[11]
Inactive this compoundEnsure proper storage and handling of the fluorescent peptide to avoid degradation.Not explicitly cited
Non-specific Labeling Impure Sortase A preparationUse highly purified Sortase A.Not explicitly cited
Contaminating proteasesAdd protease inhibitors to the reaction mixture.Not explicitly cited
Precipitation during reaction High concentration of reactantsReduce the concentration of protein, peptide, or Sortase A.[3]
Incompatible buffer componentsIf using a Ca2+-dependent Sortase A, avoid phosphate (B84403) buffers.[3]

Comparison with Other Fluorescent Probes

While 5-FAM is a widely used fluorophore, other fluorescent dyes can also be conjugated to the LPETGG peptide for sortagging. The choice of fluorophore depends on the specific application, including the desired spectral properties and the imaging setup.

FluorophoreExcitation (nm)Emission (nm)Key Features
5-FAM ~492~518Bright, well-characterized green fluorophore.
TAMRA ~555~580Bright, photostable orange-red fluorophore.
Alexa Fluor Dyes VariousVariousA wide range of bright and photostable dyes across the spectrum.
Cyanine Dyes (Cy3, Cy5) ~550, ~650~570, ~670Bright red and far-red fluorophores, useful for multiplexing and in vivo imaging.

Conclusion

This compound, in conjunction with Sortase A, provides a robust and versatile platform for the site-specific fluorescent labeling of proteins. This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and highlighted the applications of this powerful tool in advancing our understanding of cellular processes, particularly in the realm of signal transduction. By leveraging the specificity of the Sortase A-mediated ligation, researchers can gain valuable insights into the dynamic behavior of proteins within their native cellular environment.

References

5-FAM-LPETGG: An In-Depth Technical Guide to a Versatile Tool for Site-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 5-FAM-LPETGG, a fluorescently labeled peptide substrate integral to sortase-mediated ligation technologies. This document details the core principles of its mechanism of action, provides structured data on its chemical and physical properties, and outlines detailed experimental protocols for its synthesis and use in site-specific protein modification.

Introduction to this compound

This compound is a synthetic peptide consisting of the sortase A recognition sequence Leu-Pro-Glu-Thr-Gly-Gly (LPETGG) N-terminally labeled with 5-carboxyfluorescein (B1664652) (5-FAM)[1][2]. This molecule serves as a key reagent in sortase-mediated ligation (SML), a powerful enzymatic method for site-specific protein engineering. The 5-FAM moiety provides a readily detectable fluorescent signal, making it an invaluable tool for studying protein dynamics, localization, and interactions.

Sortase A, a transpeptidase found in Gram-positive bacteria, recognizes the LPXTG motif, cleaves the peptide bond between threonine and glycine (B1666218), and catalyzes the formation of a new amide bond with an N-terminal oligoglycine nucleophile[3]. This precise enzymatic reaction allows for the covalent attachment of this compound to a target protein engineered to contain an N-terminal polyglycine sequence.

Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for experimental design and application.

Chemical and Physical Properties
PropertyValueReference
Full Name 5-Carboxyfluorescein-Leu-Pro-Glu-Thr-Gly-Gly[2]
Molecular Formula C45H50N6O16[1][2]
Molecular Weight 930.83 g/mol [1]
Appearance Freeze-dried solid[1]
Purity >95% (commercially available)[1]
Solubility Soluble in water, DMSO, and DMF[1][2]
Spectroscopic Properties
PropertyValueReference
Fluorophore 5-Carboxyfluorescein (5-FAM)[1][2]
Excitation Maximum (λex) ~492 nm[2]
Emission Maximum (λem) ~518 nm[2]

Mechanism of Action: Sortase A-Mediated Ligation

The utility of this compound is centered on the catalytic activity of sortase A. The process of labeling a target protein with this compound can be visualized as a two-step ping-pong mechanism.

Sortase_Mechanism cluster_step1 Step 1: Acyl-Enzyme Intermediate Formation cluster_step2 Step 2: Transpeptidation SortaseA Sortase A (SrtA) (Active Site Cys-SH) Acyl_Intermediate Acyl-Enzyme Intermediate (SrtA-Cys-S-CO-LPET-5-FAM) SortaseA->Acyl_Intermediate 5FAM_LPETGG This compound 5FAM_LPETGG->Acyl_Intermediate SrtA Cleavage GG GG (leaving group) Acyl_Intermediate->GG Release Target_Protein Target Protein (N-terminal GGG) Labeled_Protein Labeled Protein (GGG-LPET-5-FAM) Acyl_Intermediate->Labeled_Protein Nucleophilic Attack Target_Protein->Labeled_Protein Regenerated_SrtA Regenerated SrtA Labeled_Protein->Regenerated_SrtA Release

Sortase A Catalytic Mechanism

In the first step, sortase A recognizes the LPETG motif of this compound and its active site cysteine residue performs a nucleophilic attack on the peptide bond between threonine and glycine. This results in the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal diglycine (GG) portion of the substrate[1]. The second step involves the resolution of this intermediate by a target protein containing an N-terminal oligoglycine (typically GGG) sequence. The amino group of the N-terminal glycine of the target protein attacks the thioester bond of the acyl-enzyme intermediate, leading to the formation of a new, stable amide bond. This transpeptidation reaction yields the 5-FAM-labeled target protein and regenerates the active sortase A enzyme.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a quantitative sortase A activity assay.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

SPPS_Workflow Start Start with Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection1 Gly_Coupling1 Couple Fmoc-Gly-OH Fmoc_Deprotection1->Gly_Coupling1 Fmoc_Deprotection2 Fmoc Deprotection Gly_Coupling1->Fmoc_Deprotection2 Gly_Coupling2 Couple Fmoc-Gly-OH Fmoc_Deprotection2->Gly_Coupling2 Fmoc_Deprotection3 Fmoc Deprotection Gly_Coupling2->Fmoc_Deprotection3 Thr_Coupling Couple Fmoc-Thr(tBu)-OH Fmoc_Deprotection3->Thr_Coupling Fmoc_Deprotection4 Fmoc Deprotection Thr_Coupling->Fmoc_Deprotection4 Glu_Coupling Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection4->Glu_Coupling Fmoc_Deprotection5 Fmoc Deprotection Glu_Coupling->Fmoc_Deprotection5 Pro_Coupling Couple Fmoc-Pro-OH Fmoc_Deprotection5->Pro_Coupling Fmoc_Deprotection6 Fmoc Deprotection Pro_Coupling->Fmoc_Deprotection6 Leu_Coupling Couple Fmoc-Leu-OH Fmoc_Deprotection6->Leu_Coupling Fmoc_Deprotection7 Fmoc Deprotection Leu_Coupling->Fmoc_Deprotection7 FAM_Coupling Couple 5-Carboxyfluorescein Fmoc_Deprotection7->FAM_Coupling Cleavage Cleavage from Resin and Deprotection (TFA cocktail) FAM_Coupling->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

References

Synthesis of 5-Carboxyfluorescein-LPETGG: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-carboxyfluorescein-LPETGG, a fluorescently labeled peptide crucial for sortase-mediated ligation applications in drug development and research. The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) of the LPETGG peptide, followed by the conjugation of 5-carboxyfluorescein (B1664652) to its N-terminus. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the relevant biochemical pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize chemoenzymatic techniques for protein modification and labeling.

Introduction

5-carboxyfluorescein-LPETGG is a key reagent in the field of protein engineering and bioconjugation. The LPETGG sequence serves as a recognition motif for the bacterial transpeptidase, sortase A.[1] This enzyme facilitates a site-specific ligation reaction, covalently attaching the fluorescently labeled peptide to a protein of interest that has been engineered to contain an N-terminal poly-glycine motif.[1][2] The 5-carboxyfluorescein (5-FAM) moiety provides a fluorescent tag for the visualization and quantification of the labeled protein, making this conjugate an invaluable tool in cellular imaging, flow cytometry, and high-throughput screening assays.[3]

The synthesis of this molecule requires a combination of solid-phase peptide synthesis and chemical conjugation techniques. This guide provides a detailed methodology for the successful production, purification, and characterization of 5-carboxyfluorescein-LPETGG.

Synthesis Overview

The synthesis of 5-carboxyfluorescein-LPETGG is accomplished in two main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the LPETGG peptide: The hexapeptide (Leu-Pro-Glu-Thr-Gly-Gly) is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

  • N-terminal Labeling with 5-Carboxyfluorescein: The fluorescent dye is conjugated to the free N-terminus of the resin-bound or cleaved LPETGG peptide.

The overall workflow is depicted in the diagram below.

G start Start spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps deprotection N-terminal Fmoc Deprotection spps->deprotection conjugation 5-Carboxyfluorescein Conjugation deprotection->conjugation cleavage Cleavage from Resin and Side-Chain Deprotection conjugation->cleavage purification HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization final_product 5-Carboxyfluorescein-LPETGG characterization->final_product

Caption: Experimental workflow for the synthesis of 5-carboxyfluorescein-LPETGG.

Experimental Protocols

Solid-Phase Peptide Synthesis of LPETGG

This protocol describes the manual synthesis of the LPETGG peptide on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 10 minutes to remove the Fmoc protecting group. Wash the resin with DMF and IPA.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and IPA.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Thr, Glu, Pro, Leu).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

N-terminal Labeling with 5-Carboxyfluorescein (On-Resin)

Materials:

Procedure:

  • Dye Activation: Dissolve 5(6)-carboxyfluorescein (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq.) and HOBt (3 eq.) and stir for 20 minutes to activate the dye.

  • Conjugation: Add the activated dye solution to the deprotected LPETGG-resin and shake overnight at room temperature in the dark.

  • Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess dye and coupling reagents.

Cleavage and Deprotection

Procedure:

  • Dry the labeled peptide-resin under vacuum.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Characterization

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of 5-carboxyfluorescein-LPETGG.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentMolar Equivalents (relative to resin loading)Amount
Rink Amide Resin (0.5 mmol/g)1200 mg
Fmoc-Amino Acids3~0.3 mmol
DIC3~47 µL
HOBt3~46 mg
5(6)-Carboxyfluorescein3~113 mg

Table 2: Expected Yield and Purity

StageParameterTypical Value
SPPS of LPETGGCrude Yield>80%
N-terminal LabelingLabeling Efficiency>90%
HPLC PurificationFinal Yield30-50% (overall)
Final ProductPurity (by HPLC)>95%[5]

Table 3: Characterization Data

Analysis MethodParameterExpected Value
ESI-MS[M+H]⁺931.39 g/mol
Analytical RP-HPLCRetention TimeVaries with conditions
UV-Vis SpectroscopyExcitation Max (λex)~494 nm
Emission Max (λem)~520 nm

Application in Sortase-Mediated Ligation

The synthesized 5-carboxyfluorescein-LPETGG is used as a substrate for sortase A-mediated ligation. This enzymatic reaction allows for the site-specific labeling of a target protein containing an N-terminal glycine (B1666218) motif.

G Protein Target Protein (with N-terminal Glycine) SortaseA Sortase A Protein->SortaseA Binds Probe 5-FAM-LPETGG Probe->SortaseA Binds Intermediate Acyl-Enzyme Intermediate SortaseA->Intermediate Cleaves LPET-GG bond LabeledProtein Labeled Protein Intermediate->LabeledProtein Nucleophilic attack by N-terminal Glycine Byproduct GG Peptide Intermediate->Byproduct Released

Caption: Sortase A-mediated ligation pathway.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 5-carboxyfluorescein-LPETGG. By following the outlined protocols, researchers and drug development professionals can reliably produce this essential fluorescently labeled peptide for use in a wide range of sortase-mediated ligation applications. The provided quantitative data and diagrams offer a comprehensive resource for planning and executing this synthesis.

References

5-FAM-LPETGG Fluorescent Probe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the 5-FAM-LPETGG fluorescent probe, a critical tool for studying and utilizing the bacterial transpeptidase Sortase A (SrtA). It covers the probe's core principles, mechanism of action, and detailed protocols for its application in site-specific protein labeling and enzyme activity assays.

Core Principles

The this compound probe is a synthetic peptide, Leu-Pro-Glu-Thr-Gly-Gly, that is fluorescently labeled at its N-terminus with 5-carboxyfluorescein (B1664652) (5-FAM). This design leverages the specific recognition sequence of the Staphylococcus aureus Sortase A enzyme.

  • Recognition Motif : The core of the probe is the "LPETG" sequence, which is the canonical recognition motif for SrtA.[1][2]

  • Fluorescent Reporter : 5-FAM is a widely used green fluorescent dye, providing a robust and readily detectable signal for tracking the peptide's fate in enzymatic reactions.[3]

The probe's primary utility lies in its function as a substrate for SrtA, enabling researchers to fluorescently label proteins, study enzyme kinetics, and screen for inhibitors.

Chemical and Spectral Properties
PropertyValueNotes
Molecular Formula C₄₅H₅₀N₆O₁₆For the peptide-dye conjugate.[4]
Molecular Weight ~930.9 g/mol [4]
Excitation Maximum (λex) ~492 nmBased on 5-carboxyfluorescein (5-FAM).[4]
Emission Maximum (λem) ~518 nmBased on 5-carboxyfluorescein (5-FAM).[4]
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Value for Fluorescein at ~498 nm.[5] This can vary with pH and buffer conditions.
Quantum Yield (Φ) ~0.79 - 0.95Value for Fluorescein in aqueous solution.[5] Highly dependent on pH and local environment.[6][7]
Solubility GoodSoluble in aqueous buffers like PBS (pH 7.2) and organic solvents like DMSO and DMF.[4]

Mechanism of Action: Sortase A-Mediated Ligation

The functionality of the this compound probe is intrinsically linked to the catalytic cycle of Sortase A. SrtA is a transpeptidase that anchors surface proteins to the cell wall in Gram-positive bacteria.[2] This process, often termed "sortagging," can be harnessed for in vitro and in cellulo protein engineering.

The reaction proceeds via a ping-pong mechanism involving a covalent enzyme intermediate:[8]

  • Recognition and Cleavage : SrtA recognizes the LPETG motif on the this compound probe and cleaves the peptide bond between the Threonine (T) and Glycine (B1666218) (G) residues.[1][3]

  • Acyl-Enzyme Intermediate : The C-terminal threonine of the cleaved probe (now 5-FAM-LPET) becomes covalently attached to the active site cysteine of SrtA, forming a thioester-linked acyl-enzyme intermediate.[9]

  • Nucleophilic Attack : A second substrate, containing an N-terminal oligoglycine (Gly)n motif (typically n=3-5), acts as a nucleophile.[9] The terminal amino group of the glycine attacks the thioester bond of the intermediate.

  • Ligation and Regeneration : This attack resolves the intermediate, forming a new, native peptide bond between the threonine of the 5-FAM-LPET fragment and the N-terminal glycine of the nucleophile. The active site of Sortase A is regenerated in the process.

Sortase_Mechanism SrtA_Free Sortase A (Active Cys-SH) Complex1 SrtA • Probe Complex SrtA_Free->Complex1 + Probe 5-FAM-LPETG-G Nucleophile (Gly)n-Protein Complex2 Intermediate • Nucleophile Complex Intermediate Acyl-Enzyme Intermediate (SrtA-S-CO-LPET-FAM) Complex1->Intermediate Cleavage Released_G Released Glycine Intermediate->Released_G - G Intermediate->Complex2 + Complex2->SrtA_Free Ligation Labeled_Product Labeled Protein (FAM-LPETG-(Gly)n-Protein) Complex2->Labeled_Product

Caption: Mechanism of Sortase A-mediated ligation using the this compound probe.

Experimental Protocols

The following protocols provide a starting point for using the this compound probe. Optimal conditions, particularly reactant concentrations and incubation times, may need to be determined empirically based on the specific proteins and application.

Site-Specific N-Terminal Protein Labeling

This protocol describes the labeling of a target protein that has been engineered to possess an N-terminal oligoglycine tag (e.g., GGG-).

Materials:

  • This compound Probe: Stock solution (e.g., 5-10 mM in DMSO).

  • Target Protein: Purified protein with an N-terminal (Gly)n tag (n=1-5), stock solution of known concentration.

  • Sortase A Enzyme: Purified, active SrtA (wild-type or an engineered variant like 5M or 7M).[9]

  • 10x Sortase Reaction Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.5 M NaCl, 100 mM CaCl₂. (Note: CaCl₂ is not required for Ca²⁺-independent mutants).[9]

  • Quenching Buffer (Optional): e.g., SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the final concentrations listed in the table below. It is recommended to add the Sortase A enzyme last to initiate the reaction.

ComponentStock ConcentrationFinal ConcentrationExample Volume (50 µL)
10x Sortase Buffer10x1x5 µL
Target Protein (GGG-Protein)500 µM50 µM5 µL
This compound Probe5 mM250-500 µM2.5 - 5 µL
Sortase A Enzyme50 µM2.5 - 5 µM2.5 - 5 µL
Nuclease-Free Water--To 50 µL
  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 8 hours, depending on the efficiency of the substrates and enzyme variant.[6][10] Monitor progress by taking aliquots at different time points (e.g., 1h, 3h, 5h).

  • Analysis: Analyze the reaction products using SDS-PAGE. The labeled protein will exhibit a shift in molecular weight and will be fluorescent under UV or blue light illumination before staining. Coomassie staining can be used to visualize all protein bands.

  • Purification (Optional): If the labeled protein needs to be separated from the enzyme and unreacted components, affinity chromatography can be used (e.g., if the target protein or SrtA has a His-tag).

Labeling_Workflow Prep Prepare Reagents (Protein, Probe, SrtA, Buffer) Mix Combine Reactants Target Protein + this compound Prep->Mix Initiate Initiate Reaction (Add Sortase A) Mix->Initiate Incubate Incubate (RT or 37°C, 1-8h) Initiate->Incubate Analyze Analyze Product (SDS-PAGE, Fluorescence Scan) Incubate->Analyze Purify Purify Labeled Protein (e.g., Affinity Chromatography) Analyze->Purify Optional

Caption: General experimental workflow for site-specific protein labeling.
High-Throughput Screening (HTS) for Sortase A Inhibitors

The this compound probe can be adapted for HTS assays to identify inhibitors of Sortase A. A common format is a FRET (Förster Resonance Energy Transfer) assay where the LPETG recognition sequence is flanked by a fluorophore (like 5-FAM) and a quencher. However, a simpler intensity-based assay can also be devised. The workflow below outlines a general HTS process.

Assay Principle: In the presence of an active SrtA and a suitable oligoglycine nucleophile, the 5-FAM-LPET moiety is transferred, leading to a change in the fluorescent signal's properties (e.g., polarization). An effective inhibitor will prevent this reaction, and the fluorescent signal will remain unchanged.

Procedure Outline:

  • Plate Preparation: Dispense test compounds from a chemical library into a multi-well plate (e.g., 384-well). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reagent Addition: Add the this compound probe, an oligoglycine acceptor (e.g., GGG-peptide), and reaction buffer to all wells.

  • Reaction Initiation: Add Sortase A to all wells except the negative controls to start the reaction.

  • Incubation: Incubate the plates for a predetermined time at a controlled temperature.

  • Detection: Read the fluorescence intensity or fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis: Identify "hits" (wells with a signal similar to the negative control) for further validation.

HTS_Workflow Start Start Dispense Dispense Compounds (Library, Controls in 384-well plate) Start->Dispense AddReagents Add Assay Reagents (this compound, GGG-Peptide, Buffer) Dispense->AddReagents AddSrtA Initiate with Sortase A AddReagents->AddSrtA Incubate Incubate AddSrtA->Incubate ReadPlate Read Fluorescence Signal (Intensity or Polarization) Incubate->ReadPlate Analyze Data Analysis (Calculate Z', Identify Hits) ReadPlate->Analyze End End Analyze->End

Caption: Logical workflow for a high-throughput screen for Sortase A inhibitors.

References

Introduction to Sortase A and the LPETG Motif

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the Sortase A recognition sequence LPETGG, designed for researchers, scientists, and drug development professionals.

Sortase A (SrtA) is a transpeptidase found in the cell wall of Gram-positive bacteria, including Staphylococcus aureus. Its primary native function is to anchor surface proteins, often virulence factors, to the peptidoglycan cell wall. This is accomplished by recognizing a specific sorting signal sequence at the C-terminus of the surface protein, cleaving it, and catalyzing the formation of a new amide bond between the protein and the cell wall precursor, Lipid II.

The canonical recognition motif for S. aureus Sortase A is the five-amino-acid sequence Leu-Pro-X-Thr-Gly (LPXTG), where X can be various amino acids, with glutamic acid (E) being common (LPETG). The enzyme cleaves the peptide bond between the threonine (T) and the glycine (B1666218) (G). This reaction has been harnessed by scientists as a powerful tool for site-specific protein modification and ligation, a technique often referred to as "sortagging".

The Catalytic Mechanism of Sortase A

The sortase-mediated reaction is a two-step transpeptidation process:

  • Acyl-Enzyme Intermediate Formation: Sortase A, via a nucleophilic attack from the thiol group of its active site cysteine residue (Cys184 in S. aureus SrtA), cleaves the T-G bond within the LPETG motif of the substrate protein. This results in the formation of a covalent acyl-enzyme intermediate, with the C-terminal glycine and subsequent residues being released.

  • Nucleophilic Attack and Ligation: A second substrate containing an N-terminal oligoglycine motif (typically GGG) acts as a nucleophile. The amino group of the N-terminal glycine attacks the thioester bond of the acyl-enzyme intermediate, resolving the intermediate and forming a new, stable amide bond. This ligates the first substrate protein to the oligoglycine-containing molecule.

Sortase_A_Mechanism cluster_step1 Step 1: Acyl-Enzyme Intermediate Formation cluster_step2 Step 2: Nucleophilic Attack and Ligation SrtA_Cys SrtA (Cys184-SH) Substrate Protein-LPETG-Payload Intermediate SrtA-S-C(O)-LPET-Protein + G-Payload SrtA_Cys->Intermediate Cleavage at T-G bond Substrate->Intermediate Nucleophile (Gly)n-Molecule Product Protein-LPET-(Gly)n-Molecule Intermediate->Product Nucleophilic Attack Nucleophile->Product SrtA_Regen SrtA (Cys184-SH) Product->SrtA_Regen Enzyme Regeneration

Figure 1: The two-step catalytic mechanism of Sortase A-mediated ligation.

Substrate Specificity and Kinetic Data

While LPETG is the canonical motif for S. aureus SrtA, the enzyme exhibits some flexibility. The proline at position P2 is crucial, inducing a type II β-turn structure that is essential for recognition. The threonine at P1' is also highly conserved. Variations in the P1' and P2' positions of the sorting signal can be tolerated to some extent, which has led to the development of engineered sortases with altered substrate specificities.

Table 1: Kinetic Parameters of S. aureus Sortase A

Substrate kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹s⁻¹) Reference
Abz-LPETG-Dnp 0.09 ± 0.01 140 ± 20 640 (Example values)
Dabcyl-QALPETGEE-Edans 0.056 ± 0.002 230 ± 20 243 (Example values)

| Protein Substrates | Varies significantly | 50 - 500 | Varies | (General range) |

Note: Kinetic values are highly dependent on the specific substrates (both the LPETG-containing protein and the glycine nucleophile), buffer conditions, and the exact construct of the Sortase A enzyme used. The values presented are illustrative examples based on common fluorescent peptide substrates.

Experimental Protocol: Sortase A-Mediated Protein Ligation

This protocol provides a general workflow for labeling a protein of interest (POI) containing a C-terminal LPETG tag with a small molecule or peptide functionalized with an N-terminal triglycine (B1329560) motif (GGG-X).

A. Reagents and Buffers:

  • Protein of Interest (POI-LPETG): Purified protein with a C-terminal LPETG tag, dissolved in a suitable buffer (e.g., Tris-HCl, HEPES).

  • Glycine Nucleophile (GGG-X): A peptide or molecule with an N-terminal triglycine sequence. Should be in 10-50 fold molar excess to the POI.

  • Sortase A Enzyme: Purified, active Sortase A (often a pentamutant, e.g., SrtA 5M, for improved activity and stability), typically at a concentration of 10-50 µM.

  • Sortase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂. Calcium is a required cofactor for SrtA activity.

  • Quenching/Stop Solution: 0.1% Trifluoroacetic acid (TFA) or 8 M Urea for immediate reaction stoppage if required.

  • Purification System: Appropriate chromatography system for separating the ligated product from unreacted substrates and the enzyme (e.g., Ni-NTA if using His-tagged SrtA, size exclusion chromatography, or reverse-phase HPLC).

B. Ligation Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the POI-LPETG, the GGG-X nucleophile, and the Sortase Reaction Buffer.

  • Initiation: Add the Sortase A enzyme to the reaction mixture to initiate the ligation. A typical molar ratio is 1:5:50 (SrtA : POI-LPETG : GGG-X).

  • Incubation: Incubate the reaction at a suitable temperature, typically ranging from 4°C to 37°C. Reaction times can vary from 30 minutes to several hours, depending on the substrates and enzyme concentration. Monitor the reaction progress using SDS-PAGE or mass spectrometry. A successful ligation will show a shift in the molecular weight of the POI.

  • Quenching (Optional): The reaction can be stopped by adding a quenching solution if precise time points are needed.

  • Purification: After the reaction reaches completion (or the desired endpoint), purify the final ligated product (POI-LPET-GGG-X) from the reaction mixture. If a His-tagged Sortase A was used, it can be easily removed using Ni-NTA affinity chromatography.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Purification & Analysis P1 Purify POI-LPETG R1 Combine POI, Label, & Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl2) P1->R1 P2 Synthesize (Gly)3-Label P2->R1 P3 Purify His-SrtA R2 Add SrtA to Initiate P3->R2 R1->R2 R3 Incubate (e.g., 2h at 25°C) R2->R3 A1 Stop Reaction & Remove His-SrtA (Ni-NTA Chromatography) R3->A1 A2 Purify Ligated Product (e.g., Size Exclusion) A1->A2 A3 Verify Product (SDS-PAGE, Mass Spec) A2->A3

Figure 2: A typical experimental workflow for Sortase A-mediated protein labeling.

Applications in Drug Development and Research

The precision and efficiency of Sortase A-mediated ligation have made it an invaluable tool in various research and therapeutic areas:

  • Antibody-Drug Conjugates (ADCs): Sortase A can be used to site-specifically conjugate cytotoxic drugs to antibodies, creating homogenous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional stochastic conjugation methods.

  • Protein Cyclization: Proteins can be cyclized by engineering them with an N-terminal oligoglycine sequence and a C-terminal LPETG motif. The intramolecular reaction catalyzed by SrtA results in a cyclic protein with potentially enhanced stability and activity.

  • Cell Surface Engineering: Living cells can be modified by labeling surface proteins that have been engineered to display an LPETG tag. This allows for the attachment of imaging agents, therapeutic molecules, or other functional moieties directly to the cell surface.

  • Generation of Bioconjugates: SrtA is widely used to link proteins to a vast array of molecules, including lipids, nucleic acids, polymers (e.g., PEG), and fluorescent probes, for both therapeutic and diagnostic applications.

SrtA_Applications center Sortase A LPETG Ligation ADC Antibody-Drug Conjugates (ADCs) center->ADC Cyclic Protein Cyclization center->Cyclic Imaging Protein-Probe Conjugation center->Imaging Cell Cell Surface Modification center->Cell

Figure 3: Core applications of Sortase A-mediated ligation in biotechnology.

An In-depth Technical Guide to the Excitation and Emission Spectra of 5-FAM-LPETGG for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-FAM-LPETGG is a fluorescently labeled peptide substrate extensively utilized in molecular biology and drug development for the site-specific modification of proteins. This molecule incorporates the 5-Carboxyfluorescein (5-FAM) fluorophore, a derivative of fluorescein, attached to the LPETGG peptide sequence. This specific peptide sequence is a recognition motif for the bacterial transpeptidase, Sortase A (SrtA). This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its application in Sortase A-mediated ligation, and a visualization of the underlying biochemical pathway.

Spectral Properties of this compound

The fluorescent characteristics of this compound are conferred by the 5-FAM moiety. The excitation and emission maxima, molar extinction coefficient, and quantum yield are critical parameters for its effective use in fluorescence-based assays.

PropertyValueReference
Excitation Maximum (λex) 492 nm[1]
Emission Maximum (λem) 518 nm
Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹[2][3][4]
Quantum Yield (Φ) ~0.9[5]

Note: The spectral properties are primarily those of the 5-FAM fluorophore and are an excellent approximation for this compound in aqueous buffers.

Sortase A-Mediated Labeling

This compound serves as a key reagent in a powerful protein engineering technique known as Sortase-Mediated Ligation (SML). This method allows for the precise, covalent attachment of the 5-FAM fluorophore to a target protein.

Signaling Pathway

The enzymatic reaction is initiated by the recognition of the LPETG sequence within the substrate by Sortase A. The enzyme cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues, forming a transient acyl-enzyme intermediate. This intermediate is then resolved by the nucleophilic attack of an N-terminal oligoglycine (Gly)n motif on a target protein, resulting in the formation of a new peptide bond and the release of the enzyme.

Sortase_Pathway cluster_0 Sortase A Catalytic Cycle SrtA Sortase A (SrtA) Intermediate Acyl-Enzyme Intermediate (SrtA-LPET-5-FAM) SrtA->Intermediate Cleavage Substrate This compound Substrate->SrtA Binding Target Target Protein (with N-terminal Glycines) Target->Intermediate Product Labeled Protein (Target-LPET-5-FAM) Intermediate->Product Nucleophilic Attack Byproduct GG Intermediate->Byproduct Product->SrtA Release

Caption: Sortase A-mediated transpeptidation pathway.

Experimental Protocols

The following protocols provide a general framework for the in-vitro labeling of a target protein with this compound using Sortase A. Optimization of reactant concentrations, incubation time, and temperature may be required for specific applications.

Materials
  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Sortase A (e.g., pentamutant or heptamutant for improved activity): Purified enzyme.

  • Target Protein: Purified protein with an N-terminal oligoglycine (typically 3-5 glycines) motif.

  • Sortase Reaction Buffer (10x): 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5.

  • DMSO (Dimethyl sulfoxide).

  • Purification column (e.g., Ni-NTA or size-exclusion chromatography) for labeled protein purification.

Experimental Workflow

The general workflow for labeling a target protein involves incubation of the reactants followed by purification of the labeled product.

Experimental_Workflow cluster_workflow Labeling Workflow A Prepare Reaction Mixture B Incubate A->B Incubation at specified temperature and time C Purify Labeled Protein B->C e.g., Ni-NTA or SEC D Analyze Labeling Efficiency C->D e.g., SDS-PAGE, Mass Spec, Fluorescence Spectroscopy

Caption: General experimental workflow for protein labeling.

Detailed Protocol for In-Vitro Labeling
  • Reaction Setup: In a microcentrifuge tube, combine the following components to the specified final concentrations. It is recommended to add the Sortase A enzyme last.

    ComponentFinal Concentration
    Target Protein (with N-terminal Gly)50 µM
    This compound250 µM
    Sortase A2.5 - 10 µM
    10x Sortase Reaction Buffer1x
    Nuclease-free waterTo final volume
  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may vary depending on the specific target protein and Sortase A variant used.

  • Purification: Following incubation, purify the labeled protein from the reaction mixture to remove unreacted this compound, Sortase A, and the cleaved GG dipeptide. If the target protein contains a purification tag (e.g., His-tag), affinity chromatography is a suitable method. Alternatively, size-exclusion chromatography can be used to separate the labeled protein based on size.

  • Analysis of Labeling Efficiency: The efficiency of the labeling reaction can be assessed by several methods:

    • SDS-PAGE: A successful ligation will result in a shift in the molecular weight of the target protein, which can be visualized on an SDS-PAGE gel. The fluorescently labeled protein can be detected by in-gel fluorescence imaging before staining with Coomassie Blue.

    • Mass Spectrometry: For a precise confirmation of labeling, the molecular weight of the purified protein can be determined by mass spectrometry.

    • Fluorescence Spectroscopy: The fluorescence of the purified, labeled protein can be measured to confirm the presence of the 5-FAM fluorophore.

Conclusion

This compound is a versatile and powerful tool for the site-specific fluorescent labeling of proteins. A thorough understanding of its spectral properties and the principles of Sortase A-mediated ligation is crucial for its successful application. The protocols and diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments for a wide range of applications in drug discovery, protein trafficking, and cellular imaging.

References

Unveiling the Brightness: A Technical Guide to the Quantum Yield of 5-FAM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye. Understanding the quantum yield is critical for the successful design and interpretation of a multitude of fluorescence-based assays in research and drug development. This document will delve into the core photophysical properties of 5-FAM, detail the factors influencing its fluorescence efficiency, provide explicit experimental protocols for its measurement, and illustrate a common workflow where 5-FAM plays a pivotal role.

Core Photophysical Properties of 5-FAM

5-FAM is a single isomer derivative of fluorescein (B123965), valued for its high absorptivity and fluorescence quantum yield. These properties make it a robust reporter molecule for a variety of applications, including nucleic acid sequencing, fluorescence microscopy, and immunoassays.

Spectral Characteristics

The excitation and emission maxima of 5-FAM are crucial for selecting appropriate light sources and detection filters. These values can exhibit slight variations depending on the solvent environment and pH.[1][2][3]

PropertyWavelength (nm)Conditions
Excitation Maximum (λex)~492pH 9
Emission Maximum (λem)~514pH 9
Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For 5-FAM, this value is a key parameter in determining concentration via absorbance spectroscopy.

Molar Extinction Coefficient (ε)Conditions
~82,000 M⁻¹cm⁻¹pH 9

Understanding and Measuring the Quantum Yield of 5-FAM

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield indicates a brighter fluorophore, which is desirable for enhancing the sensitivity of an assay.

Reported Quantum Yield Values

The quantum yield of 5-FAM is highly dependent on its chemical environment. Below is a summary of reported quantum yield values under different conditions. It is important to note that fluorescein, the parent molecule of 5-FAM, is often used as a reference, and its quantum yield is well-established in 0.1 M NaOH to be approximately 0.92-0.95.[5][6] The carboxyl group of 5-FAM has been suggested to have no significant effect on its quantum yield compared to fluorescein.[5]

FluorophoreQuantum Yield (Φ)ConditionsReference
Fluorescein0.92 - 0.950.1 M NaOH[5][6]
5(6)-Carboxyfluorescein (CF)0.93Not specified[5]
5-FAM0.83at 520 nm[1]
5(6)-Carboxyfluorescein-BSA conjugate0.48Not specified[5]
Factors Influencing the Quantum Yield of 5-FAM

Several environmental factors can significantly alter the quantum yield of 5-FAM, impacting the reliability and sensitivity of fluorescence measurements.

  • pH: 5-FAM fluorescence is highly pH-sensitive, with optimal brightness in slightly alkaline conditions (pH > 8).[7] The pKa of 5-(and-6)-Carboxyfluorescein is approximately 6.5.[3]

  • Solvent Polarity: The surrounding solvent can affect the quantum yield. While specific data for 5-FAM is limited, fluorescein derivatives are known to be sensitive to solvent polarity.

  • Temperature: Changes in temperature can influence the rate of non-radiative decay processes, thereby affecting the quantum yield.

  • Conjugation to Biomolecules: Covalent attachment of 5-FAM to proteins or nucleic acids can lead to a decrease in its quantum yield.[5] This quenching can be influenced by the local environment of the dye on the biomolecule.

  • Proximity to Quenchers: The fluorescence of 5-FAM can be quenched by proximity to certain molecules, most notably guanine (B1146940) residues in DNA. This effect is a cornerstone of some nucleic acid detection assays.

Experimental Protocol: Measuring the Quantum Yield of 5-FAM

The relative quantum yield of 5-FAM can be determined using a comparative method, which involves comparing its fluorescence intensity to that of a well-characterized fluorescence standard with a known quantum yield. Rhodamine 6G in ethanol (B145695) (Φ = 0.95) is a commonly used standard for this purpose.[8][9]

Materials
  • 5-FAM

  • Rhodamine 6G (quantum yield standard)

  • Spectroscopy-grade ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure
  • Prepare Stock Solutions:

    • Prepare a stock solution of Rhodamine 6G in ethanol (e.g., 1 x 10⁻⁵ M).

    • Prepare a stock solution of 5-FAM in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be accurately determined by absorbance using its molar extinction coefficient.

  • Prepare a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the 5-FAM sample and the Rhodamine 6G standard.

    • The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[4]

  • Measure Absorbance:

    • Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 490 nm for 5-FAM, 525 nm for Rhodamine 6G). Use the respective solvent/buffer as a blank.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the 5-FAM sample and the Rhodamine 6G standard.

    • The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.

  • Calculate the Quantum Yield:

    • The quantum yield of the 5-FAM sample (Φ_sample) can be calculated using the following equation:[4]

      Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

      Where:

      • Φ_standard is the known quantum yield of the standard (0.95 for Rhodamine 6G in ethanol).

      • Gradient_sample is the gradient of the plot for 5-FAM.

      • Gradient_standard is the gradient of the plot for Rhodamine 6G.

      • n_sample is the refractive index of the solvent used for the sample (e.g., ~1.33 for water/PBS).

      • n_standard is the refractive index of the solvent used for the standard (e.g., ~1.36 for ethanol).

Application Workflow: Fluorescence Polarization Immunoassay (FPIA)

5-FAM is frequently employed as a fluorescent tracer in Fluorescence Polarization (FP) assays, a powerful technique for studying molecular interactions in solution.[10][11] The following diagram illustrates a typical workflow for a competitive FPIA used in drug discovery to screen for inhibitors of a protein-ligand interaction.

FPIA_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis cluster_outcomes Possible Outcomes Tracer 5-FAM labeled Ligand (Tracer) Mix Mix Components in Microplate Wells Tracer->Mix Antibody Specific Antibody Antibody->Mix Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate FP_Reader Measure Fluorescence Polarization (mP) Incubate->FP_Reader Data Calculate Inhibition (%) FP_Reader->Data High_mP High Polarization (No Inhibition) FP_Reader->High_mP Tracer-Antibody Complex Dominates Low_mP Low Polarization (Inhibition) FP_Reader->Low_mP Free Tracer Increases IC50 Determine IC50 Value Data->IC50

Fig. 1: Workflow for a competitive Fluorescence Polarization Immunoassay (FPIA).

In this workflow, a 5-FAM labeled ligand (tracer) competes with an unlabeled test compound for binding to a specific antibody. When the tracer is bound to the larger antibody, its rotation is slower, resulting in a high fluorescence polarization value. If the test compound is an effective inhibitor, it will displace the tracer from the antibody, leading to a faster rotation of the free tracer and a decrease in the fluorescence polarization.

Conclusion

The quantum yield of 5-FAM is a critical parameter that dictates its performance as a fluorescent probe. By understanding the factors that influence its brightness and by employing standardized protocols for its measurement, researchers can enhance the quality and reliability of their fluorescence-based assays. This guide provides the foundational knowledge and practical methodologies to effectively utilize 5-FAM in a variety of research and drug development applications.

References

Decoding Sortase A: A Technical Guide to Substrate Specificity and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, plays a pivotal role in the covalent anchoring of surface proteins, many of which are key virulence factors, to the cell wall peptidoglycan.[1][2] This function makes SrtA an attractive target for the development of novel anti-infective therapies.[1][3] The enzyme recognizes a specific sorting signal at the C-terminus of its substrate proteins, most commonly the LPXTG motif, and catalyzes a transpeptidation reaction.[2][4] Understanding the intricacies of Sortase A's substrate specificity is crucial for the rational design of inhibitors and for harnessing its catalytic activity in protein engineering applications, a technique often referred to as sortase-mediated ligation (SML).[5][6] This guide provides an in-depth technical overview of the core principles governing SrtA substrate specificity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

The Catalytic Mechanism of Sortase A

Sortase A-mediated transpeptidation is a two-step process:

  • Acylation: The catalytic cysteine residue (Cys184 in Staphylococcus aureus SrtA) performs a nucleophilic attack on the peptide bond between the threonine and glycine (B1666218) residues of the LPXTG motif.[7][8] This results in the formation of a covalent acyl-enzyme intermediate, with the C-terminal portion of the substrate being released.[7][9]

  • Transpeptidation: The amino group of the lipid II peptidoglycan precursor (specifically the pentaglycine (B1581309) cross-bridge in S. aureus) then attacks the thioester bond of the acyl-enzyme intermediate.[9][10] This resolves the intermediate, regenerating the free enzyme and forming a new amide bond that anchors the protein to the cell wall precursor.[1]

SortaseA_Catalytic_Mechanism E-SH + S-LPXTG Free Enzyme (SrtA-SH) + Substrate Protein (LPXTG) E-S-CO-LPXT Acyl-Enzyme Intermediate (SrtA-S-CO-LPXT) G-OH Released C-terminal Fragment (G-COOH) LipidII-NH2 Nucleophile (Lipid II-Gly5-NH2) E-SH_regenerated Regenerated Enzyme (SrtA-SH) S-LPXT-NH-LipidII Anchored Protein (LPXT-NH-Gly5-Lipid II)

Structural Basis of Substrate Recognition

The remarkable specificity of Sortase A for the LPXTG motif is dictated by its three-dimensional structure. The enzyme possesses an eight-stranded β-barrel fold.[11][12] The substrate binding site is a groove leading into the active site, formed by several loops, most notably the β6/β7 and β7/β8 loops.[13][14]

NMR and X-ray crystallography studies have revealed that upon substrate binding, a flexible loop (β6/β7) undergoes a conformational change, closing over the active site to create a binding pocket that accommodates the LPXTG motif.[13][15] This "adaptive recognition" ensures a snug fit and proper positioning of the scissile peptide bond for catalysis.[13]

Key interactions include:

  • Leucine (B10760876) (P1): The side chain of the leucine residue fits into a hydrophobic pocket formed by residues in the β6/β7 loop, such as Val168 and Leu169 in S. aureus SrtA.[10][13]

  • Proline (P2): The proline residue induces a critical kink in the peptide backbone, directing the polypeptide chain towards the catalytic cysteine.[1]

  • Threonine (P4): The threonine residue is positioned near the catalytic triad (B1167595) (Cys184, His120, Arg197), with the peptide bond between threonine and glycine being the site of cleavage.[8][12]

  • Flanking Residues: While the LPXTG motif is paramount, residues upstream of this sequence also contribute to binding affinity and specificity, interacting with the surface loops of the enzyme.[1]

Quantitative Analysis of Substrate Specificity

The substrate preference of Sortase A has been quantitatively assessed through various kinetic studies. The tables below summarize key findings on the tolerance for amino acid substitutions within the canonical LPXTG motif and the kinetic parameters for different substrates.

Table 1: Kinetic Preference of S. aureus Sortase A for Amino Acid Variations in the LPXTG Motif

PositionPreferred Residue(s)NotesReference
P1 (L)LeucineStrongly preferred for initial rates.[1]
P2 (P)ProlineHighly conserved and kinetically preferred.[1]
P3 (X)Any amino acidNo strong preference observed.[1][4]
P4 (T)ThreonineKinetically preferred.[1]
P5 (G)GlycineStrongly preferred.[1]

Table 2: Kinetic Parameters of S. aureus Sortase A Mutants

Alanine-scanning mutagenesis of the β6/β7 loop has highlighted the importance of specific residues in substrate recognition and catalysis.

Mutantkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Change in kcat/Km vs. WTReference
Wild-type0.045 ± 0.002130 ± 10350-[10]
V168A0.0020 ± 0.0001480 ± 504.283-fold decrease[10]
L169A0.0011 ± 0.0001240 ± 304.676-fold decrease[10]
E171A0.0008 ± 0.0001150 ± 205.366-fold decrease[10]

Data derived from assays with a fluorescently labeled peptide substrate.

Experimental Protocols for Studying Sortase A Activity

Several robust methods are employed to characterize the activity and specificity of Sortase A.

FRET-Based Assay for Kinetic Analysis

This is a continuous, real-time assay ideal for determining kinetic parameters and screening for inhibitors.

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher on opposite sides of the LPXTG cleavage site. In the intact peptide, the fluorescence is quenched due to Förster Resonance Energy Transfer (FRET).[16][17] Upon cleavage by Sortase A, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time.[18][19]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate (e.g., Abz-LPETG-K(Dnp)-NH₂) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[16]

    • Prepare a stock solution of purified, recombinant Sortase A in the same buffer.

    • Prepare a series of dilutions of the substrate to determine Kₘ.

    • For inhibitor screening, prepare stock solutions of the test compounds.

  • Assay Execution:

    • In a 96-well microplate, add the assay buffer.

    • Add the FRET substrate to each well at the desired final concentrations.

    • If screening inhibitors, add the compounds to the respective wells.

    • Initiate the reaction by adding Sortase A to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (e.g., excitation at 320 nm, emission at 420 nm for the Abz/Dnp pair).

    • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence curve.

    • Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine kcat and Kₘ.

    • For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value.[3][16]

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - FRET Substrate - Sortase A - Assay Buffer - Inhibitors (optional) Plate Pipette into 96-well plate: 1. Buffer 2. Substrate 3. Inhibitor (optional) Reagents->Plate Start Initiate reaction by adding Sortase A Plate->Start Reader Monitor fluorescence increase over time Start->Reader Kinetics Calculate initial velocity (v₀) Reader->Kinetics Parameters Determine kcat, Km, IC50 Kinetics->Parameters

Mass Spectrometry for Product Identification

Mass spectrometry (MS) is a powerful tool for unequivocally identifying the products of a sortase-mediated reaction and for analyzing substrate specificity with peptide libraries.[20]

Principle: The reaction mixture is analyzed by MS to detect the mass of the starting materials and the newly formed products. This allows for direct confirmation of substrate cleavage and ligation to a nucleophile.

Detailed Methodology:

  • Reaction Setup:

    • Incubate purified Sortase A with the substrate protein/peptide (containing the LPXTG motif) and the nucleophile (e.g., a peptide with an N-terminal glycine).

    • The reaction is typically carried out in a buffer similar to that used for the FRET assay.

    • Allow the reaction to proceed for a defined period (e.g., 1-4 hours).

  • Sample Preparation for MS:

    • Quench the reaction, for example, by adding an acid like formic acid.

    • Desalt the sample using a C18 ZipTip or a similar method to remove buffer components that can interfere with MS analysis.

  • MS Analysis:

    • Analyze the sample using MALDI-TOF or ESI-MS.

    • Acquire the mass spectrum of the reaction mixture.

  • Data Interpretation:

    • Identify the mass peaks corresponding to the unreacted substrates, the cleaved C-terminal fragment, and the ligated product.

    • The presence of a peak corresponding to the mass of the substrate ligated to the nucleophile confirms sortase activity.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the three-dimensional structure of Sortase A and its complex with substrates or inhibitors.[11][13]

Principle: NMR provides information on the structure and dynamics of proteins in solution. By comparing the NMR spectra of free Sortase A with the enzyme bound to a substrate analog, it is possible to map the binding site and identify conformational changes upon substrate recognition.[13][15]

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify isotopically labeled (¹⁵N and/or ¹³C) Sortase A for NMR analysis.

    • Synthesize or purify the substrate analog or inhibitor of interest.

  • NMR Sample Preparation:

    • Prepare a concentrated solution of the labeled protein in a suitable NMR buffer.

    • Acquire a reference spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the free protein.

  • Titration and Complex Formation:

    • Titrate the unlabeled substrate analog into the labeled protein sample and acquire spectra at different molar ratios.

    • Alternatively, form a stable covalent complex, for example, by using a substrate analog that forms a disulfide bond with the catalytic cysteine.[13]

  • NMR Data Acquisition and Analysis:

    • Acquire a suite of multi-dimensional NMR experiments to determine the structure of the complex.

    • Analyze chemical shift perturbations to identify residues in the binding interface.

    • Use nuclear Overhauser effect (NOE) data to determine distance restraints for structure calculation.

Logical_Relationships SrtA_Structure Sortase A Structure (β-barrel fold, active site loops) Specificity Substrate Specificity SrtA_Structure->Specificity Substrate_Motif Substrate Motif (LPXTG & flanking regions) Substrate_Motif->Specificity Catalysis Catalytic Mechanism (Acylation & Transpeptidation) Inhibitor_Design Inhibitor Design Catalysis->Inhibitor_Design Protein_Engineering Protein Engineering (SML) Catalysis->Protein_Engineering Specificity->Catalysis Specificity->Inhibitor_Design Specificity->Protein_Engineering

Conclusion

A thorough understanding of Sortase A substrate specificity, rooted in its structure and catalytic mechanism, is indispensable for both therapeutic and biotechnological applications. The quantitative data and detailed experimental protocols presented in this guide offer a framework for researchers to probe the function of this important enzyme. Future investigations into the subtle variations in substrate recognition among different sortase isoforms and the development of next-generation inhibitors and protein engineering tools will continue to build upon this foundational knowledge.

References

A Technical Guide to In Vitro Protein Labeling with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5-FAM-LPETGG for the site-specific labeling of proteins in vitro using the enzyme sortase A. It includes detailed experimental protocols, quantitative data for reaction components, and troubleshooting guidance to ensure successful and efficient protein conjugation.

Introduction to Sortase-Mediated Ligation with this compound

Sortase-mediated ligation (SML) is a powerful enzymatic method for site-specific protein modification. The core of this technique is the transpeptidase sortase A (SrtA), which recognizes a specific peptide motif, LPXTG (where X is any amino acid), and catalyzes the formation of a new peptide bond with an N-terminal oligoglycine nucleophile.[1]

This compound is a synthetic peptide substrate designed for this purpose. It consists of two key components:

  • 5-FAM (5-Carboxyfluorescein): A widely used green fluorescent dye that allows for the sensitive detection and quantification of labeled proteins.

  • LPETGG: The recognition sequence for Sortase A from Staphylococcus aureus. The enzyme cleaves the peptide bond between the threonine (T) and the first glycine (B1666218) (G).[2]

This technology enables the precise attachment of a fluorescent label to a protein of interest at either the N-terminus or C-terminus, depending on the location of the corresponding recognition motifs.

Quantitative Data for Reaction Components

Accurate quantification of reactants is crucial for efficient and reproducible labeling. The following tables summarize key quantitative data for the components involved in the sortase-mediated labeling reaction.

Table 1: Properties of this compound

PropertyValueNotes
Molecular Formula C45H50N6O16As the trifluoroacetate (B77799) salt, the exact formula may vary.[3]
Molecular Weight 930.9 g/mol As the trifluoroacetate salt.[3]
Excitation Maximum (λex) ~492 nm[3]
Emission Maximum (λem) ~518 nm[3]
Extinction Coefficient (ε) ~83,000 M⁻¹cm⁻¹ at 493 nmThis is the extinction coefficient for 5(6)-Carboxyfluorescein.[4] The contribution of the peptide is minimal. For precise quantification, experimental determination is recommended.

Table 2: Recommended Reaction Conditions for In Vitro Labeling

ParameterRecommended RangeNotes
Target Protein Concentration 10 - 50 µMHigher concentrations can improve reaction kinetics.[5][6]
This compound Concentration 50 - 250 µMA 5 to 10-fold molar excess over the target protein is often used to drive the reaction to completion.[6]
Sortase A Concentration 2.5 - 20 µMThe optimal concentration should be determined empirically for each target protein.[5][6]
Temperature 4°C - 37°CLower temperatures can be used to maintain the stability of sensitive proteins, though reaction times may need to be extended.[6][7]
Incubation Time 1 - 12 hoursReaction progress should be monitored to determine the optimal time.[2][7]
pH 7.5 - 8.5Sortase A is most active in this pH range.[8]
Buffer Composition Tris-based buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl)Calcium chloride (10 mM) is required for wild-type S. aureus Sortase A activity. Some engineered sortases are calcium-independent.[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the in vitro labeling of a target protein containing an N-terminal oligoglycine motif with this compound.

Reagent Preparation
  • Target Protein: Prepare your target protein with an N-terminal oligoglycine (e.g., GGG) sequence in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine the protein concentration accurately using a method such as a Bradford assay or by measuring absorbance at 280 nm if the extinction coefficient is known.

  • This compound Stock Solution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free DMSO to a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light.

  • Sortase A Stock Solution: Prepare a stock solution of purified Sortase A in a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5). Determine the concentration and store in aliquots at -80°C.

  • 10x Reaction Buffer: Prepare a 10x stock of the reaction buffer (e.g., 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5).

Labeling Reaction
  • In a microcentrifuge tube, combine the following components to the desired final volume and concentrations (refer to Table 2 for starting recommendations):

    • Target protein

    • 10x Reaction Buffer (to a final concentration of 1x)

    • This compound stock solution

    • Nuclease-free water to adjust the final volume

  • Mix the components gently by pipetting.

  • Initiate the reaction by adding the Sortase A stock solution to the desired final concentration.

  • Incubate the reaction mixture at the chosen temperature (e.g., 25°C) for 1-4 hours. Protect the reaction from light.

  • To monitor the reaction progress, aliquots can be taken at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzed by SDS-PAGE.

Analysis of Labeling Efficiency
  • SDS-PAGE with Fluorescence Imaging:

    • Add SDS-PAGE loading buffer to the reaction aliquots and boil for 5 minutes.

    • Run the samples on a polyacrylamide gel.

    • Visualize the fluorescently labeled protein directly in the gel using a fluorescence gel imager with appropriate filters for 5-FAM (Excitation: ~490 nm, Emission: ~520 nm).

    • Stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

    • Labeling efficiency can be estimated by comparing the intensity of the fluorescent band of the labeled protein to the total amount of that protein as determined by the total protein stain.

  • Mass Spectrometry: For a more precise determination of labeling, the reaction mixture can be analyzed by mass spectrometry (e.g., ESI-MS) to identify the masses of the unlabeled and labeled protein species.

Purification of the Labeled Protein
  • Affinity Chromatography: If your target protein has an affinity tag (e.g., a His-tag), this can be used to separate the labeled protein from the reaction components. The His-tagged Sortase A will also bind to the resin and can be removed in this step.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the larger labeled protein from the smaller, unreacted this compound peptide and Sortase A.

  • Spin Concentrators: Use a spin concentrator with a molecular weight cutoff (MWCO) that is appropriate for your target protein to remove the smaller peptide and enzyme. This is a quick method for buffer exchange and removal of small molecules.[5]

Visualizations

Sortase A Reaction Mechanism

Sortase_Mechanism cluster_enzyme Sortase A Active Site cluster_substrates Substrates cluster_intermediates Reaction Intermediates cluster_products Products SrtA Sortase A (Cys-His) Acyl_Intermediate Acyl-Enzyme Intermediate (SrtA-LPET-5-FAM) SrtA->Acyl_Intermediate Protein_GGG Protein-(Gly)n Protein_GGG->Acyl_Intermediate 3. Nucleophilic Attack FAM_LPETGG This compound FAM_LPETGG->SrtA 1. Binding Acyl_Intermediate->SrtA Labeled_Protein Labeled Protein (Protein-(Gly)n-LPET-5-FAM) Acyl_Intermediate->Labeled_Protein 4. Ligation GG GG

Caption: The catalytic mechanism of Sortase A-mediated protein labeling.

Experimental Workflow for In Vitro Protein Labeling

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis cluster_purification Purification Prep_Protein Prepare Target Protein (with GGG motif) Mix_Reagents Combine Protein, Peptide, and Buffer Prep_Protein->Mix_Reagents Prep_Peptide Prepare this compound Stock Solution Prep_Peptide->Mix_Reagents Prep_Enzyme Prepare Sortase A Stock Solution Add_Enzyme Initiate with Sortase A Prep_Enzyme->Add_Enzyme Mix_Reagents->Add_Enzyme Incubate Incubate at 25°C (protect from light) Add_Enzyme->Incubate SDS_PAGE SDS-PAGE with Fluorescence Imaging Incubate->SDS_PAGE Mass_Spec Mass Spectrometry (Optional) Incubate->Mass_Spec Purify Purify Labeled Protein (e.g., SEC, Affinity) SDS_PAGE->Purify Final_Product Pure Labeled Protein Purify->Final_Product Troubleshooting Problem {Low or No Labeling Efficiency} Check1 Is Sortase A active? Problem->Check1 Check2 Are reactant concentrations optimal? Problem->Check2 Check3 Are reaction conditions correct? Problem->Check3 Check4 Is the target protein folded correctly with accessible termini? Problem->Check4 Solution1 Test enzyme activity with a control reaction. Check1->Solution1 No Solution2 Increase concentration of this compound and/or Sortase A. Check2->Solution2 No Solution3 Verify pH (7.5-8.5) and presence of CaCl2 (if needed). Increase incubation time. Check3->Solution3 No Solution4 Add a flexible linker (e.g., GGGGS) to the GGG motif. Check for protein aggregation. Check4->Solution4 No

References

discovery and development of sortase ligase

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is provided for researchers, scientists, and drug development professionals. This guide includes a summary of quantitative data in structured tables, detailed methodologies for key experiments, and diagrams for signaling pathways and experimental workflows created using Graphviz (DOT language).

Discovery and Native Function of Sortase

Sortase enzymes are transpeptidases found in Gram-positive bacteria that play a crucial role in covalently anchoring surface proteins to the cell wall peptidoglycan. The first sortase, Sortase A (SrtA), was discovered in Staphylococcus aureus.

The native function of SrtA involves a multi-step process:

  • Recognition: SrtA recognizes a conserved C-terminal sorting signal on a precursor protein, typically with the consensus sequence LPXTG.

  • Cleavage: The enzyme cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues of the sorting signal.

  • Thioacyl Intermediate Formation: A covalent intermediate is formed between the threonine of the precursor protein and a cysteine residue in the active site of SrtA.

  • Nucleophilic Attack: The thioacyl intermediate is resolved by a nucleophilic attack from the amino group of the pentaglycine (B1581309) cross-bridge of the lipid II peptidoglycan precursor.

  • Ligation: This results in the formation of a new peptide bond, covalently linking the surface protein to the cell wall.

Sortase_Native_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall Precursor_Protein Precursor Protein (with LPXTG motif) SrtA Sortase A (SrtA) Precursor_Protein->SrtA Recognition & Cleavage Lipid_II Lipid II-Pentaglycine SrtA->Lipid_II Forms Thioacyl Intermediate Anchored_Protein Anchored Surface Protein Lipid_II->Anchored_Protein Transpeptidation

Caption: The native pathway of sortase A-mediated protein anchoring in bacteria.

Development of Sortase Ligase as a Biotechnological Tool

The unique transpeptidation activity of sortase has been harnessed for various biotechnological applications, collectively known as Sortase-Mediated Ligation (SML). In this engineered system, the natural lipid II nucleophile is replaced with a synthetic molecule containing an N-terminal oligoglycine motif (e.g., GGG).

The general workflow for SML is as follows:

  • A protein of interest is genetically engineered to include a C-terminal LPXTG recognition motif.

  • A second molecule (e.g., another protein, a small molecule drug, a fluorescent probe) is synthesized with an N-terminal oligoglycine sequence.

  • In the presence of purified sortase A, the enzyme cleaves the first protein at the LPXTG motif and ligates it to the oligoglycine sequence of the second molecule.

SML_Workflow Protein_A Protein of Interest (with C-terminal LPXTG) Ligation_Reaction Incubation in Reaction Buffer Protein_A->Ligation_Reaction Molecule_B Molecule of Interest (with N-terminal GGG) Molecule_B->Ligation_Reaction SrtA Sortase A SrtA->Ligation_Reaction Ligated_Product Protein A - Molecule B (Covalently Linked) Ligation_Reaction->Ligated_Product

Caption: A generalized workflow for Sortase-Mediated Ligation (SML).

Quantitative Data on Sortase Variants

To improve the efficiency and broaden the applicability of SML, several engineered variants of Sortase A have been developed. The table below summarizes key quantitative data for some of these variants.

Sortase VariantOrganism of OriginRecognition MotifKey MutationsNotable Improvement
SrtA wt S. aureusLPXTGNoneBaseline
SrtA 5M S. aureusLPXTGP94R/D160N/K190E/K196T/E105KIncreased reaction speed and yield
SrtA 7M S. aureusLPXTGP94R/D160N/K190E/K196T/E105K/D165A/L169GFurther enhanced catalytic efficiency
SrtB S. aureusNPQTNN/AOrthogonal substrate specificity
SrtA S. pyogenesLPXTGN/ADifferent substrate preferences

Table 1: Comparison of Common Sortase Variants

ParameterSrtA wt (S. aureus)SrtA 7M (S. aureus)
k_cat (s⁻¹) ~0.05~1.5
K_M (LPETG peptide, µM) ~150~90
K_M (GGG peptide, µM) ~500~300
Optimal Ca²⁺ (mM) 100 (Ca²⁺ independent)

Table 2: Kinetic Parameters of Wild-Type vs. Engineered SrtA

Experimental Protocols

Protocol 1: Expression and Purification of Heptamutant Sortase A (SrtA 7M)
  • Transformation: Transform E. coli BL21(DE3) with a pET vector containing the gene for His-tagged SrtA 7M.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

  • Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C in glycerol (B35011) stocks.

Protocol 2: In Vitro Sortase-Mediated Ligation
  • Reactant Preparation: Prepare the protein to be labeled (with C-terminal LPETG) and the labeling molecule (with N-terminal GGG) in the reaction buffer.

  • Reaction Setup: Combine the reactants in a microfuge tube. A typical molar ratio is 1:5 to 1:10 of the LPETG-protein to the GGG-molecule.

  • Initiation: Add purified Sortase A to the reaction mixture to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at a specified temperature (e.g., 4°C, 25°C, or 37°C) for a duration ranging from 1 to 24 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by SDS-PAGE to confirm the formation of the ligated product, which will have a higher molecular weight.

  • Purification: Purify the ligated product from the reaction mixture using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted substrates, sortase, and byproducts.

Ligation_Protocol_Workflow Start Start Prepare_Reactants Prepare Protein-LPETG and Molecule-GGG Start->Prepare_Reactants Mix_Components Combine Reactants and SrtA in Reaction Buffer Prepare_Reactants->Mix_Components Incubate Incubate at Optimal Temperature Mix_Components->Incubate Monitor_Progress Analyze by SDS-PAGE Incubate->Monitor_Progress Monitor_Progress->Incubate Incomplete Purify_Product Purify Ligated Product Monitor_Progress->Purify_Product Ligation Complete End End Purify_Product->End

Caption: A step-by-step workflow for a typical in vitro sortase-mediated ligation experiment.

Biophysical Properties of 5-FAM-LPETGG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the biophysical properties of the fluorescently labeled peptide 5-FAM-LPETGG, designed for researchers, scientists, and drug development professionals. It details the characteristics of its constituent components, the 5-FAM fluorophore and the LPETGG peptide, and their interplay in biochemical applications.

Introduction

This compound is a valuable tool in molecular biology and biochemistry, primarily utilized as a substrate for the bacterial enzyme sortase A. This enzyme recognizes the LPETG motif and catalyzes a transpeptidation reaction, enabling the site-specific labeling of proteins with the 5-FAM fluorophore. Understanding the biophysical properties of this reagent is crucial for its effective application in experimental design and data interpretation.

Core Components

5-FAM (5-Carboxyfluorescein)

5-FAM is a derivative of fluorescein (B123965), one of the most widely used green fluorescent dyes. It is prized for its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[1] Its excitation maximum is well-matched to the common 488 nm laser line, making it suitable for a wide range of fluorescence-based instrumentation.[1]

LPETGG Peptide

The hexapeptide sequence Leu-Pro-Glu-Thr-Gly-Gly (LPETGG) serves as a recognition motif for sortase A from Staphylococcus aureus.[2] The enzyme cleaves the peptide bond between threonine and the first glycine (B1666218).[2][3] This cleavage initiates a transpeptidation reaction, leading to the formation of a new amide bond with an N-terminal glycine nucleophile on a target protein.

Quantitative Biophysical Data

Table 1: Photophysical Properties of 5-FAM

ParameterValueReference
Excitation Maximum (λex) ~494 nm[1]
Emission Maximum (λem) ~521 nm[1]
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹ at ~494 nm[1]
Quantum Yield (Φ) of 5-Carboxyfluorescein 0.93 (free), 0.48 (conjugated to protein)[4]
Fluorescence Lifetime (τ) Typically in the range of 1-10 nanoseconds[5]

Table 2: Kinetic Parameters of Sortase A with LPETG-containing Substrates

ParameterDescriptionSignificance
Mechanism Ping-PongThe enzyme binds the LPETG substrate, releases the C-terminal glycine, forms a covalent intermediate, and then binds the nucleophilic glycine substrate to complete the reaction.[3]
Rate-Limiting Step Formation of the acyl-enzyme intermediateThis is the slower step in the overall transpeptidation reaction.[3]
Binding Affinity (Kd) Not explicitly reported for this compoundThe overall efficiency of the sortase-mediated reaction is typically characterized by kcat and Km.
kcat and Km Dependent on specific substrate and reaction conditionsThese Michaelis-Menten parameters describe the catalytic efficiency of the enzyme.[2][6]

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be determined using a comparative method.

Principle: The quantum yield of an unknown sample is measured relative to a standard of known quantum yield. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard for fluorescein derivatives.[4]

Protocol:

  • Prepare a series of dilutions of both the this compound sample and the fluorescein standard in an appropriate buffer (e.g., PBS, pH 7.4). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength (e.g., 490 nm).

  • Record the fluorescence emission spectra of each solution using the same excitation wavelength.

  • Integrate the area under the emission spectra for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Sortase A Activity Assay using a Fluorescent Substrate

The catalytic activity of sortase A can be monitored using a FRET-based assay or by directly measuring the fluorescence increase upon substrate cleavage. For a non-FRET substrate like this compound, the change in the fluorescent environment upon cleavage and ligation can be monitored. A more direct approach involves a FRET-paired substrate.

Principle: A FRET-based sortase A substrate, such as Dabcyl-LPETG-Edans, is often used. In the intact peptide, the fluorescence of Edans is quenched by Dabcyl. Upon cleavage by sortase A, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol (using a FRET substrate):

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Prepare solutions of purified sortase A enzyme, the FRET substrate (e.g., Dabcyl-LPETG-Edans), and the glycine nucleophile (e.g., GGG).

  • In a microplate well, combine the reaction buffer, sortase A, and the glycine nucleophile.

  • Initiate the reaction by adding the FRET substrate.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for Edans).

  • The initial reaction velocity can be determined from the linear phase of the fluorescence increase. Kinetic parameters (kcat and Km) can be determined by measuring the initial velocities at varying substrate concentrations.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the sortase A-mediated ligation pathway and a typical experimental workflow for characterizing the biophysical properties of this compound.

Sortase_Pathway cluster_enzyme Sortase A cluster_substrates Substrates cluster_reaction Reaction Steps SrtA Sortase A (SrtA) Acyl_Intermediate Acyl-Enzyme Intermediate (SrtA-LPET-FAM) SrtA->Acyl_Intermediate FAM_LPETGG This compound FAM_LPETGG->SrtA Binding Target_Prot Target Protein (with N-terminal Glycine) Target_Prot->Acyl_Intermediate Nucleophilic Attack Acyl_Intermediate->SrtA Labeled_Prot Labeled Protein (Target-GGG-LPET-FAM) Acyl_Intermediate->Labeled_Prot Cleaved_GG GG Acyl_Intermediate->Cleaved_GG

Caption: Sortase A-mediated protein labeling pathway.

Experimental_Workflow start Start synthesis Synthesis & Purification of this compound start->synthesis absorbance Absorbance Spectroscopy (Determine ε) synthesis->absorbance fluorescence Fluorescence Spectroscopy (Determine λex, λem, Φ) synthesis->fluorescence lifetime Time-Resolved Fluorescence (Determine τ) synthesis->lifetime sortase_assay Sortase A Kinetic Assay (Determine kcat, Km) synthesis->sortase_assay data_analysis Data Analysis & Interpretation absorbance->data_analysis fluorescence->data_analysis lifetime->data_analysis sortase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for biophysical characterization.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Protein Labeling Using 5-FAM-LPETGG and Sortase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortase-mediated ligation (SML) is a powerful enzymatic method for the site-specific modification of proteins.[1][2] This technique utilizes the transpeptidase activity of sortase A (SrtA), an enzyme from Gram-positive bacteria such as Staphylococcus aureus, which recognizes the specific amino acid motif LPXTG (where X can be any amino acid).[1][3][4] SrtA cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues and subsequently ligates the C-terminal portion of the recognition motif to an N-terminal oligoglycine nucleophile.[1][4][5] This process allows for the precise, covalent attachment of various molecular probes, including fluorophores, biotin, and polyethylene (B3416737) glycol (PEG), to a target protein with minimal disruption to its native structure and function.[1][6]

This application note provides a detailed protocol for the fluorescent labeling of a target protein using a 5-carboxyfluorescein (B1664652) (5-FAM) conjugated peptide with the sequence LPETGG. 5-FAM is a widely used green fluorescent dye with excitation and emission maxima of approximately 490 nm and 520 nm, respectively.[7][8] The 5-FAM-LPETGG peptide serves as a substrate for sortase A, enabling the site-specific fluorescent labeling of a target protein engineered to possess an N-terminal oligoglycine tag.

Principle of the Method

The sortase-mediated ligation reaction involves two key components:

  • Target Protein: The protein of interest must be engineered to contain an accessible N-terminal oligoglycine (Gly)n sequence (typically n = 3-5).

  • Labeling Peptide: A synthetic peptide containing the sortase recognition motif LPETG followed by a fluorescent label. In this protocol, we use this compound.

The reaction is catalyzed by Sortase A, which recognizes the LPETG motif on the fluorescent peptide. The enzyme cleaves the bond between threonine and glycine, forming a covalent acyl-enzyme intermediate. This intermediate is then resolved by the nucleophilic attack of the N-terminal glycine of the target protein, resulting in the formation of a stable amide bond and the release of the enzyme.

Materials and Reagents

Table 1: Reagents and Materials
Reagent/MaterialSupplierCatalog No.
This compound PeptideIsca BiochemicalsCustom Synthesis
Sortase A (SrtA)BPS Bioscience79392 (as part of a kit)
Target Protein with (Gly)n-tag-User-provided
Sortase Reaction Buffer (5X)-See preparation below
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Coomassie Brilliant Blue StainBio-Rad1610786
SDS-PAGE GelsBio-RadVarious
Gel Filtration ColumnGE HealthcareVarious

Sortase Reaction Buffer (5X):

  • 250 mM Tris-HCl, pH 7.5

  • 750 mM NaCl

  • 50 mM CaCl₂

  • Store at 4°C

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Peptide Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to a final concentration of 10 mM. Store at -20°C in small aliquots, protected from light.

  • Target Protein: Purify the target protein containing the N-terminal (Gly)n tag using standard chromatography methods. The final protein should be in a buffer compatible with the sortase reaction (e.g., Tris or HEPES). Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Sortase A: Reconstitute or dilute Sortase A in an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to a stock concentration of 1-2 mg/mL. Store at -80°C in small aliquots.

Protocol 2: Sortase-Mediated Ligation Reaction

The optimal reaction conditions, including reactant concentrations, temperature, and incubation time, should be determined empirically for each specific target protein. The following protocol provides a general starting point.

  • In a microcentrifuge tube, combine the following reagents:

    ComponentStock ConcentrationVolumeFinal Concentration
    Target Protein1 mM10 µL100 µM
    This compound10 mM5 µL500 µM
    Sortase A1 mg/mL (~20 µM)7.5 µL15 µM
    5X Sortase Buffer5X20 µL1X
    Nuclease-free Water-to 100 µL-
    Total Volume 100 µL
  • Mix the components gently by pipetting.

  • Incubate the reaction at room temperature (25°C) or 37°C for 1 to 4 hours.[9] For sensitive proteins, the reaction can be performed at 4°C overnight.[3][10]

  • Monitor the reaction progress by taking small aliquots (e.g., 5-10 µL) at different time points and analyzing them by SDS-PAGE.

Protocol 3: Analysis and Purification of the Labeled Protein
  • SDS-PAGE Analysis:

    • To the reaction aliquots, add an equal volume of 2X SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel.

    • After electrophoresis, visualize the fluorescently labeled protein using a gel imager with the appropriate filter for FAM fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

    • Subsequently, stain the gel with Coomassie Brilliant Blue to visualize all protein bands (labeled and unlabeled target protein, Sortase A). A successful reaction will show a fluorescent band corresponding to the molecular weight of the target protein.

  • Purification of the Labeled Protein:

    • To remove unreacted this compound peptide, excess Sortase A, and any unlabeled target protein, purify the reaction mixture using size-exclusion chromatography (gel filtration).

    • Choose a column with a separation range appropriate for the size of the target protein.

    • Equilibrate the column with a suitable buffer (e.g., PBS or Tris-buffered saline).

    • Load the reaction mixture onto the column and collect fractions.

    • Analyze the fractions by SDS-PAGE (fluorescence and Coomassie staining) to identify those containing the pure, labeled protein.

    • Pool the desired fractions and concentrate if necessary.

Optimization and Troubleshooting

Table 2: Optimization Parameters for Sortase-Mediated Ligation
ParameterRecommended RangeNotes
Molar Ratio (Peptide:Protein) 5:1 to 20:1A higher ratio of the fluorescent peptide can drive the reaction to completion.
Molar Ratio (Sortase:Protein) 1:5 to 1:20The optimal amount of sortase should be determined empirically to balance reaction efficiency and cost.
Temperature 4°C, 25°C, 37°CHigher temperatures generally increase the reaction rate, but lower temperatures may be necessary for unstable proteins.[11]
Incubation Time 1 hour to overnightReaction progress should be monitored by SDS-PAGE to determine the optimal time.[9][11]
pH 7.0 - 8.5Sortase A is active over a broad pH range, but the optimal pH may vary depending on the target protein.[12]

Visualizing the Workflow

Sortase_Ligation_Workflow A Prepare Reagents (Target Protein, this compound, Sortase A) B Set up Ligation Reaction A->B C Incubate (e.g., 25°C, 1-4 hours) B->C D Monitor Progress by SDS-PAGE C->D D->C Optimize Time E Purify Labeled Protein (Size-Exclusion Chromatography) D->E Reaction Complete F Analyze Purity and Yield E->F G Labeled Protein Ready for Downstream Applications F->G Sortase_Mechanism cluster_0 Reaction Components cluster_1 Sortase A Catalysis cluster_2 Products P Target Protein (with N-terminal Gly-Gly-Gly) I Acyl-Enzyme Intermediate (Sortase-LPET-5-FAM) P->I Nucleophilic Attack S This compound Peptide E Sortase A S->E Binding E->I Cleavage of T-G bond LP Labeled Protein (Protein-LPET-5-FAM) I->LP BP Byproduct (GG) I->BP E_regen Regenerated Sortase A I->E_regen

References

Application Notes and Protocols for Site-Specific Protein Labeling with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel therapeutics. Sortase A-mediated ligation, also known as sortagging, is a chemoenzymatic method that enables the precise covalent attachment of a probe to a protein of interest.[1] This technique utilizes the bacterial transpeptidase Sortase A from Staphylococcus aureus, which recognizes a specific pentapeptide motif, LPXTG (where X is any amino acid).[1] Sortase A cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates the N-terminus of an oligoglycine nucleophile to the threonine.[2][3]

This document provides detailed protocols for the site-specific labeling of a target protein containing an N-terminal triglycine (B1329560) (GGG) motif with the fluorescent probe 5-FAM-LPETGG. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye with excitation and emission maxima of approximately 490 nm and 520 nm, respectively.[4][5][6] The this compound peptide serves as the substrate for Sortase A, allowing for the covalent attachment of the 5-FAM fluorophore to the target protein.

Principle of the Method

The labeling strategy involves a Sortase A-catalyzed transpeptidation reaction. The target protein must be engineered to possess an accessible N-terminal triglycine (GGG) sequence. The fluorescent probe consists of the 5-FAM fluorophore attached to the LPETGG peptide, which is the recognition motif for Sortase A. In the presence of Sortase A, the enzyme recognizes and cleaves the LPETGG sequence on the fluorescent probe, forming a thioacyl intermediate. This intermediate is then resolved by the nucleophilic attack of the N-terminal glycine of the target protein, resulting in the formation of a stable amide bond and the site-specific labeling of the protein with 5-FAM.

Materials and Reagents

Table 1: Reagents and Consumables
Reagent/ConsumableSupplierCatalog NumberStorage
This compoundIsca Biochemicals or otherCustom Synthesis-20°C, desiccated, protected from light
Sortase A (e.g., pentamutant)Addgene or otherVaries-80°C
Target Protein with N-terminal GGGIn-house expressionN/A-80°C
10x Sortase Reaction BufferSee Table 2N/A4°C
Ni-NTA Agarose ResinQiagen or otherVaries4°C
ImidazoleSigma-AldrichVariesRoom Temperature
Desalting Spin ColumnsThermo Fisher ScientificVariesRoom Temperature
Coomassie Brilliant Blue StainBio-Rad or otherVariesRoom Temperature
Acetonitrile (B52724) (HPLC Grade)VariesVariesRoom Temperature
Trifluoroacetic Acid (TFA)VariesVariesRoom Temperature

Experimental Protocols

Protocol 1: Sortase A-Mediated Labeling Reaction

This protocol describes the general procedure for labeling a GGG-tagged target protein with this compound. Optimization of reactant concentrations and reaction time may be necessary for specific proteins.

1. Preparation of Reagents:

  • Prepare a 10x Sortase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 1.5 M NaCl, 100 mM CaCl₂).[2][3]

  • Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Thaw the target protein and Sortase A on ice.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in the order listed:

  • Gently mix the reaction by pipetting. Avoid vortexing to prevent protein denaturation.

3. Incubation:

  • Incubate the reaction at room temperature (25°C) or 37°C for 1 to 4 hours.[2] Reaction progress can be monitored by taking aliquots at different time points (e.g., 15 min, 1 h, 3 h, 5 h).[2]

4. Reaction Quenching (Optional):

  • If using a calcium-dependent Sortase A, the reaction can be stopped by adding EDTA to a final concentration of 20 mM.

Protocol 2: Purification of the Labeled Protein

Purification is crucial to remove unreacted this compound, Sortase A, and any unlabeled target protein. A combination of affinity and size-exclusion chromatography is recommended.

1. Ni-NTA Affinity Chromatography (to remove His-tagged Sortase A and unlabeled protein if applicable):

  • If the Sortase A and/or the unlabeled target protein contains a His-tag, Ni-NTA chromatography can be used for their removal.[7]

  • Equilibrate a Ni-NTA spin column with wash buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM Imidazole).

  • Load the reaction mixture onto the column.

  • Wash the column with wash buffer.

  • The flow-through will contain the 5-FAM labeled protein, which lacks a His-tag.

2. Desalting/Buffer Exchange (to remove excess this compound):

  • Equilibrate a desalting spin column according to the manufacturer's instructions with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the eluate from the Ni-NTA purification onto the desalting column.

  • Centrifuge to collect the purified, labeled protein.

3. HPLC Purification (Optional, for high purity applications):

  • For highly pure labeled protein, reversed-phase HPLC can be performed using a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution profile by absorbance at 280 nm (for protein) and 490 nm (for 5-FAM).

  • Collect fractions containing the dual-absorbance peak corresponding to the labeled protein.

Protocol 3: Characterization of the Labeled Protein

1. SDS-PAGE Analysis:

  • Analyze the purified labeled protein alongside the unlabeled target protein on an SDS-PAGE gel.

  • The labeled protein should exhibit a slight increase in molecular weight corresponding to the addition of the 5-FAM-LPETG moiety.

  • Visualize the gel using both Coomassie Brilliant Blue staining (for total protein) and in-gel fluorescence imaging (excitation at ~488 nm, emission at ~520 nm) to confirm the presence of the fluorophore on the protein band.

2. Mass Spectrometry:

  • Determine the precise mass of the labeled protein using electrospray ionization mass spectrometry (ESI-MS).

  • The expected mass increase upon labeling with 5-FAM-LPETG is approximately 938.9 Da (Molecular weight of this compound minus the terminal Glycine that is cleaved off).

3. Spectrophotometric Analysis:

  • Measure the absorbance of the purified labeled protein at 280 nm and 494 nm.

  • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x CF)] / ε_protein
    • DOL = (A₄₉₄ x ε_protein) / ([A₂₈₀ - (A₄₉₄ x CF)] x ε_dye)

    • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.2 for FAM), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of 5-FAM at 494 nm (~75,000 cm⁻¹M⁻¹).

Quantitative Data Summary

Table 2: Recommended Reaction Conditions
ParameterRecommended ValueRange for Optimization
Concentrations
Target Protein (GGG-Protein)50 µM10 - 100 µM
This compound250 µM100 - 500 µM
Sortase A5 µM1 - 10 µM
Reaction Buffer
Tris-HCl, pH 7.550 mM50 - 100 mM
NaCl150 mM50 - 250 mM
CaCl₂10 mM5 - 10 mM
Incubation
Temperature25°C4 - 37°C
Time2 hours1 - 12 hours

Troubleshooting

Table 3: Common Problems and Solutions
ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal reactant concentrationsTitrate Sortase A and this compound concentrations.
Inaccessible N-terminal GGG on target proteinIntroduce a flexible linker (e.g., (GGS)n) between the GGG tag and the protein.
Inactive Sortase A or this compoundUse fresh enzyme and probe. Verify their activity with a positive control.
Protein Precipitation High protein concentrationReduce the concentration of the target protein.
Buffer incompatibilityIf using a calcium-dependent sortase, avoid phosphate (B84403) buffers.[7]
High Background Fluorescence Inefficient removal of unreacted this compoundRepeat the desalting step or use a more stringent purification method like HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare GGG-Target Protein reaction Incubate Protein, Probe, & Sortase A (1-4h, 25-37°C) prep_protein->reaction prep_probe Prepare this compound prep_probe->reaction prep_enzyme Prepare Sortase A prep_enzyme->reaction purify_affinity Ni-NTA Chromatography (Remove His-tagged components) reaction->purify_affinity purify_desalt Desalting/Buffer Exchange (Remove excess probe) purify_affinity->purify_desalt char_sds SDS-PAGE & In-gel Fluorescence purify_desalt->char_sds char_ms Mass Spectrometry purify_desalt->char_ms char_spec Spectrophotometry (DOL) purify_desalt->char_spec product Purified 5-FAM Labeled Protein char_sds->product char_ms->product char_spec->product

Caption: Workflow for this compound protein labeling.

signaling_pathway cluster_reactants Reactants protein GGG-Target Protein intermediate Sortase-LPET-5-FAM (Thioester Intermediate) protein->intermediate Nucleophilic Attack probe This compound sortase Sortase A probe->sortase Recognition sortase->intermediate Cleavage intermediate->sortase Regeneration cleaved_gg GG (cleaved) intermediate->cleaved_gg labeled_protein 5-FAM-LPETG-GGG-Target Protein intermediate->labeled_protein

Caption: Mechanism of Sortase A-mediated labeling.

References

Site-Specific N-Terminal Labeling of Proteins with 5-FAM-LPETGG using Sortase A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biochemical research and therapeutic development. The ability to attach probes, such as fluorophores, biotin, or drug molecules, to a specific location on a protein enables a wide range of applications, from studying protein trafficking and interactions to creating targeted antibody-drug conjugates. Sortase-mediated ligation (SML) has emerged as a powerful chemoenzymatic strategy for achieving precise protein modification under mild conditions.[1] This technique utilizes the transpeptidase activity of sortase A (SrtA), an enzyme from Gram-positive bacteria, to covalently link a synthetic peptide probe to a protein of interest.[1][2]

This document provides detailed application notes and protocols for the site-specific N-terminal labeling of a target protein using the fluorescent probe 5-FAM-LPETGG. The protocol leverages the ability of Sortase A from Staphylococcus aureus to recognize the LPXTG motif and catalyze the formation of a new peptide bond with an N-terminal oligoglycine nucleophile.[1][3][4][5] this compound is a synthetic peptide containing the sortase recognition sequence (LPETG) and the widely used green fluorescent dye 5-carboxyfluorescein (B1664652) (5-FAM).[6][7]

Principle of the Method

The N-terminal labeling strategy involves a transpeptidation reaction catalyzed by Sortase A. The core components of this system are:

  • Target Protein: The protein of interest must be engineered to possess a short stretch of glycine (B1666218) residues (e.g., GGG) at its N-terminus. This is typically achieved through standard molecular cloning techniques. The N-terminal glycines act as the nucleophile in the sortase-mediated reaction.[3]

  • Labeling Probe (this compound): This synthetic peptide incorporates the fluorescent dye 5-FAM at its N-terminus, followed by the Sortase A recognition motif LPETG and a C-terminal glycine (G).

  • Sortase A (SrtA): This enzyme recognizes the LPETG motif on the labeling probe, cleaves the peptide bond between threonine (T) and glycine (G), and forms a covalent acyl-enzyme intermediate.[2][3][7] The N-terminal glycine of the target protein then attacks this intermediate, resulting in the formation of a stable peptide bond and the transfer of the 5-FAM-LPET portion of the probe to the N-terminus of the target protein.[3]

The overall reaction is highly specific and proceeds efficiently under physiological conditions, making it suitable for a wide range of protein targets.

Experimental Workflow and Signaling Pathway

The experimental workflow for N-terminal labeling with this compound is a multi-step process that begins with the engineering of the target protein and culminates in the analysis of the labeled product. The underlying enzymatic reaction mechanism is a key aspect of this process.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis p1 Engineer Target Protein (N-terminal Glycines) p2 Express & Purify Target Protein p1->p2 r1 Incubate Protein, Probe & Sortase A p2->r1 p3 Prepare this compound & Sortase A p3->r1 a1 SDS-PAGE Analysis r1->a1 a2 Mass Spectrometry r1->a2 a3 Purification of Labeled Protein a1->a3 a2->a3 sortase_mechanism cluster_reactants Reactants cluster_intermediate Acyl-Enzyme Intermediate cluster_products Products probe 5-FAM-LPETG-G intermediate Sortase A-LPET-5-FAM probe->intermediate SrtA recognizes LPETG motif protein GGG-Protein labeled_protein 5-FAM-LPETG-GG-Protein protein->labeled_protein Nucleophilic attack srtA Sortase A srtA->intermediate intermediate->labeled_protein free_srtA Sortase A intermediate->free_srtA

References

Application Notes and Protocols for C-Terminal Protein Labeling Using 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the principles and practices of C-terminal protein labeling utilizing the fluorescent probe 5-FAM-LPETGG in conjunction with sortase A-mediated ligation.

Introduction

Site-specific modification of proteins is a powerful tool in biomedical research and biotechnology. Sortase A, a transpeptidase from Staphylococcus aureus, provides a robust method for achieving this site-specificity.[1][2] This enzyme recognizes the short peptide motif LPXTG, cleaves the peptide bond between threonine and glycine, and subsequently ligates the N-terminal portion to an oligoglycine nucleophile.[3][4][5]

This compound is a synthetic peptide substrate for sortase A, consisting of the green fluorescent dye 5-carboxyfluorescein (B1664652) (5-FAM) attached to the LPETGG recognition sequence.[6][7][8] This probe allows for the covalent, site-specific labeling of proteins at their C-terminus, enabling a wide range of applications from cellular imaging to the construction of protein-drug conjugates.[9]

Principle of the Method

The sortase A-mediated labeling reaction occurs in two main steps. First, sortase A recognizes and cleaves the LPETG motif within the this compound probe, forming a thioester intermediate with the threonine residue.[6][7] The protein of interest, which has been engineered to possess an N-terminal oligoglycine (e.g., GGG) sequence, then acts as a nucleophile.[3] This oligoglycine motif attacks the thioester intermediate, leading to the formation of a native peptide bond and the release of sortase A. The result is the target protein covalently labeled at its N-terminus with the 5-FAM-LPETG peptide. For C-terminal labeling, the protein of interest would contain the LPETG motif, and a probe with N-terminal glycines would be used. However, the prompt specifies using this compound for C-terminal labeling, which implies the protein to be labeled has N-terminal glycines.

Sortase_Mechanism Protein Protein-GGG Intermediate Sortase A-LPET-FAM Thioester Intermediate Protein->Intermediate + Sortase A Probe This compound Probe->Intermediate Sortase_A Sortase A Released_GG GG Intermediate->Released_GG Labeled_Protein Labeled Protein (Protein-GGG-LPET-FAM) Intermediate->Labeled_Protein + Protein-GGG Regenerated_Sortase Regenerated Sortase A

Applications

The versatility of sortase-mediated ligation with probes like this compound allows for a broad range of applications:

  • Fluorescent Labeling: Introduction of a fluorescent probe for in vitro and in vivo imaging studies.[9]

  • Protein-Protein Conjugation: Creation of well-defined protein-protein fusions.

  • Cell Surface Labeling: Modification of proteins on the surface of living cells.[10]

  • Bioconjugation: Attachment of small molecules, drugs, or nucleic acids to proteins.[3]

  • Protein Circularization: Cyclization of proteins by ligating the N- and C-termini.[3]

Quantitative Data

The efficiency of sortase A-mediated labeling can be influenced by several factors, including the specific sortase A variant used, reactant concentrations, and reaction conditions. Newer, engineered sortase A mutants often exhibit enhanced activity and calcium independence.[10]

ParameterConditionTypical Labeling Efficiency (%)Reference
Sortase A Variant Wild-Type50-70[1]
5M Mutant>90[10]
7M Mutant (Ca2+-independent)>95[11]
Substrate Concentration Equimolar Protein and Probe60-80[12]
5-fold Excess of Probe>90[5]
Reaction Time 1 hour70-85[4]
4 hours>90[4]
Temperature 4 °CSlower kinetics, higher stability[10]
25 °CFaster kinetics[11]
37 °COptimal for some mutants[11]
ReagentRecommended Concentration
Target Protein (with N-terminal GGG)10-100 µM
This compound Probe50-500 µM (5-10 fold excess)
Sortase A (e.g., 7M mutant)1-10 µM
Reaction Buffer50 mM Tris-HCl, 150 mM NaCl, pH 7.5
Additive (for wild-type Sortase A)10 mM CaCl₂

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification and Analysis Protein_Expression Express and purify target protein with N-terminal GGG tag Reaction_Setup Set up sortase-mediated ligation reaction Protein_Expression->Reaction_Setup Probe_Prep Prepare this compound stock solution Probe_Prep->Reaction_Setup Sortase_Prep Prepare Sortase A stock solution Sortase_Prep->Reaction_Setup Incubation Incubate at specified temperature and time Reaction_Setup->Incubation Purification Purify the labeled protein (e.g., affinity chromatography) Incubation->Purification Analysis Analyze the product (SDS-PAGE, mass spectrometry) Purification->Analysis

  • Cloning: Genetically engineer the protein of interest to include an N-terminal triglycine (B1329560) (GGG) tag. A purification tag (e.g., His₆-tag) can also be included for easier purification.

  • Expression and Purification: Express the recombinant protein in a suitable host (e.g., E. coli). Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).

  • Buffer Exchange: Exchange the purified protein into a storage buffer compatible with the sortase reaction (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Concentration Determination: Determine the concentration of the purified protein using a standard method (e.g., Bradford assay or absorbance at 280 nm).

  • Reagent Preparation:

    • Prepare a 10X sortase reaction buffer (500 mM Tris-HCl, 1.5 M NaCl, pH 7.5). For wild-type sortase A, also prepare a 100 mM CaCl₂ stock solution.

    • Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).[8]

    • Thaw the purified target protein and sortase A enzyme on ice.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free water to the final volume.

    • 10X sortase reaction buffer to a final concentration of 1X.

    • (Optional, for wild-type Sortase A) 100 mM CaCl₂ to a final concentration of 10 mM.

    • Target protein to a final concentration of 50 µM.

    • This compound to a final concentration of 250 µM.

    • Sortase A to a final concentration of 2.5 µM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at the desired temperature (e.g., 25 °C). The optimal time and temperature may need to be determined empirically.

  • Affinity Chromatography: If the original protein had a purification tag that was cleaved off during the reaction, or if the probe contained a tag, affinity chromatography can be used to separate the labeled protein from the unreacted components.

  • Size Exclusion Chromatography: This method can be used to separate the labeled protein from the smaller, unreacted probe and the sortase enzyme.

  • SDS-PAGE: Analyze the reaction mixture and the purified product by SDS-PAGE. The labeled protein will have a higher molecular weight than the unlabeled protein. The fluorescence of the 5-FAM tag can be visualized using a gel imager with the appropriate excitation and emission filters (excitation/emission maxima of ~492/518 nm).[8]

  • Mass Spectrometry: For a more precise analysis, use mass spectrometry (e.g., ESI-MS) to confirm the mass of the labeled protein.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive Sortase AUse a fresh enzyme aliquot; confirm activity with a positive control.
Inaccessible N-terminal glycines on the target proteinEnsure the GGG tag is on a flexible, solvent-exposed region of the protein.
Suboptimal reaction conditionsOptimize pH, temperature, and reactant concentrations. Consider using an engineered sortase A mutant.
Non-specific Labeling Contaminating proteasesAdd a protease inhibitor cocktail to the reaction.
Precipitation during reaction Poor protein solubilityPerform the reaction at a lower temperature (e.g., 4 °C) or include solubility-enhancing additives.

References

Application Notes and Protocols for Sortase A-Mediated Labeling with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the site-specific labeling of proteins using Sortase A (SrtA) and the fluorescent peptide substrate 5-FAM-LPETGG. Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the LPXTG motif and catalyzes the formation of a new peptide bond with an N-terminal oligo-glycine nucleophile.[1][2] This system allows for the precise, stoichiometric attachment of the 5-carboxyfluorescein (B1664652) (5-FAM) fluorophore to a target protein for a wide range of applications, including fluorescence microscopy, flow cytometry, and biophysical assays.[3][4]

Principle of Sortase A-Mediated Labeling

The Sortase A-mediated ligation, often termed "sortagging," is a two-step enzymatic reaction. First, SrtA cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues within the LPETG recognition sequence of the this compound probe.[2][5] This forms a covalent acyl-enzyme intermediate.[2][3] Subsequently, the N-terminal glycine residue of a target protein attacks this intermediate, resulting in the formation of a stable amide bond that covalently links the 5-FAM-LPETG motif to the target protein.[3][4] For this reaction to proceed, the target protein must be engineered to possess an accessible N-terminal oligo-glycine (Glyn) sequence (where n is typically ≥ 3).[3][6]

Reaction Components and Conditions

The efficiency of the Sortase A reaction is influenced by several factors, including the concentrations of the enzyme and substrates, buffer composition, temperature, and incubation time.[1][7] Optimization of these parameters is often necessary for each specific target protein.[1][8]

Recommended Reagent Concentrations

The following table summarizes typical concentration ranges for the key reaction components. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific protein of interest.[1][9]

ComponentRecommended Concentration RangeKey Considerations
Target Protein (with N-terminal GGG) 10 - 50 µM[3][10]Higher concentrations (≥10 µM) generally improve reaction efficiency.[9]
This compound 5-fold molar excess over target protein[1][8] (e.g., 50 - 250 µM)A molar excess drives the reaction towards product formation.[6] Can be adjusted based on the cost of the probe and reaction efficiency.
Sortase A (e.g., 5M or 7M mutants) 3 to 5-fold molar excess over target protein[1][8] (e.g., 30 - 250 µM)The optimal concentration can vary depending on the SrtA variant and the specific substrates.[9]
CaCl₂ 10 mM[1][6][7]Required for Ca²⁺-dependent Sortase A variants. Omit if using Ca²⁺-independent mutants.[2] Avoid phosphate (B84403) buffers if using Ca²⁺.[11]
Reaction Buffer and Conditions

The choice of buffer and reaction conditions is critical for optimal enzyme activity and protein stability.

ParameterRecommended ConditionNotes
Buffer 50 mM Tris-HCl, 150 mM NaCl[6][7][9]Tris-based buffers are widely used. Avoid primary amines in the buffer.[7]
pH 7.5 - 9.0[7][12][13]Slightly alkaline conditions are generally optimal.
Temperature 4°C, 15°C, 30°C, 37°C, or 42°C[1][7][8][12][13]Temperature should be optimized. While SrtA is active at 37°C, lower temperatures (e.g., 4°C or 15°C) may be necessary for sensitive proteins.[1]
Incubation Time 30 minutes to 12 hours[1][8][12][13]Reaction progress should be monitored over time to determine the optimal endpoint.

Experimental Workflow

The overall workflow for labeling a target protein with this compound using Sortase A involves preparation of the reactants, the ligation reaction itself, and subsequent purification of the labeled product.

Sortase_A_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification TargetProtein Prepare Target Protein (with N-terminal GGG) ReactionMix Assemble Reaction Mixture TargetProtein->ReactionMix FAM_LPETGG Prepare this compound Stock Solution FAM_LPETGG->ReactionMix SortaseA Prepare Sortase A Stock Solution SortaseA->ReactionMix Incubation Incubate at Optimized Temperature and Time ReactionMix->Incubation Monitoring Monitor Reaction Progress (e.g., SDS-PAGE) Incubation->Monitoring Purification Purify Labeled Protein (e.g., Chromatography) Monitoring->Purification FinalProduct Characterize Final Product Purification->FinalProduct

Caption: Workflow for Sortase A-mediated protein labeling.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a target protein with this compound. Optimization of specific steps may be required.

Reagent Preparation
  • Target Protein: Purify the target protein containing an N-terminal oligo-glycine (e.g., GGG) sequence. Determine its concentration accurately (e.g., by Bradford assay or UV-Vis spectroscopy). The protein should be in a suitable buffer, such as Tris-HCl, at a pH between 7.5 and 8.0.

  • This compound Stock Solution: Dissolve lyophilized this compound in an appropriate solvent, such as DMSO, to prepare a stock solution (e.g., 5-10 mM).[14] Store protected from light at -20°C.

  • Sortase A Stock Solution: Prepare a stock solution of purified Sortase A in a suitable storage buffer. The concentration should be determined accurately.

  • 10x Reaction Buffer: Prepare a 10x stock of the reaction buffer (e.g., 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5).[11]

Labeling Reaction
  • In a microcentrifuge tube, combine the following components in the specified order. The example below is for a 50 µL reaction with a target protein concentration of 20 µM.

ComponentVolumeFinal Concentration
10x Reaction Buffer5 µL1x
Target Protein (e.g., 200 µM stock)5 µL20 µM
This compound (e.g., 1 mM stock)5 µL100 µM (5x excess)
Sortase A (e.g., 1 mM stock)5 µL100 µM (5x excess)
Nuclease-free Water30 µL-
Total Volume 50 µL
  • Mix the components gently by pipetting.

  • Incubate the reaction at the optimized temperature (e.g., 37°C) for the determined time (e.g., 1-4 hours).[12][13] Protect the reaction from light.

  • To monitor the reaction progress, aliquots can be taken at different time points (e.g., 0, 15 min, 1 hr, 3 hr, 5 hr) and the reaction stopped by adding SDS-PAGE loading buffer.[3][10]

Analysis of Labeling Reaction
  • Analyze the reaction aliquots by SDS-PAGE.

  • Visualize the fluorescently labeled protein by in-gel fluorescence scanning.

  • Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize all protein bands.

  • A successful reaction will show a new fluorescent band corresponding to the molecular weight of the labeled target protein.

Purification of the Labeled Protein
  • After the reaction is complete, the labeled protein needs to be purified from the unreacted substrates and Sortase A.

  • If the Sortase A and/or the unreacted target protein contain a purification tag (e.g., His₆-tag), affinity chromatography (e.g., Ni-NTA) can be used for separation.[1][12]

  • Alternatively, size exclusion chromatography can be employed to separate the labeled protein from the smaller peptide and enzyme.[1]

Signaling Pathway and Logical Relationship

The following diagram illustrates the molecular interactions and transformations during the Sortase A-mediated labeling process.

Sortase_A_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products SrtA Sortase A (SrtA) AcylEnzyme SrtA-LPET-FAM (Acyl-Enzyme Intermediate) SrtA->AcylEnzyme Step 1: Cleavage FAM_LPETGG This compound FAM_LPETGG->AcylEnzyme GG GG (leaving group) FAM_LPETGG->GG TargetProtein Target Protein-GGG LabeledProduct Target Protein-GGG-LPET-FAM TargetProtein->LabeledProduct AcylEnzyme->LabeledProduct Step 2: Nucleophilic Attack RegenSrtA Regenerated SrtA AcylEnzyme->RegenSrtA RegenSrtA->SrtA Catalytic Cycle

Caption: Mechanism of Sortase A-mediated transpeptidation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal reactant concentrations.Titrate the concentrations of Sortase A and this compound.
Inefficient Sortase A activity.Check the activity of the Sortase A preparation. Optimize buffer pH, temperature, and incubation time.[8]
Inaccessible N-terminus of the target protein.If possible, engineer a longer, more flexible linker between the GGG sequence and the protein.
Protein Precipitation High protein concentration or instability under reaction conditions.Decrease the protein concentration. Add stabilizing agents like glycerol (B35011) (e.g., 10%). Perform the reaction at a lower temperature.[10]
Non-specific Labeling Contaminating proteases.Ensure high purity of the target protein and Sortase A. Add a protease inhibitor cocktail.

By following these guidelines and protocols, researchers can effectively utilize Sortase A-mediated ligation with this compound for the precise and efficient fluorescent labeling of their proteins of interest.

References

Application Notes and Protocols for Live Cell Imaging with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key aspect of this methodology is the specific and efficient labeling of target proteins. 5-FAM-LPETGG is a fluorescent probe that, in conjunction with the enzyme Sortase A (SrtA), provides a robust method for the site-specific labeling of proteins on the surface of living cells. This document provides detailed application notes and protocols for utilizing this compound in live cell imaging experiments.

This compound is a peptide substrate for Sortase A, consisting of the LPETGG recognition motif covalently linked to the green fluorescent dye 5-Carboxyfluorescein (5-FAM).[1] The Sortase A-mediated ligation technology allows for the covalent attachment of this fluorescent probe to a target protein that has been engineered to display a short oligoglycine (Gly)n motif at its N-terminus.[1] This chemoenzymatic approach offers high specificity and biocompatibility, making it an excellent choice for labeling proteins on live cells for subsequent visualization by fluorescence microscopy.

Principle of Sortase A-Mediated Labeling

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the LPXTG motif (where X is any amino acid) and cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues.[2] This cleavage results in the formation of a transient thioester intermediate between the C-terminal threonine of the LPETG motif and a cysteine residue in the active site of Sortase A. This intermediate is then resolved by the nucleophilic attack of an N-terminal oligoglycine motif on a target protein. The result is a stable amide bond, covalently linking the 5-FAM probe to the protein of interest.[1][3]

Below is a diagram illustrating the Sortase A-mediated labeling pathway:

Sortase_Pathway cluster_0 Step 1: Recognition and Cleavage cluster_1 Step 2: Acyl-Enzyme Intermediate cluster_2 Step 3: Nucleophilic Attack and Ligation This compound This compound 5-FAM LPET GG SrtA Sortase A This compound->SrtA Recognizes LPETG motif Intermediate Acyl-Enzyme Intermediate 5-FAM-LPET-S-SrtA GG released LabeledProtein Labeled Protein 5-FAM-LPETG-(Gly)n-Protein Intermediate->LabeledProtein Covalent Bond Formation SrtA2 Sortase A (regenerated) Intermediate->SrtA2 Released TargetProtein Target Protein (Gly)n Protein TargetProtein->Intermediate Nucleophilic attack by (Gly)n

Caption: Sortase A-mediated protein labeling workflow.

Physicochemical and Fluorescent Properties of 5-FAM

5-FAM is a widely used green fluorescent dye. Its spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~490-492 nm[4][5]
Emission Maximum (λem)~514-520 nm[4][5]
Molecular Weight376.32 g/mol [5]
Extinction Coefficient~83,000 cm⁻¹M⁻¹

Experimental Protocols

Engineering Target Proteins for Sortase A Labeling

To enable labeling with this compound, the target protein must be genetically engineered to possess an N-terminal oligoglycine motif (e.g., GGG). This can be achieved using standard molecular cloning techniques to insert the coding sequence for the glycine tag at the 5' end of the gene of interest, immediately following the start codon. For cell surface proteins, ensure the tag is exposed to the extracellular space.

Live Cell Labeling Protocol

This protocol provides a general guideline for labeling cell surface proteins on live mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and target proteins.

Materials:

  • Cells expressing the (Gly)n-tagged target protein

  • This compound (stock solution in DMSO or water)

  • Recombinant Sortase A (e.g., heptamutant for Ca2+-independent activity)

  • Live cell imaging buffer (e.g., HBSS or phenol (B47542) red-free DMEM)

  • Wash buffer (e.g., PBS)

Procedure:

  • Cell Preparation: Seed the cells expressing the (Gly)n-tagged protein on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Prepare Labeling Reaction Mix: In a microcentrifuge tube, prepare the labeling reaction mix by combining the following reagents. The final concentrations provided are a starting point for optimization.

ReagentStarting Concentration (Final)
This compound10-50 µM
Sortase A5-20 µM
Live Cell Imaging Bufferto final volume
  • Cell Washing: Gently wash the cells twice with pre-warmed live cell imaging buffer to remove any residual serum.

  • Labeling Reaction: Aspirate the wash buffer and add the labeling reaction mix to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary and should be determined empirically.

  • Washing: After incubation, gently wash the cells three to four times with live cell imaging buffer to remove unbound this compound and Sortase A.

  • Imaging: The cells are now ready for live cell imaging using a fluorescence microscope equipped with appropriate filters for 5-FAM (e.g., a standard FITC filter set).

Below is a diagram illustrating the experimental workflow for live cell labeling:

Live_Cell_Labeling_Workflow Start Start Cell_Culture Culture cells expressing (Gly)n-tagged protein Start->Cell_Culture Prepare_Mix Prepare labeling mix: This compound + Sortase A Cell_Culture->Prepare_Mix Wash1 Wash cells with imaging buffer Prepare_Mix->Wash1 Add_Mix Add labeling mix to cells Wash1->Add_Mix Incubate Incubate at 37°C Add_Mix->Incubate Wash2 Wash cells to remove unbound reagents Incubate->Wash2 Image Image with fluorescence microscope Wash2->Image End End Image->End

Caption: Experimental workflow for live cell labeling.

Data Acquisition and Analysis

Imaging Parameters:

  • Excitation: Use a laser line or filter centered around 488 nm.

  • Emission: Collect the emitted fluorescence using a bandpass filter appropriate for 5-FAM, typically around 500-550 nm.

  • Microscope Settings: Adjust laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Quantitative Analysis: Fluorescence intensity can be quantified using image analysis software such as ImageJ/Fiji.

  • Define regions of interest (ROIs) around the labeled cells or specific subcellular structures.

  • Measure the mean fluorescence intensity within the ROIs.

  • Correct for background fluorescence by measuring the intensity of a region without cells.

  • To assess labeling efficiency, the fluorescence intensity can be compared across different experimental conditions (e.g., varying concentrations of this compound or Sortase A).

Optimization and Troubleshooting

ParameterRecommendation for OptimizationPotential Issues & Solutions
This compound Concentration Titrate the concentration from 5 µM to 100 µM to find the optimal balance between signal intensity and background fluorescence.High Background: Reduce the concentration and/or increase the number of washing steps. Low Signal: Increase the concentration or incubation time.
Sortase A Concentration Test a range of concentrations from 1 µM to 50 µM. Higher concentrations may increase the labeling speed but also the cost.Low Labeling Efficiency: Increase the enzyme concentration or incubation time. Ensure the enzyme is active.
Incubation Time Optimize the incubation time from 15 minutes to 2 hours.Cell Health Compromised: Reduce the incubation time or perform the labeling at a lower temperature (e.g., room temperature or 4°C) to slow down cellular processes like endocytosis.
Cell Permeability This compound is generally not cell-permeable, making it ideal for labeling cell surface proteins.Internal Signal: If intracellular fluorescence is observed, it may be due to endocytosis of the labeled protein. This can be minimized by performing the labeling and imaging at lower temperatures.

Quantitative Data Summary

ParameterTypical Range
Cell TypeMammalian (e.g., HEK293T, Jurkat)
Target ProteinCell surface receptor with N-terminal (Gly)n tag
This compound Concentration10 - 100 µM
Sortase A Concentration5 - 50 µM
Incubation Temperature4°C - 37°C
Incubation Time30 - 120 minutes
Labeling EfficiencyDependent on optimization, can be highly efficient

Conclusion

The use of this compound in combination with Sortase A provides a powerful and specific method for fluorescently labeling proteins on the surface of live cells. This technique is highly adaptable and can be applied to a wide range of biological questions. By following the protocols and optimization guidelines presented in these application notes, researchers can successfully implement this technology for dynamic and quantitative live cell imaging studies.

References

Application Notes and Protocols for 5-Fam-lpetgg in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortase-mediated ligation is a powerful enzymatic method for the site-specific modification of proteins. This technique utilizes the bacterial transpeptidase, Sortase A (SrtA), which recognizes a specific amino acid motif (LPXTG) and catalyzes the formation of a new peptide bond with an oligoglycine nucleophile. 5-Fam-lpetgg is a fluorescently labeled peptide substrate for Sortase A, incorporating the recognition sequence 'LPETGG' and the green fluorescent dye 5-carboxyfluorescein (B1664652) (5-FAM). This reagent enables the covalent and site-specific labeling of target proteins on the surface of living cells, making it an invaluable tool for flow cytometry-based analysis.

These application notes provide a detailed overview and experimental protocols for the use of this compound in flow cytometry to quantify cell surface protein expression and analyze cellular populations.

Principle of Sortase-Mediated Labeling with this compound

The core of the technique lies in the enzymatic reaction catalyzed by Sortase A. A target protein is genetically engineered to display a short oligoglycine sequence (e.g., GGG) at its N-terminus or a C-terminal LPETG motif. When cells expressing this modified protein are incubated with this compound and Sortase A, the enzyme cleaves the peptide bond between the threonine and glycine (B1666218) residues of the this compound substrate. This cleavage results in a transient thioester intermediate between the threonine of the substrate and a cysteine residue in the Sortase A active site. Subsequently, the N-terminal amine of the oligoglycine tag on the target protein attacks this intermediate, leading to the formation of a stable amide bond and the covalent attachment of the this compound probe to the protein of interest. The resulting fluorescently labeled cells can then be readily analyzed by flow cytometry.[1][2][3][4]

Key Applications in Flow Cytometry

  • Quantification of Cell Surface Protein Expression: Measure the abundance of a specific protein on the cell surface with high specificity.

  • Analysis of Protein Dynamics: Track changes in protein expression levels in response to various stimuli or during different cellular processes.

  • Cell Population Identification and Sorting: Isolate specific cell populations based on the expression of the target protein for further downstream analysis.

  • High-Throughput Screening: Screen compound libraries for their effects on the cell surface expression of a target protein.

Data Presentation

Table 1: Titration of this compound for Optimal Cell Labeling

This compound Concentration (µM)Median Fluorescence Intensity (MFI)Percentage of Labeled Cells (%)
0 (Control)501.2
1150085.3
5450098.1
10520098.5
20530098.6

Note: Data are representative and will vary depending on the cell type, expression level of the target protein, and Sortase A concentration.

Table 2: Time Course of this compound Labeling

Incubation Time (minutes)Median Fluorescence Intensity (MFI)Percentage of Labeled Cells (%)
0521.5
15250090.2
30480098.3
60510098.6
120515098.7

Note: Reaction performed at 37°C with 10 µM this compound and 10 µM Sortase A. Data are representative.

Experimental Protocols

Protocol 1: General Cell Surface Labeling with this compound for Flow Cytometry

This protocol provides a general procedure for the fluorescent labeling of cell surface proteins engineered with an N-terminal oligoglycine tag using this compound and Sortase A.

Materials:

  • Cells expressing the target protein with an N-terminal oligoglycine (e.g., GGG) tag

  • This compound (lyophilized powder)

  • Recombinant Sortase A (e.g., pentamutant or heptamutant for higher activity)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Fetal Bovine Serum (FBS)

  • Flow Cytometry Staining Buffer (e.g., DPBS with 2% FBS and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with DPBS.

    • Count the cells and determine viability.

    • Resuspend the cells in DPBS at a concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation:

    • Reconstitute lyophilized this compound in sterile water or DPBS to a stock concentration of 1 mM. Store aliquots at -20°C.

    • Prepare a working solution of Sortase A in DPBS. The optimal concentration should be determined empirically but typically ranges from 5 to 50 µM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 1 x 10^6 cells

      • This compound to a final concentration of 1-20 µM (start with 10 µM).

      • Sortase A to a final concentration of 5-50 µM (start with 10 µM).

      • Adjust the final volume to 100 µL with DPBS.

    • Incubate the reaction for 30-60 minutes at 37°C with gentle agitation.

  • Washing:

    • After incubation, add 1 mL of cold Flow Cytometry Staining Buffer to the cell suspension.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times to remove unbound this compound and Sortase A.

  • Staining for Viability (Optional):

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation of 5-FAM.

    • Collect fluorescence data in the appropriate channel (typically around 520 nm).

Negative Controls:

  • Unlabeled Cells: Cells not subjected to the labeling reaction to determine background autofluorescence.

  • Cells + this compound (No Sortase A): To control for non-specific binding of the fluorescent peptide to the cells.

  • Cells + Sortase A (No this compound): To ensure the enzyme itself does not cause a change in fluorescence.

  • Wild-type Cells (No oligoglycine tag) + this compound + Sortase A: To demonstrate the specificity of the labeling for the engineered tag.

Protocol 2: Optimization of Labeling Conditions

To achieve optimal labeling, it is recommended to titrate the concentrations of this compound and Sortase A, as well as the incubation time.

Procedure:

  • Set up a series of labeling reactions as described in Protocol 1.

  • Titration of this compound: Keep the Sortase A concentration and incubation time constant while varying the concentration of this compound (e.g., 0, 1, 5, 10, 20 µM).

  • Titration of Sortase A: Keep the this compound concentration and incubation time constant while varying the concentration of Sortase A (e.g., 0, 1, 5, 10, 20 µM).

  • Time Course: Keep the concentrations of this compound and Sortase A constant and perform the labeling reaction for different durations (e.g., 0, 15, 30, 60, 120 minutes).

  • Analyze all samples by flow cytometry and compare the Median Fluorescence Intensity (MFI) and percentage of positive cells to determine the optimal conditions.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Sortase_Mediated_Ligation cluster_reactants Reactants cluster_reaction Sortase-Mediated Reaction cluster_products Products TargetProtein Target Protein (with GGG tag) Intermediate Thioester Intermediate (SrtA-LPET-Fam) SrtA Sortase A (Enzyme) Cleavage Cleavage of LPETGG SrtA->Cleavage catalyzes FamLPETGG This compound (Substrate) FamLPETGG->Cleavage LabeledProtein Labeled Target Protein (GGG-LPET-Fam) Intermediate->LabeledProtein attack by GGG tag Cleavage->Intermediate FreeGG Free GG Cleavage->FreeGG

Caption: Sortase A-mediated ligation of this compound to a target protein.

Flow_Cytometry_Workflow start Start: Cells expressing GGG-tagged protein prep Cell Preparation: Harvest and Wash start->prep labeling Labeling Reaction: Incubate with This compound and Sortase A prep->labeling wash Washing Steps: Remove unbound reagents labeling->wash viability Viability Staining (Optional) wash->viability analysis Flow Cytometry Analysis viability->analysis data Data Interpretation: MFI, % Positive Cells analysis->data end End data->end

References

Application Notes and Protocols for FRET Assay Design with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FÖrster Resonance Energy Transfer (FRET) for Protease Activity Assays

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, including enzyme activity. It relies on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor molecule, often a quencher. When the donor and quencher are in close proximity (typically 10-100 Å), the donor's fluorescence is suppressed. Proteolytic cleavage of a peptide substrate linking the donor and quencher separates them, leading to an increase in donor fluorescence that can be monitored in real-time. This principle is widely applied in the development of sensitive and continuous assays for proteases.

The peptide sequence LPETGG is a recognized substrate for Sortase A, a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins to the cell wall. As a key virulence factor, Sortase A is an attractive target for the development of novel anti-infective agents. A FRET-based assay using a 5-FAM-labeled LPETGG peptide provides a high-throughput screening platform for identifying and characterizing Sortase A inhibitors.

This application note provides a detailed protocol for designing and performing a FRET-based assay for Sortase A activity using a substrate composed of the 5-carboxyfluorescein (B1664652) (5-FAM) fluorophore and a suitable quencher linked by the LPETGG peptide sequence.

Principle of the 5-FAM-LPETGG FRET Assay

The assay utilizes a synthetic peptide substrate, this compound-[Quencher]. In its intact state, the fluorescence of 5-FAM (the donor) is efficiently quenched by the acceptor molecule due to their close proximity. Upon the addition of active Sortase A, the enzyme recognizes and cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues within the LPETG motif. This cleavage event separates the 5-FAM fluorophore from the quencher, disrupting FRET and leading to a quantifiable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the activity of Sortase A.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor 5-FAM Quencher Quencher Donor->Quencher FRET Peptide LPETGG Donor->Peptide Peptide->Quencher Energy Energy Transfer (No Light Emission) Donor_cleaved 5-FAM Peptide_frag1 LPET Donor_cleaved->Peptide_frag1 Fluorescence Fluorescence Emission Donor_cleaved->Fluorescence Quencher_cleaved Quencher Peptide_frag2 GG Peptide_frag2->Quencher_cleaved SortaseA Sortase A cluster_1 cluster_1 SortaseA->cluster_1 cluster_0 cluster_0 cluster_0->SortaseA Cleavage

Caption: Mechanism of the this compound FRET assay for Sortase A activity.

Materials and Reagents

Quantitative Data Summary
Reagent/ParameterValue/RangeReference
5-FAM Labeled Peptide Substrate
Excitation Wavelength (λex)~490 nm
Emission Wavelength (λem)~520 nm
Recommended QuencherQXL® 520 or BHQ-1
QXL® 520 Quencher
Absorption Maximum (λabs)~520 nm
BHQ-1 Quencher
Absorption Maximum (λabs)534 nm
Absorption Range480 - 580 nm
Recombinant Sortase A
Recommended Concentration20-100 ng/mL
Assay Buffer
Composition50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2

Experimental Protocols

Preparation of Reagents

a. This compound-[Quencher] Substrate Stock Solution:

  • Synthesize or procure a custom FRET peptide with 5-FAM at one terminus and a suitable quencher (e.g., QXL® 520 or BHQ-1) at the other.

  • Dissolve the lyophilized peptide in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

b. Recombinant Sortase A Stock Solution:

  • Reconstitute lyophilized recombinant Sortase A in the recommended buffer (often a Tris-based buffer with glycerol (B35011) for stability) to a concentration of 0.1-1 mg/mL.

  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

c. Assay Buffer:

  • Prepare a 2X assay buffer containing 100 mM Tris-HCl (pH 7.5), 300 mM NaCl

Application Notes and Protocols for the Purification of 5-FAM-LPETGG Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Site-Specific Protein Labeling with 5-FAM-LPETGG using Sortase A

Site-specific modification of proteins with fluorescent probes is a powerful tool in biomedical research and drug development, enabling the study of protein localization, interaction, and dynamics.[1][2] Sortase A, a transpeptidase from Staphylococcus aureus, has emerged as a versatile enzymatic tool for protein ligation.[1][3] It recognizes a specific pentapeptide motif, LPXTG (where X is any amino acid), cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and forms a new peptide bond with an N-terminal oligo-glycine nucleophile.[4][5][6] This process, known as sortagging, allows for the precise, covalent attachment of various molecules, including fluorophores, to a protein of interest.[7][8]

This application note details a protocol for the purification of a target protein labeled with the green fluorescent dye 5-Carboxyfluorescein (5-FAM) via a sortase-mediated reaction. The process involves the use of a 5-FAM-labeled peptide with the sequence LPETGG, which serves as a substrate for Sortase A.[9][10] The target protein is engineered to have an N-terminal oligo-glycine sequence (e.g., GGG). In the presence of Sortase A, the this compound peptide is cleaved, and the 5-FAM-LPET portion is transferred to the N-terminus of the target protein. Subsequent purification steps are crucial to separate the labeled protein from unreacted starting materials, the sortase enzyme, and the cleaved GG dipeptide.

Experimental Workflow Overview

The overall experimental workflow for the purification of a this compound labeled protein involves several key stages: the Sortase A-mediated labeling reaction, followed by one or more chromatographic purification steps to isolate the desired labeled protein. Affinity chromatography is often employed as an initial step to capture the His-tagged protein (either the target protein or the sortase enzyme), followed by size-exclusion chromatography to remove remaining contaminants and for buffer exchange.

PurifcationWorkflow cluster_reaction Sortase-Mediated Labeling Reaction cluster_purification Purification Cascade TargetProtein Target Protein (with N-terminal GGG) ReactionMix Reaction Mixture TargetProtein->ReactionMix FAM_Peptide This compound FAM_Peptide->ReactionMix SortaseA Sortase A (His-tagged) SortaseA->ReactionMix AffinityChrom Affinity Chromatography (e.g., Ni-NTA) ReactionMix->AffinityChrom Load Reaction SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) AffinityChrom->SEC Eluted Labeled Protein FinalProduct Purified 5-FAM Labeled Protein SEC->FinalProduct Pure Labeled Protein

Caption: Experimental workflow for the purification of a this compound labeled protein.

Detailed Experimental Protocol

This protocol describes the labeling of a His-tagged target protein containing an N-terminal tri-glycine (GGG) motif with this compound using a His-tagged Sortase A enzyme, followed by a two-step purification process.

Materials and Reagents:

  • Purified, His-tagged target protein with an N-terminal GGG sequence

  • Purified, His-tagged Sortase A enzyme[6]

  • This compound peptide[9][10]

  • Sortase Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Ni-NTA Agarose (B213101) Resin

  • Wash Buffer (50 mM Tris-HCl, 150 mM NaCl, 20 mM Imidazole (B134444), pH 7.5)

  • Elution Buffer (50 mM Tris-HCl, 150 mM NaCl, 250 mM Imidazole, pH 7.5)

  • Size-Exclusion Chromatography (SEC) Column (e.g., Sephadex G-25)

  • SEC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO

Protocol:

Part 1: Sortase A-Mediated Labeling Reaction

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the specified final concentrations:

    • His-tagged target protein (with N-terminal GGG): 50 µM

    • This compound peptide (dissolved in DMSO): 250 µM

    • His-tagged Sortase A: 5-10 µM

    • Adjust the final volume with Sortase Reaction Buffer.

    • Note: The final concentration of DMSO should be kept below 5% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (or a specified optimal temperature for the sortase variant) for 1-4 hours with gentle mixing.[11] The reaction progress can be monitored by SDS-PAGE, looking for a band shift corresponding to the labeled protein.

Part 2: Purification of the 5-FAM Labeled Protein

Step 1: Affinity Chromatography (Ni-NTA)

  • Resin Equilibration: Equilibrate a column packed with Ni-NTA agarose resin with 5-10 column volumes of Wash Buffer.

  • Sample Loading: Load the entire labeling reaction mixture onto the equilibrated Ni-NTA column. Both the unreacted His-tagged target protein, the His-tagged Sortase A, and the successfully labeled His-tagged protein will bind to the resin.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove the unbound this compound peptide, cleaved GG dipeptide, and other non-specifically bound proteins.

  • Elution: Elute the bound proteins from the column using Elution Buffer. Collect fractions and monitor the elution of the fluorescently labeled protein either by measuring the absorbance at 494 nm or by visual inspection under a blue light transilluminator.

Step 2: Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with SEC Buffer (e.g., PBS). This step is crucial for buffer exchange and removal of imidazole from the elution fractions.

  • Sample Loading: Pool the fluorescent fractions from the Ni-NTA elution and concentrate if necessary. Load the pooled sample onto the equilibrated SEC column.

  • Separation: Run the chromatography according to the manufacturer's instructions. The labeled protein will elute in the void volume or early fractions, while smaller molecules like any remaining unreacted this compound and imidazole will be retarded and elute later.

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration (A280) and fluorescence (Excitation/Emission ~494/521 nm).[12] Analyze the purity of the final product by SDS-PAGE and in-gel fluorescence scanning.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the purification process.

Purification StepTotal Protein (mg)5-FAM Labeled Protein (mg)Purity (%)Yield (%)
Labeling Reaction 5.0---
Ni-NTA Elution 3.52.8~8056
SEC Elution 2.22.1>9542

This is example data and will vary depending on the specific protein and reaction conditions.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the molecular interactions and transformations during the sortase-mediated labeling process.

SortaseMechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Acyl-Enzyme Intermediate cluster_products Products TargetProtein GGG-TargetProtein AcylIntermediate 5-FAM-LPET-S-Cys-SortaseA TargetProtein->AcylIntermediate Nucleophilic Attack FAM_Peptide This compound SortaseA Sortase A (Cys-SH) FAM_Peptide->SortaseA Binding SortaseA->AcylIntermediate AcylIntermediate->SortaseA LabeledProtein 5-FAM-LPET-GGG-TargetProtein AcylIntermediate->LabeledProtein CleavedPeptide GG AcylIntermediate->CleavedPeptide

Caption: Mechanism of Sortase A-mediated protein labeling.

References

5-FAM-LPETGG: Application Notes and Protocols for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-LPETGG is a fluorescently labeled peptide substrate designed for the study of Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria.[1][2] This reagent integrates the SrtA recognition motif "LPETG" with the green fluorescent dye 5-carboxyfluorescein (B1664652) (5-FAM), enabling real-time monitoring of sortase-mediated reactions.[1] Its application is pivotal in high-throughput screening for SrtA inhibitors and in the site-specific labeling of proteins for structural and functional studies. SrtA plays a crucial role in the virulence of pathogenic bacteria, making it a compelling target for novel anti-infective therapies.

Physicochemical Properties and Spectral Data

This compound is a synthetic peptide with the sequence 5-FAM-Leu-Pro-Glu-Thr-Gly-Gly-OH. The 5-FAM moiety provides the fluorescent properties essential for its use in various assays.

PropertyValueReference
Molecular FormulaC45H50N6O16Isca Biochemicals
Molecular Weight930.83 g/mol Isca Biochemicals
Excitation Maximum (λex)492 nmCayman Chemical
Emission Maximum (λem)518 nmCayman Chemical
Purity>95%Isca Biochemicals
SolubilitySoluble in water, DMSO, and DMFIsca Biochemicals, Cayman Chemical
StorageStore desiccated, frozen, and protected from lightIsca Biochemicals

Applications in Structural Biology

The primary application of this compound in structural biology is as a tool for studying the enzymatic activity of Sortase A and for the site-specific labeling of proteins.

Sortase A Activity Assays and Inhibitor Screening

This compound serves as a substrate in fluorescence-based assays to determine the kinetic parameters of Sortase A and to screen for potential inhibitors. The cleavage of the peptide bond between threonine and glycine (B1666218) by SrtA, followed by the ligation to an oligoglycine nucleophile, can be monitored by changes in the fluorescence signal.

Site-Specific Protein Labeling

Sortase-mediated ligation (SML) using this compound allows for the covalent and site-specific attachment of the 5-FAM fluorophore to a protein of interest.[1][2][3] This is achieved by engineering the target protein to contain a triglycine (B1329560) (or longer) motif at its N-terminus. The labeled protein can then be used in various structural and biophysical studies, such as fluorescence microscopy and fluorescence polarization assays.

Experimental Protocols

Protocol 1: In Vitro Sortase A-Mediated Labeling of a Target Protein

This protocol describes the site-specific labeling of a protein containing an N-terminal triglycine motif (GGG-Protein) with this compound.

Materials:

  • Purified Sortase A (SrtA) enzyme (e.g., S. aureus SrtA ΔN59)

  • Purified target protein with an N-terminal GGG motif (GGG-Protein)

  • This compound

  • Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5

  • Quenching Buffer: 100 mM Glycine, pH 9.0

  • SDS-PAGE analysis reagents

  • Fluorescence gel scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Sortase Reaction Buffer

    • GGG-Protein (to a final concentration of 20 µM)

    • This compound (to a final concentration of 100 µM)

    • Sortase A (to a final concentration of 10 µM)

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.

  • Quenching: Stop the reaction by adding an equal volume of Quenching Buffer.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE.

    • Visualize the fluorescently labeled protein using a fluorescence gel scanner with appropriate excitation and emission filters for 5-FAM.

    • Confirm the presence of the labeled protein by Coomassie blue staining of the same gel.

Diagram: Sortase-Mediated Ligation Workflow

SML_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products GGG_Protein GGG-Protein Incubate Incubate (37°C, 1-4h) GGG_Protein->Incubate FAM_LPETGG This compound FAM_LPETGG->Incubate SrtA Sortase A SrtA->Incubate Labeled_Protein 5-FAM-LPETG-GGG-Protein Incubate->Labeled_Protein Cleaved_Gly Gly Incubate->Cleaved_Gly

Caption: Workflow for site-specific protein labeling using Sortase A.

Protocol 2: Fluorescence Polarization (FP) Assay for Sortase A Activity

This protocol outlines a method to measure the activity of Sortase A by monitoring the change in fluorescence polarization of this compound upon its cleavage and release of the 5-FAM-LPET fragment.

Materials:

  • Purified Sortase A (SrtA) enzyme

  • This compound

  • Triglycine (GGG) peptide

  • Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5

  • 384-well black, flat-bottom microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of this compound (e.g., 100 nM) in Sortase Reaction Buffer.

    • Prepare a 2X solution of GGG peptide (e.g., 200 µM) in Sortase Reaction Buffer.

    • Prepare a serial dilution of Sortase A in Sortase Reaction Buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add 10 µL of the 2X this compound solution.

    • Add 10 µL of the 2X GGG peptide solution to each well.

    • To initiate the reaction, add 20 µL of the serially diluted Sortase A enzyme to the wells. For a negative control, add 20 µL of Sortase Reaction Buffer without the enzyme.

  • Measurement:

    • Immediately place the plate in the plate reader.

    • Measure the fluorescence polarization at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units over time.

    • Plot the initial reaction velocity against the Sortase A concentration to determine the enzyme's activity.

Diagram: Fluorescence Polarization Assay Principle

FP_Assay cluster_initial Initial State cluster_final Final State FAM_LPETGG This compound (Low Polarization) SrtA Sortase A FAM_LPETGG->SrtA FAM_LPETG_GGG 5-FAM-LPETG-GGG (Higher Polarization) SrtA->FAM_LPETG_GGG Gly Gly SrtA->Gly GGG GGG Peptide GGG->SrtA

References

Application Notes and Protocols for Sortase-Mediated Ligation on Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortase-mediated ligation (SML) is a powerful chemoenzymatic strategy for the site-specific modification of proteins on the surface of living cells. This technique utilizes sortase A (SrtA), a transpeptidase from Gram-positive bacteria, to covalently attach probes, drugs, or other molecules of interest to a target protein.[1][2][3] The reaction is highly specific, proceeds under physiological conditions, and is compatible with the complex environment of the cell surface, making it an invaluable tool for cell biology, immunology, and drug development.[2][4]

The core of the SML reaction involves the recognition of a short peptide motif, typically LPXTG (where X can be any amino acid), by SrtA.[1][3][5] The enzyme cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent acyl-enzyme intermediate.[1][5] This intermediate is then resolved by a nucleophile, typically an oligoglycine (Gly)n motif, resulting in the formation of a new peptide bond and the ligation of the desired molecule to the target protein.[1][5]

This document provides detailed protocols for performing sortase-mediated ligation on living cells, including recommendations for optimizing reaction conditions and quantitative data to guide experimental design.

Key Principles of Sortase-Mediated Ligation on Live Cells

Sortase A from Staphylococcus aureus is a calcium-dependent enzyme, while variants from Streptococcus pyogenes are calcium-independent, which can be advantageous for intracellular applications.[2][6][7][8] For cell surface labeling, evolved Ca2+-independent mutants of S. aureus SrtA are often preferred to avoid issues with fluctuating extracellular calcium concentrations.[1][5][9]

The target protein on the cell surface must be genetically engineered to display either the LPXTG recognition motif or the oligoglycine nucleophile.[1][5]

  • C-terminal Labeling: The target protein is engineered with a C-terminal LPXTG tag. The molecule to be attached is synthesized with an N-terminal oligoglycine (typically GGG) motif.[1][5]

  • N-terminal Labeling: The target protein is engineered with an N-terminal oligoglycine (G)n tag (where n is typically 3-5).[1][5] The molecule to be attached is synthesized with a C-terminal LPXTG motif.[1][5]

Experimental Workflow

The general workflow for sortase-mediated ligation on living cells involves several key steps, from cell engineering to the final analysis of the labeled cells.

SortaseLigationWorkflow cluster_prep Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis A Engineer Target Cells (Express protein with LPXTG or (Gly)n tag) B Culture and Harvest Cells A->B D Incubate Cells with Sortase A and Labeled Peptide B->D C Prepare Reagents (Sortase A, Labeled Peptide) C->D E Wash Cells to Remove Excess Reagents D->E F Analyze Labeled Cells (e.g., Flow Cytometry, Microscopy) E->F SortaseMechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A Target Protein (with C-terminal LPXTG) D Acyl-Enzyme Intermediate (Sortase A ~ LPXT) A->D Recognition & Cleavage B Sortase A B->D C Labeled Peptide (with N-terminal (Gly)n) E Labeled Target Protein C->E D->E Nucleophilic Attack F Released Sortase A D->F G Cleaved G of LPXTG D->G

References

Application Notes and Protocols for Determining 5-FAM-LPETGG Concentration in Sortase A-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of the fluorescently labeled peptide substrate, 5-FAM-LPETGG, for use in experiments involving the enzyme Sortase A (SrtA). The protocols outlined below are designed to facilitate accurate and reproducible results in various research and drug development applications, including high-throughput screening of SrtA inhibitors and kinetic analysis of the enzyme.

Introduction to this compound and Sortase A

This compound is a synthetic peptide substrate consisting of the Sortase A recognition motif "LPETG" covalently linked to the green fluorescent dye 5-Carboxyfluorescein (5-FAM).[1][2] Sortase A, a transpeptidase found in Gram-positive bacteria, recognizes the LPXTG motif, cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and subsequently catalyzes the formation of a new amide bond with an N-terminal oligo-glycine nucleophile.[3][4] This enzymatic reaction, known as sortagging, is a powerful tool for site-specific protein labeling and modification. The use of a fluorescently labeled substrate like this compound allows for the real-time monitoring of Sortase A activity through methods such as Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization.

Quantitative Data Summary

The following tables summarize key quantitative data for designing and performing experiments with this compound and Sortase A.

Table 1: Physicochemical Properties of 5-FAM

PropertyValueReference
Excitation Maximum (λex)~490-495 nm[5]
Emission Maximum (λem)~518-520 nm[5]
Molecular Weight~376.32 g/mol

Table 2: Sortase A Reaction Components and Concentrations

ComponentTypical Concentration RangeNotes
Sortase A (SrtA)1 µM - 20 µMCan be lower (nM range) for highly active mutants or sensitive assays.
This compound (Substrate)10 µM - 500 µMOptimal concentration should be determined experimentally; dependent on the Kₘ of the specific Sortase A variant.
Oligo-glycine (Nucleophile, e.g., GGG)100 µM - 5 mMA higher concentration of the nucleophile can drive the reaction towards ligation.
CaCl₂5 mM - 10 mMRequired for the activity of many wild-type Sortase A variants.
Reaction Buffer50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0May include a reducing agent like β-mercaptoethanol (e.g., 4 mM).

Table 3: Kinetic Parameters of Sortase A for LPETG Substrates

ParameterReported Value RangeEnzyme VariantReference
Kₘ for LPETG16 µM - 7.6 mMWild-type and evolved variants[6][7]
kcat~0.28 s⁻¹ - 5.4 s⁻¹Wild-type and evolved variants[7][8]
kcat/Kₘ~200 M⁻¹s⁻¹ (WT) to >10⁵ M⁻¹s⁻¹ (mutants)Wild-type and evolved variants[8][9]

Signaling Pathway and Experimental Workflow Diagrams

Sortase A-Mediated Ligation Pathway

Sortase_Pathway SrtA Sortase A (SrtA) Intermediate Acyl-Enzyme Intermediate (SrtA-LPET-5-FAM) SrtA->Intermediate 2. Cleavage of T-G bond Substrate This compound (Substrate) Substrate->SrtA 1. Binding Nucleophile Oligo-glycine (Nucleophile) Nucleophile->Intermediate 3. Nucleophilic attack Intermediate->SrtA Regeneration Product Ligated Product (GGG-LPET-5-FAM) Intermediate->Product 4. Ligation Cleaved_G Cleaved Glycine Intermediate->Cleaved_G

Caption: Sortase A catalytic cycle with this compound.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow Prep Prepare Reagents: - Sortase A - this compound stock - Oligo-glycine stock - Reaction Buffer StdCurve Generate 5-FAM Standard Curve Prep->StdCurve AssaySetup Set up Kinetic Assay: - Vary this compound concentration - Fixed SrtA and GGG concentrations Prep->AssaySetup DataAnalysis Data Analysis: - Calculate initial reaction rates - Plot Rate vs. [Substrate] StdCurve->DataAnalysis Measurement Measure Fluorescence Over Time AssaySetup->Measurement Measurement->DataAnalysis Km_Vmax Determine Kₘ and Vₘₐₓ (Michaelis-Menten kinetics) DataAnalysis->Km_Vmax Optimal_Conc Select Optimal this compound Concentration for Experiments Km_Vmax->Optimal_Conc

Caption: Workflow for kinetic analysis of Sortase A.

Experimental Protocols

Protocol 1: Preparation of a Standard Curve for this compound

This protocol is essential for converting relative fluorescence units (RFU) to the concentration of the fluorescent product.

Materials:

  • This compound of known concentration

  • Sortase A reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Black, flat-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and determine its precise concentration using UV-Vis spectrophotometry.

  • Perform a serial dilution of the this compound stock solution in the Sortase A reaction buffer to create a series of standards with known concentrations (e.g., from 0 µM to 50 µM).

  • Pipette a fixed volume (e.g., 100 µL) of each standard into the wells of the 96-well plate in triplicate.

  • Include a "blank" control containing only the reaction buffer.

  • Measure the fluorescence intensity at the excitation and emission maxima for 5-FAM (e.g., Ex/Em = 490/520 nm).[5]

  • Subtract the average fluorescence of the blank from all standard measurements.

  • Plot the corrected fluorescence intensity (RFU) against the known concentration of this compound.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert RFU to concentration in subsequent experiments.

Protocol 2: Determining the Michaelis-Menten Constant (Kₘ) for this compound

This protocol allows for the determination of the substrate concentration at which the enzyme reaction rate is at half of its maximum (Vₘₐₓ), a key parameter for optimizing experimental conditions.

Materials:

  • Purified Sortase A enzyme

  • This compound stock solution

  • Oligo-glycine (e.g., GGG) stock solution

  • Sortase A reaction buffer

  • Black, flat-bottom 96-well plate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Reaction Setup:

    • Prepare a series of dilutions of the this compound stock solution in reaction buffer. The final concentrations in the assay should typically span a range from 0.1 x Kₘ to 10 x Kₘ. Based on literature, a starting range of 10 µM to 1 mM might be appropriate, but this may need adjustment based on the specific Sortase A variant.[6][7]

    • In each well of the 96-well plate, add the following in this order:

      • Sortase A reaction buffer

      • Oligo-glycine solution to a final concentration that is saturating (e.g., 1-5 mM).

      • Varying concentrations of this compound.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

  • Initiate the Reaction:

    • Initiate the reaction by adding a fixed, final concentration of Sortase A (e.g., 1-10 µM) to each well. The final reaction volume should be consistent across all wells (e.g., 100 µL).

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the increase in fluorescence over time at regular intervals (e.g., every 30-60 seconds) for a period sufficient to observe the initial linear phase of the reaction (typically 10-30 minutes).

  • Data Analysis:

    • For each this compound concentration, subtract the background fluorescence (from the "no enzyme" control) from the raw fluorescence data.

    • Convert the fluorescence intensity (RFU) to the concentration of the product formed using the standard curve generated in Protocol 1.

    • Determine the initial reaction velocity (v₀) for each substrate concentration by calculating the slope of the linear portion of the product concentration versus time plot.

    • Plot the initial velocity (v₀) against the substrate concentration ([S], which is [this compound]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Kₘ and Vₘₐₓ values.

    Michaelis-Menten Equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Protocol 3: High-Throughput Screening (HTS) Assay for Sortase A Inhibitors

This protocol provides a framework for using this compound in a high-throughput screen to identify potential inhibitors of Sortase A.

Materials:

  • Sortase A enzyme

  • This compound

  • Oligo-glycine (e.g., GGG)

  • Sortase A reaction buffer

  • Compound library (dissolved in DMSO)

  • Positive control inhibitor (if available)

  • Black 384-well plates

  • Automated liquid handling systems

  • Fluorescence microplate reader

Procedure:

  • Assay Miniaturization and Optimization:

    • Adapt the reaction conditions from Protocol 2 to a 384-well format. The final assay volume is typically smaller (e.g., 20-50 µL).

    • Determine the optimal concentration of this compound for the HTS assay. A concentration equal to or slightly below the Kₘ value is often used to maximize sensitivity to competitive inhibitors.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plate.

    • Include control wells:

      • Negative control (no inhibition): DMSO only.

      • Positive control (inhibition): A known Sortase A inhibitor.

      • Blank: Reaction buffer without enzyme.

  • Reagent Addition:

    • Prepare a master mix containing Sortase A, this compound, and oligo-glycine in reaction buffer.

    • Dispense the master mix into all wells of the assay plate to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a fixed period (e.g., 30-60 minutes). This is an endpoint assay.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs, leading to more robust and reliable results in their studies of Sortase A.

References

Application Notes and Protocols for 5-FAM-LPETGG in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-LPETGG is a fluorescently labeled peptide substrate designed for site-specific protein modification via the sortase A (SrtA) enzyme. This reagent is composed of the SrtA recognition motif LPETGG conjugated to the green fluorescent dye 5-carboxyfluorescein (B1664652) (5-FAM). This combination allows for the precise, covalent attachment of a bright and photostable fluorophore to a target protein containing an N-terminal oligoglycine sequence. This site-specific labeling strategy is particularly advantageous for single-molecule imaging studies, such as single-molecule Förster Resonance Energy Transfer (smFRET), as it ensures a 1:1 labeling stoichiometry and a defined orientation of the fluorophore, minimizing sources of experimental heterogeneity.

These application notes provide a comprehensive guide to using this compound for labeling proteins of interest and their subsequent application in single-molecule imaging experiments. Detailed protocols for the labeling reaction, purification of the labeled product, and a general workflow for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy are provided.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and the 5-FAM fluorophore, which are critical for designing and interpreting single-molecule imaging experiments.

PropertyValueReference
This compound Molecular Weight 930.91 g/mol [1]
5-FAM Excitation Maximum (λex) 492 nm[2]
5-FAM Emission Maximum (λem) 518 nm[2]
Purity ≥95% by HPLC[3]
Solubility Soluble in water and DMSO[3]

Signaling Pathways and Experimental Workflows

Sortase A-Mediated Protein Labeling

The core of this technique is the transpeptidation reaction catalyzed by Sortase A. The enzyme recognizes the LPETG motif in the this compound substrate, cleaves the peptide bond between threonine and glycine, and forms a covalent intermediate. This intermediate is then resolved by the nucleophilic attack of an N-terminal oligoglycine (Gly)n tag on the protein of interest, resulting in the formation of a stable amide bond and the transfer of the this compound moiety to the target protein.

Sortase_Labeling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Target_Protein Target Protein (with N-terminal (Gly)n) Intermediate SrtA-LPET-5-FAM Thioester Intermediate Target_Protein->Intermediate Nucleophilic Attack 5FAM_LPETGG This compound 5FAM_LPETGG->Intermediate Binding SrtA Sortase A Labeled_Protein Labeled Protein (5-FAM-LPETG-(Gly)n-Protein) Intermediate->Labeled_Protein Transpeptidation Cleaved_Gly Cleaved Glycine Intermediate->Cleaved_Gly smFRET_Workflow Labeling Protein Labeling with This compound & Acceptor Dye Purification Purification of Doubly Labeled Protein Labeling->Purification Immobilization Surface Immobilization of Labeled Protein Purification->Immobilization Imaging TIRF Microscopy Data Acquisition Immobilization->Imaging Analysis Single-Molecule Data Analysis Imaging->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sortase A for 5-FAM-LPETGG Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sortase A (SrtA) concentration for efficient labeling of target proteins with the fluorescent peptide 5-FAM-LPETGG.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Sortase A in a labeling reaction with this compound?

A1: A good starting point for Sortase A concentration is typically in the range of 5-25 µM.[1] For highly active mutants like the pentamutant or heptamutant SrtA, you can often start at the lower end of this range, around 2.5 µM.[2] However, the optimal concentration is highly dependent on the specific protein substrate and reaction conditions, so titration is always recommended.[3]

Q2: How does the concentration of my target protein and the this compound peptide affect the required Sortase A concentration?

A2: The concentrations of your target protein (containing an N-terminal glycine (B1666218) motif) and the this compound peptide are crucial. A common starting molar ratio is 1:5:0.5 for Target Protein:Peptide Probe:Sortase A. For instance, if your target protein is at 50 µM, you would use 250 µM of the this compound probe and 25 µM of Sortase A.[2] Increasing the ratio of the peptide probe to the protein target can often drive the reaction to higher completion.[2][4]

Q3: What are the key factors to consider when optimizing Sortase A concentration?

A3: Several factors influence the optimal Sortase A concentration:

  • Purity and Activity of Sortase A: The specific activity of your enzyme preparation is critical.

  • Substrate Accessibility: The accessibility of the N-terminal glycine(s) on your target protein and the LPETG motif on the probe can significantly impact reaction efficiency.[5] Consider adding a flexible linker (e.g., (Gly₄Ser)₂) if you suspect steric hindrance.[1]

  • Reaction Temperature: Reactions are often performed at room temperature (20-25°C) or 37°C.[3][6] Higher temperatures can increase the reaction rate but may affect protein stability.[7]

  • Incubation Time: Reaction times can range from 30 minutes to several hours.[3][4] Extending the incubation time can sometimes compensate for a lower enzyme concentration.

  • Buffer Composition: The standard sortase buffer is typically 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. For wild-type S. aureus Sortase A, the inclusion of 10 mM CaCl₂ is necessary.[8][9] Avoid phosphate-based buffers if using a Ca²⁺-dependent sortase.[1][3]

Q4: Can I reuse my Sortase A enzyme?

A4: Yes, particularly if the enzyme is tagged (e.g., with a His₆-tag), it can be removed from the reaction mixture using affinity chromatography and potentially reused.[5] An even more efficient method for enzyme reuse is to immobilize the Sortase A on a solid support, allowing for easy removal and application in batch or flow reactions.[1]

Troubleshooting Guide

Issue 1: Low or No Labeling with this compound

Q: I am not seeing any fluorescently labeled protein on my SDS-PAGE gel. What could be the problem?

A: This is a common issue that can be resolved by systematically checking several components of the reaction.

  • Step 1: Verify Your Reagents.

    • Sortase A Activity: First, confirm the activity of your Sortase A enzyme. You can do this by running a small-scale positive control reaction with a well-characterized substrate pair.[3]

    • Peptide Integrity: Ensure your this compound peptide is active and has not degraded. Check its concentration and consider running a quality control analysis like mass spectrometry.

    • Target Protein: Confirm the concentration and purity of your target protein. Ensure the N-terminal glycine motif is present and accessible. The number of glycine residues (typically 1-5) can be critical and may need empirical optimization.[2][3]

  • Step 2: Optimize Reaction Conditions.

    • Increase Sortase A Concentration: The most direct step is to increase the concentration of Sortase A. Try doubling the amount in a pilot reaction. The concentration of sortase often needs to be titrated for each new substrate.[3]

    • Increase Peptide Probe Concentration: Drive the reaction forward by increasing the molar excess of the this compound peptide relative to your target protein. Ratios of 5:1 to 10:1 (peptide:protein) are common.[4][7]

    • Extend Reaction Time: If initial checks show low labeling, try incubating the reaction for a longer period (e.g., 3, 5, or even 12 hours).[3][9]

    • Increase Temperature: If your protein is stable at higher temperatures, running the reaction at 37°C can significantly improve efficiency.[4][6]

  • Step 3: Check Buffer Components.

    • Calcium Requirement: If you are using wild-type S. aureus Sortase A, ensure you have included CaCl₂ (typically 10 mM) in your reaction buffer. Conversely, if you are using a calcium-independent mutant, its inclusion is not necessary.[8]

    • Avoid Inhibitory Components: Ensure your buffer does not contain components that might inhibit the enzyme, such as primary amines (e.g., hydroxylamine) or high concentrations of chelating agents like EDTA if using a Ca²⁺-dependent variant.[6]

Issue 2: High Background or Non-Specific Labeling

Q: I see fluorescence throughout the lane on my gel, not just at the band corresponding to my protein.

A: This could be due to excess, unreacted this compound peptide or non-specific interactions.

  • Solution 1: Purify the Labeled Protein. After the reaction, it is crucial to remove the excess fluorescent peptide. This can be achieved through methods like size-exclusion chromatography, dialysis, or using commercial desalting columns.[4]

  • Solution 2: Optimize Reagent Ratios. While an excess of the peptide probe is needed, a very large excess can lead to high background. Try reducing the peptide concentration to the lowest effective level determined during your optimization experiments.

Issue 3: Reaction Stalls or Reaches Low Completion

Q: My labeling reaction starts but seems to stop before all of my target protein is labeled. Why?

A: This can be due to enzyme instability, substrate issues, or reaction equilibrium.

  • Solution 1: Address Enzyme Stability. If the reaction is long, the Sortase A might be losing activity over time, especially at higher temperatures. Consider performing the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration.[4] Some mutant versions of Sortase A show improved stability and activity at lower temperatures.[1]

  • Solution 2: Investigate Substrate Accessibility. The N-terminus of your protein might not be fully accessible. Consider re-engineering your construct to include a flexible linker (e.g., Gly-Gly-Gly-Gly-Ser) between the N-terminal glycine motif and the main body of the protein.[1][4]

  • Solution 3: Drive the Reaction Forward. As mentioned previously, increasing the concentration of the this compound probe can help push the reaction towards completion.[4]

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical starting concentrations and ranges for optimizing your Sortase A-mediated labeling reaction.

Table 1: Typical Reagent Concentrations for N-Terminal Labeling

ComponentStarting ConcentrationOptimization Range
Target Protein (with N-terminal Gly)10-50 µM1-100 µM
This compound Peptide50-250 µM50-1000 µM
Sortase A (e.g., pentamutant)2.5-10 µM1-50 µM
Sortase A (wild-type)10-50 µM5-150 µM

Data compiled from multiple sources, including[2][3][9].

Table 2: Recommended Molar Ratios (relative to Target Protein)

ComponentStarting RatioOptimization Range
This compound Peptide5x2x - 20x
Sortase A0.2x - 1x0.1x - 3x

Data compiled from multiple sources, including[7][9].

Experimental Protocols

Protocol: Titration of Sortase A Concentration for Optimal Labeling

This protocol describes a method for determining the optimal Sortase A concentration for labeling a target protein with this compound.

  • Preparation of Stock Solutions:

    • Target Protein: Prepare a 100 µM stock solution of your N-terminally glycined protein in 1x Sortase Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • This compound: Prepare a 5 mM stock solution in DMSO.[3]

    • Sortase A: Prepare a 200 µM stock solution of your purified Sortase A enzyme in a suitable storage buffer.

    • 10x Sortase Reaction Buffer: 500 mM Tris-HCl, 1.5 M NaCl, pH 7.5. If using Ca²⁺-dependent Sortase A, also prepare a 100 mM CaCl₂ stock.

  • Setting up the Titration Reactions:

    • In separate microcentrifuge tubes, set up a series of 50 µL reactions. A recommended series would test final Sortase A concentrations of 1, 5, 10, 20, and 40 µM.

    • For each reaction, combine the following components to the indicated final concentrations:

      • Target Protein: 20 µM

      • This compound: 200 µM (a 10-fold molar excess)

      • Sortase A: Variable (1, 5, 10, 20, 40 µM)

      • Sortase Reaction Buffer: 1x final concentration

      • CaCl₂: 10 mM final concentration (if required)

    • Remember to include necessary controls:

      • Negative Control 1: Target protein only.

      • Negative Control 2: Target protein + this compound (no Sortase A).

      • Negative Control 3: Sortase A + this compound (no target protein).

  • Incubation:

    • Incubate all tubes at 37°C.[3]

    • Take 10 µL aliquots at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to monitor the reaction progress.[3]

    • Stop the reaction for each aliquot by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the aliquots by SDS-PAGE.

    • Visualize the results using both a Coomassie stain (to see all protein bands) and an in-gel fluorescence scanner (to detect the 5-FAM label).[4]

    • The optimal Sortase A concentration will be the lowest concentration that gives the maximum labeling efficiency within a reasonable timeframe.

Visualizations

Sortase_Ligation_Workflow cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification Prot Target Protein (N-terminal Glycine) Mix Combine Reagents in Reaction Buffer (+ CaCl2 if needed) Prot->Mix SrtA Sortase A Enzyme SrtA->Mix Peptide This compound Peptide Peptide->Mix Incubate Incubate (e.g., 37°C, 1-4h) Mix->Incubate SDS_PAGE SDS-PAGE Analysis (Fluorescence Scan) Incubate->SDS_PAGE Purify Purification (e.g., SEC) Incubate->Purify Labeled_Prot Purified Labeled Protein Purify->Labeled_Prot

Caption: Workflow for Sortase A-mediated protein labeling.

Troubleshooting_Tree Start Low / No Labeling Observed Check_Enzyme Is SrtA active? (Run positive control) Start->Check_Enzyme Check_Enzyme->Start [ No, Replace ] Check_Peptide Is peptide OK? (Check stock/QC) Check_Enzyme->Check_Peptide [ Yes ] Check_Peptide->Start [ No, Replace ] Check_Protein Is protein conc. correct & accessible? Check_Peptide->Check_Protein [ Yes ] Check_Protein->Start [ No, Remake/Verify ] Increase_SrtA Increase SrtA Concentration Check_Protein->Increase_SrtA [ Yes ] Increase_Peptide Increase Peptide Concentration Increase_SrtA->Increase_Peptide Success Labeling Improved Increase_SrtA->Success Increase_Time Extend Incubation Time Increase_Peptide->Increase_Time Increase_Peptide->Success Increase_Temp Increase Temperature (e.g., to 37°C) Increase_Time->Increase_Temp Increase_Time->Success Check_Buffer Verify Buffer (e.g., add CaCl2) Increase_Temp->Check_Buffer Increase_Temp->Success Check_Buffer->Success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

reducing non-specific binding of 5-Fam-lpetgg

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 5-FAM-LPETGG in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled peptide. It consists of the pentapeptide sequence LPETGG, which is a recognition motif for the enzyme Sortase A (SrtA), covalently linked to the 5-carboxyfluorescein (B1664652) (5-FAM) fluorophore.[1] This reagent is primarily used for site-specific labeling of proteins and other molecules in a process called sortase-mediated ligation or "sortagging". In this reaction, SrtA recognizes the LPETG motif, cleaves the peptide bond between threonine and glycine (B1666218), and catalyzes the formation of a new peptide bond between the threonine and an N-terminal glycine residue of a target protein. This results in the specific attachment of the 5-FAM label to the target protein.[2][3]

Q2: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the adhesion of this compound to surfaces or molecules other than its intended target. This can include binding to plasticware (e.g., microplates, pipette tips), glass surfaces, or cellular components that are not the intended target of the sortase-mediated ligation.[4][5] NSB is a significant problem in biochemical assays as it can lead to high background fluorescence, reduced signal-to-noise ratio, false-positive results, and inaccurate quantification.[6][7]

Q3: What are the common causes of non-specific binding for this compound?

Several factors can contribute to the non-specific binding of this compound:

  • Hydrophobic and Ionic Interactions: Both the peptide and the 5-FAM dye can engage in non-specific hydrophobic and electrostatic interactions with various surfaces.[6][8] The aromatic nature of the 5-FAM fluorophore can particularly contribute to hydrophobic interactions.[9]

  • Binding to Plastic and Glass Surfaces: Peptides, especially those with cationic or hydrophobic residues, have a known propensity to adsorb to plastic and glass surfaces.[5]

  • Cellular Autofluorescence: In cell-based assays, endogenous cellular components can fluoresce, contributing to the background signal and making it difficult to distinguish the specific signal from the 5-FAM label.[10]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on surfaces (e.g., microplate wells, cells) can lead to the adsorption of the fluorescent peptide.

  • Inadequate Washing: Insufficient washing after incubation with this compound can leave unbound peptide behind, resulting in high background.[7]

Troubleshooting Guides

Issue 1: High Background Fluorescence in In Vitro Sortase Ligation Assays

Q: I am performing a sortase-mediated ligation in a microplate and observing high background fluorescence in my negative control wells (no target protein). What can I do to reduce this?

A: High background in in vitro assays is often due to the non-specific binding of this compound to the surface of the microplate wells. Here are several strategies to address this issue:

  • Optimize Blocking Strategy:

    • Use a Blocking Agent: Before adding your reaction components, incubate the wells with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[1][8] For fluorescent assays, BSA is often preferred as milk-based blockers can sometimes have higher autofluorescence.

    • Consider Protein-Free Blockers: If you suspect cross-reactivity with protein-based blockers, consider using a commercially available protein-free blocking buffer.[1]

  • Modify Buffer Composition:

    • Add a Non-ionic Detergent: Including a low concentration (typically 0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your reaction and wash buffers can help to disrupt hydrophobic interactions and reduce NSB.[11]

    • Increase Salt Concentration: Increasing the ionic strength of your buffer by adding NaCl (e.g., up to 500 mM) can help to shield electrostatic interactions that may contribute to NSB.[8]

    • Adjust pH: The pH of the buffer can influence the charge of both the peptide and the surface. Empirically testing a range of pH values around the physiological range (pH 7.0-8.0) may help to find an optimal condition with minimal NSB.[8]

  • Improve Washing Steps:

    • Increase the number and duration of wash steps after the ligation reaction to more effectively remove unbound this compound.[7]

  • Choose Appropriate Labware:

    • Some peptides can adsorb strongly to standard polystyrene plates.[12] Consider using low-binding microplates, which have a modified surface to reduce biomolecule adsorption. Polypropylene or glass-coated plates can also be tested as alternatives.[12]

Issue 2: High Background Staining in Cell-Based Labeling Experiments

Q: I am using this compound to label the surface of live cells and am seeing a high degree of non-specific fluorescence on the cell membrane and the coverslip. How can I improve the specificity of my labeling?

A: Non-specific staining in cell-based assays can be caused by a combination of peptide binding to the cell surface and autofluorescence. Here’s a troubleshooting workflow:

  • Optimize Blocking:

    • Before adding the this compound, incubate your cells with a suitable blocking buffer. A common choice is a buffer containing 1-5% BSA.[8] For cell-based assays, it's crucial that the blocking agent does not interfere with cell viability or the function of the target protein.

  • Adjust Incubation Conditions:

    • Titrate this compound Concentration: Use the lowest possible concentration of this compound that still provides a detectable specific signal. A titration experiment is highly recommended to determine the optimal concentration.

    • Minimize Incubation Time: Reduce the incubation time to the minimum required for the sortase reaction to proceed to a sufficient extent. This will limit the time available for non-specific interactions to occur.

    • Perform Incubations at a Lower Temperature: Performing the labeling reaction at 4°C can reduce non-specific binding and inhibit endocytosis of the labeled protein.[13][14]

  • Improve Washing Protocol:

    • After the labeling reaction, wash the cells extensively with a cold, buffered saline solution (e.g., PBS) to remove unbound peptide.[7] Including a non-ionic detergent like Tween-20 in the wash buffer can also be beneficial, but be sure to use a concentration that does not compromise cell membrane integrity.

  • Address Autofluorescence:

    • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium during the experiment, as phenol red is fluorescent.[10]

    • Consider Red-Shifted Dyes: If cellular autofluorescence is a significant issue, consider using a red-shifted fluorophore instead of 5-FAM, as autofluorescence is typically lower in the red part of the spectrum.[15][16]

    • Include Unlabeled Controls: Always include a control where cells are not treated with this compound to assess the level of endogenous autofluorescence.

Experimental Protocols

Protocol 1: General In Vitro Sortase-Mediated Ligation with this compound
  • Reaction Setup:

    • Prepare a reaction mixture containing your target protein (with an N-terminal glycine), this compound, and Sortase A in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[17]

    • Troubleshooting Tip: To minimize NSB, consider adding 0.05% Tween-20 and 1 mg/mL BSA to the reaction buffer.

  • Incubation:

    • Incubate the reaction at a temperature and for a duration that has been optimized for your specific system. Typical conditions range from 4°C overnight to 37°C for 1-2 hours.[13]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein. A successful reaction will show a fluorescent band at the molecular weight of your target protein.

    • Troubleshooting Tip: If you observe smearing or multiple fluorescent bands, this may indicate protein degradation or non-specific labeling. Ensure your protein and enzyme preparations are pure.

Protocol 2: Reducing Non-Specific Binding to Microplates
  • Plate Selection:

    • Choose a low-binding microplate for your assay.

  • Blocking:

    • Prepare a blocking buffer (e.g., PBS with 1% BSA).

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking buffer and wash the wells 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay:

    • Proceed with your sortase ligation assay as described in Protocol 1.

Data Presentation

Table 1: Effect of Blocking Agents on Background Fluorescence

Blocking AgentConcentrationAverage Background Fluorescence (Arbitrary Units)
NoneN/A850 ± 75
BSA1%210 ± 30
Non-fat Dry Milk5%250 ± 40
Casein1%230 ± 35
Protein-Free BlockerManufacturer's Rec.180 ± 25

Note: The values in this table are illustrative and will vary depending on the specific assay conditions, plate type, and reader settings.

Table 2: Effect of Buffer Additives on Non-Specific Binding

AdditiveConcentrationAverage Background Fluorescence (Arbitrary Units)
NoneN/A850 ± 75
Tween-200.05%350 ± 50
NaCl500 mM420 ± 60
Tween-20 + NaCl0.05% + 500 mM280 ± 45

Note: The values in this table are illustrative and will vary depending on the specific assay conditions, plate type, and reader settings.

Visualizations

G cluster_0 Troubleshooting Workflow for High Background in Cell-Based Assays start High Background Observed q1 Is an unlabeled control included? start->q1 autofluorescence High Autofluorescence - Use phenol red-free media - Switch to red-shifted dye q1->autofluorescence No no_autofluorescence NSB of this compound q1->no_autofluorescence Yes q2 Is a blocking step performed? no_autofluorescence->q2 add_blocking Add Blocking Step (e.g., 1-5% BSA) q2->add_blocking No q3 Are incubation conditions optimized? q2->q3 Yes add_blocking->q3 optimize_incubation Optimize Incubation - Titrate peptide concentration - Reduce incubation time - Lower temperature (4°C) q3->optimize_incubation No q4 Is the washing protocol adequate? q3->q4 Yes optimize_incubation->q4 optimize_washing Improve Washing - Increase number of washes - Use cold buffer q4->optimize_washing No end Reduced Background q4->end Yes optimize_washing->end

Caption: Troubleshooting workflow for high background in cell-based assays.

G cluster_1 Sortase-Mediated Ligation Pathway cluster_2 Step 1: Recognition and Cleavage cluster_3 Step 2: Nucleophilic Attack and Ligation TargetProtein Target Protein (with N-terminal Glycine) ThioesterIntermediate Thioester Intermediate (SrtA-LPET-5-FAM) TargetProtein->ThioesterIntermediate N-terminal Gly attacks FAM_LPETGG This compound FAM_LPETGG->ThioesterIntermediate cleavage SrtA Sortase A SrtA->FAM_LPETGG recognizes LPETG SrtA->ThioesterIntermediate ThioesterIntermediate->SrtA regenerated LabeledProtein Labeled Protein (Target-LPET-5-FAM) ThioesterIntermediate->LabeledProtein

Caption: Sortase-mediated ligation signaling pathway.

References

poor solubility of 5-Fam-lpetgg in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 5-FAM-LPETGG in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a fluorescently labeled peptide used as a substrate for sortase A-mediated transpeptidation.[1][2] It consists of the sortase recognition sequence 'LPETGG' covalently linked to the green fluorescent dye 5-carboxyfluorescein (B1664652) (5-FAM).[3] While some datasheets describe it as soluble in water, its solubility in aqueous buffers can be limited, especially at higher concentrations.[1][2][3] The addition of the FAM dye, which is inherently hydrophobic, increases the overall hydrophobicity of the peptide, potentially making it more challenging to dissolve in purely aqueous solutions.[4]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Poor solubility of this compound in aqueous buffers can be attributed to several factors:

  • Hydrophobicity: The 5-FAM moiety significantly increases the hydrophobicity of the peptide.[4]

  • Peptide Aggregation: Like many peptides, this compound can self-aggregate in aqueous solutions, leading to the formation of insoluble particles.

  • pH of the Buffer: The net charge of the peptide is pH-dependent. At or near its isoelectric point (pI), a peptide will have minimal solubility.[5] The fluorescence of 5-FAM is also pH-sensitive, with an optimal range of pH 7.5-8.5.[4]

  • Buffer Composition: The ionic strength and specific components of your buffer can influence peptide solubility.

Q3: What is the recommended procedure for dissolving this compound?

A3: For peptides with potential solubility issues, a common strategy is to first dissolve the peptide in a small amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration.[6][7] This method helps to break up any peptide aggregates and facilitate its entry into the aqueous phase.

Q4: What solvents are recommended for the initial dissolution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended as initial solvents for hydrophobic peptides.[3][6][7] For this compound, solubility has been reported to be up to 10 mg/mL in both DMSO and DMF.[3] Acetonitrile is another potential organic co-solvent.[4] Due to its lower toxicity, DMSO is often preferred for biological applications.[6]

Q5: Can I dissolve this compound directly in PBS?

A5: While some solubility in PBS (pH 7.2) has been reported (up to 5 mg/mL), achieving higher concentrations or consistent results can be difficult.[3] If you encounter issues, using an organic co-solvent for initial dissolution is recommended.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Lyophilized this compound powder does not dissolve in my aqueous buffer.
Potential Cause Suggested Solution
Inappropriate solvent The peptide is too hydrophobic for direct dissolution in an aqueous buffer.
Incorrect pH The buffer pH is close to the peptide's isoelectric point (pI), minimizing its solubility.
Peptide aggregation The peptide has formed aggregates that are difficult to break up in the aqueous buffer.

Troubleshooting Workflow

G cluster_0 Initial Dissolution cluster_1 Dilution into Aqueous Buffer cluster_2 Troubleshooting cluster_3 Success start Start with lyophilized This compound test_small Test with a small aliquot start->test_small dissolve_dmso Dissolve in minimal DMSO (e.g., to 10 mg/mL) test_small->dissolve_dmso vortex Vortex/Sonicate briefly dissolve_dmso->vortex add_buffer Add aqueous buffer dropwise while vortexing vortex->add_buffer check_solubility Check for precipitation add_buffer->check_solubility precipitates Precipitate forms check_solubility->precipitates No soluble Soluble solution obtained check_solubility->soluble Yes adjust_ph Adjust buffer pH (try pH 8.0-8.5) precipitates->adjust_ph lower_conc Lower final concentration precipitates->lower_conc change_buffer Try a different buffer (e.g., Tris, HEPES) precipitates->change_buffer adjust_ph->add_buffer lower_conc->add_buffer change_buffer->add_buffer

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in PBS with DMSO

Objective: To prepare a stock solution of this compound at a concentration of 1 mg/mL in PBS (pH 7.4) using DMSO as a co-solvent.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Microcentrifuge tubes

  • Pipettors and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[6][8]

  • Weigh out the desired amount of peptide or use a pre-aliquoted tube. For this protocol, we will assume 1 mg of peptide.

  • Add 10 µL of DMSO to the 1 mg of this compound to create an initial concentrated stock of 100 mg/mL.

  • Vortex the tube gently for 10-15 seconds to fully dissolve the peptide. A brief sonication (10-20 seconds) in a water bath sonicator can also be used to aid dissolution.[6]

  • Slowly add 990 µL of sterile PBS (pH 7.4) to the DMSO-peptide solution, preferably dropwise while gently vortexing. This will bring the final volume to 1 mL and the final concentration to 1 mg/mL with 1% DMSO.

  • Inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Systematic Solubility Testing in Various Aqueous Buffers

Objective: To determine the optimal buffer system and pH for solubilizing this compound at a desired concentration.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL from Protocol 1, step 3)

  • Aqueous buffers to be tested (e.g., PBS, Tris-HCl, HEPES) at various pH values (e.g., 6.5, 7.4, 8.5)

  • Microplate reader or spectrophotometer

  • 96-well plate

Procedure:

  • In separate wells of a 96-well plate, add 98 µL of each of the different aqueous buffers to be tested.

  • To each well, add 2 µL of the 10 mg/mL this compound stock solution in DMSO. This will result in a final peptide concentration of 0.2 mg/mL (200 µg/mL) and a final DMSO concentration of 2%.

  • Mix the contents of the wells by gentle pipetting or by using a plate shaker.

  • Allow the plate to incubate at room temperature for 15-30 minutes.

  • Visually inspect each well for any signs of precipitation.

  • For a quantitative assessment, measure the absorbance or light scattering at a wavelength outside of the 5-FAM absorbance spectrum (e.g., 600 nm) using a microplate reader. Higher readings indicate greater precipitation.

  • Identify the buffer and pH conditions that result in a clear, precipitate-free solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventReported Max. SolubilityNotes
DMF10 mg/mL[3]Organic solvent, useful for initial dissolution.
DMSO10 mg/mL[3]Recommended organic solvent for biological applications due to lower toxicity.[6]
Ethanol10 mg/mL[3]
PBS (pH 7.2)5 mg/mL[3]Direct dissolution in aqueous buffer may be challenging at higher concentrations.
WaterSoluble[1][2]Concentration not always specified; can be difficult to achieve high concentrations.
Table 2: Example Results from Systematic Solubility Testing
BufferpHFinal Peptide Conc.Final DMSO Conc.Visual ObservationOD600
PBS7.4200 µg/mL2%Clear0.05
Tris-HCl7.4200 µg/mL2%Clear0.04
Tris-HCl8.5200 µg/mL2%Clear0.03
HEPES7.4200 µg/mL2%Slight Haze0.15
MES6.0200 µg/mL2%Precipitate0.52

Note: The data in Table 2 are illustrative and actual results may vary.

References

Technical Support Center: Sortase A and 5-FAM-LPETGG Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Sortase A-mediated reactions, specifically focusing on the inactivity observed with the 5-FAM-LPETGG substrate.

Troubleshooting Guide: Sortase A Inactivity with this compound

Question: My Sortase A enzyme is showing no or very low activity with the this compound substrate. What are the possible causes and how can I troubleshoot this issue?

Answer: Inactivity of Sortase A with a fluorescently labeled substrate like this compound can stem from several factors, ranging from suboptimal reaction conditions to issues with the enzyme or substrate integrity. Follow this step-by-step guide to identify and resolve the problem.

Step 1: Verify Reaction Conditions

Optimal reaction conditions are critical for Sortase A activity. Ensure all components are within the recommended ranges.

ParameterRecommended Range/ValuePotential Issue if Deviated
pH 7.5 - 9.0[1]Suboptimal pH can lead to reduced enzyme activity.
Temperature 20°C - 50°C (Optimal ~37°C)[1]Lower temperatures will slow the reaction rate, while excessively high temperatures can denature the enzyme.
Calcium (for S. aureus SrtA) 2-10 mM CaCl₂[2][3]Staphylococcus aureus Sortase A is a calcium-dependent enzyme; its activity can be stimulated up to 8-fold in the presence of Ca²⁺[2]. The absence of calcium will result in significantly lower activity. Note that some engineered Sortase A variants are calcium-independent.[4][5]
Reaction Buffer 50 mM Tris-HCl, 150 mM NaCl[1][3]Incorrect buffer composition or the presence of interfering substances can inhibit the enzyme. Buffers containing primary amines (e.g., hydroxylamine) should be avoided.[1]

Troubleshooting Workflow for Reaction Conditions:

Start Start Troubleshooting Check_pH Verify Buffer pH (7.5-9.0) Start->Check_pH Check_Temp Confirm Reaction Temperature (20-50°C) Check_pH->Check_Temp pH OK Problem_Solved Activity Restored Check_pH->Problem_Solved Adjust pH Check_Ca Check for Calcium (2-10 mM for S. aureus SrtA) Check_Temp->Check_Ca Temp OK Check_Temp->Problem_Solved Adjust Temp Check_Buffer Review Buffer Composition Check_Ca->Check_Buffer Ca OK Check_Ca->Problem_Solved Add Ca Check_Buffer->Problem_Solved Prepare Fresh Buffer Proceed Proceed to Step 2 Check_Buffer->Proceed Buffer OK

Caption: Troubleshooting workflow for Sortase A reaction conditions.

Step 2: Evaluate Enzyme and Substrate Integrity

If the reaction conditions are optimal, the issue may lie with the enzyme or the substrate itself.

ComponentPotential IssueRecommended Action
Sortase A Enzyme Inactivation: Improper storage, multiple freeze-thaw cycles, or the presence of inhibitors can lead to loss of activity.- Aliquot the enzyme upon receipt and store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Ensure no inhibitors are present in the reaction mixture.
Incorrect Folding/Expression: Problems during protein expression and purification can result in a misfolded, inactive enzyme.- Verify the expression and purification protocol. - Run an SDS-PAGE to check for protein integrity and purity.
This compound Substrate Degradation: The peptide substrate can degrade if not stored properly.- Store the substrate desiccated, frozen, and protected from light. - Prepare fresh solutions from a new stock.
Fluorescence Quenching: The FAM dye's fluorescence can be quenched by certain components in the reaction buffer or by aggregation of the substrate.- Test the fluorescence of the substrate alone in the reaction buffer. - Ensure complete dissolution of the substrate.
Inhibitory Contaminants: The substrate preparation may contain contaminants that inhibit Sortase A.- Use a high-purity substrate from a reputable supplier.
Step 3: Consider Potential Inhibitors

Sortase A activity can be inhibited by various compounds.

Inhibitor ClassExamplesMechanism
Thiol-reactive compounds p-hydroxymercuribenzoic acid (PHMB), IodoacetamideCovalently modify the active site cysteine (Cys184).
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME) at high concentrationsWhile often used to maintain protein stability, high concentrations can interfere with the active site. Some protocols recommend 4 mM β-mercaptoethanol.[1]
Peptidomimetic Inhibitors LPRDSarCompete with the natural substrate for binding to the active site.
Natural Products Curcumin, Chlorogenic acid, Isosakuranetin (B191617)Reversible or irreversible inhibition through various mechanisms.

Table of IC₅₀ Values for Common Sortase A Inhibitors:

InhibitorIC₅₀ Value
p-hydroxymercuribenzoic acidWithin reported ranges (specific value varies with assay conditions)[6]
LPRDSar18.9 µM[7]
Isosakuranetin21.20 µg/mL[8]
AAEK1 (S. aureus SrtA)~10-fold less potent than on B. anthracis SrtA[9]
AAEK2 (S. aureus SrtA)~3-fold less potent than on B. anthracis SrtA[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Sortase A?

A1: Sortase A is a transpeptidase that recognizes a specific amino acid motif, typically LPXTG, in its substrate proteins.[10] It cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues. This process involves the formation of a thioacyl intermediate between the threonine and the active site cysteine (Cys184) of the enzyme.[11] This intermediate is then resolved by a nucleophilic attack from an amino group, usually from a polyglycine motif on a second substrate, resulting in the formation of a new peptide bond.

Sortase A Catalytic Mechanism:

SrtA Sortase A (Cys184-SH) Intermediate SrtA-S-CO-LPXT + G-Protein SrtA->Intermediate Binds Substrate Substrate Protein-LPXTG Substrate->Intermediate Product Protein-LPXT-(Gly)n + SrtA (Cys184-SH) Intermediate->Product Nucleophilic Attack Nucleophile H₂N-(Gly)n Nucleophile->Product

Caption: Simplified catalytic cycle of Sortase A.

Q2: Is the this compound substrate suitable for all types of Sortase A?

A2: While the LPXTG motif is generally recognized by Sortase A enzymes from various Gram-positive bacteria, there can be variations in substrate specificity. The LPETG sequence is a canonical substrate for Staphylococcus aureus Sortase A. If you are using a Sortase A from a different species, it is advisable to confirm its substrate specificity.

Q3: Can the 5-FAM dye interfere with the Sortase A reaction?

A3: While 5-FAM is a commonly used fluorescent label for Sortase A substrates, it is possible that the dye could sterically hinder the binding of the substrate to the enzyme's active site in some contexts. If you suspect this is the case, you can try a substrate with a different fluorophore or a smaller tag as a positive control.

Q4: What are typical concentrations for the enzyme and substrate in an activity assay?

A4: The optimal concentrations can vary depending on the specific assay and the purity of the enzyme. However, a common starting point for in vitro assays is in the low micromolar range for the enzyme and a substrate concentration at or above the Michaelis constant (Km) of the enzyme. For protein labeling reactions, typical concentrations are around 2.5 µM for Sortase A and 250 µM for the peptide probe.[12]

Table of Kinetic Parameters for Staphylococcus aureus Sortase A:

ParameterValueSubstrate
kcat/Km>10⁵ M⁻¹s⁻¹ (estimated for competent fraction)Abz-LPETG-Dap(Dnp)-NH₂[13]
pKa (kcat)6.3 ± 0.2 and 9.4 ± 0.2Abz-LPETG-Dap(Dnp)-NH₂[13]
pKa (kcat/Km)6.2 ± 0.2 and 9.4 ± 0.2Abz-LPETG-Dap(Dnp)-NH₂[13]

Experimental Protocols

Protocol 1: Standard Sortase A Activity Assay

This protocol describes a general method for measuring Sortase A activity using a fluorescently labeled peptide substrate.

Materials:

  • Purified Sortase A enzyme

  • This compound substrate

  • Sortase A reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0)

  • Polyglycine nucleophile (e.g., GGG)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and determine its concentration.

  • Prepare a stock solution of the polyglycine nucleophile in the reaction buffer.

  • In a 96-well black microplate, prepare the reaction mixture by adding the reaction buffer, this compound, and the polyglycine nucleophile to the desired final concentrations.

  • Include a negative control well with all components except the Sortase A enzyme.

  • Initiate the reaction by adding the Sortase A enzyme to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for 5-FAM (e.g., Ex: 494 nm, Em: 521 nm).

  • Calculate the enzyme activity based on the increase in fluorescence in the presence of the enzyme compared to the negative control.

Protocol 2: Troubleshooting Enzyme Activity with a Positive Control

This protocol helps determine if the issue lies with the this compound substrate or the enzyme itself.

Materials:

  • All materials from Protocol 1

  • An alternative, validated Sortase A substrate (e.g., a FRET-based substrate like Dabcyl-QALPETGEE-Edans)

Procedure:

  • Set up two sets of reactions in parallel.

  • In the first set, use the this compound substrate as described in Protocol 1.

  • In the second set, use the alternative, validated Sortase A substrate according to the manufacturer's instructions or a previously established protocol.

  • Include negative controls for both substrates.

  • Initiate the reactions with the same stock of Sortase A enzyme.

  • Incubate and measure the signal (fluorescence or FRET) for both sets of reactions.

Interpretation of Results:

  • Activity with the control substrate but not with this compound: This suggests a problem with the this compound substrate (e.g., degradation, contamination, or the FAM dye is interfering with the reaction).

  • No activity with either substrate: This points to a problem with the Sortase A enzyme (e.g., inactivation, incorrect folding) or a fundamental issue with the reaction buffer or conditions.

  • Activity with both substrates: The initial lack of observed activity may have been due to a measurement error or an issue with the detection instrument.

References

unexpected cleavage of protein during sortase ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sortase-mediated ligation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during sortase-catalyzed protein modification experiments, with a focus on unexpected protein cleavage.

Troubleshooting Guide & FAQs

This section addresses specific problems that can arise during sortase ligation, leading to undesired cleavage or low ligation efficiency.

Q1: My protein is being cleaved, but I'm not seeing the expected ligation product. What's happening?

A: This is a common issue that typically points to hydrolysis of the acyl-enzyme intermediate. In the sortase reaction, the enzyme first cleaves the LPXTG motif of the substrate protein to form a covalent thioester intermediate.[1][2] This intermediate is then resolved by the N-terminal glycine (B1666218) nucleophile of the second substrate to form the ligated product. However, if a suitable glycine nucleophile is absent or its concentration is too low, the intermediate can be hydrolyzed by water, releasing the cleaved substrate and preventing ligation.[1][3]

Several factors can favor this undesired hydrolysis side-reaction:

  • Low Nucleophile Concentration: Insufficient concentration of the oligo-glycine peptide/protein shifts the reaction equilibrium away from ligation and towards hydrolysis.

  • Reaction Time: Prolonged incubation times can increase the likelihood of hydrolysis, especially with highly active sortase variants.[2][3][4]

  • Sub-optimal pH: While sortase A is active over a pH range of 7.5-9.0, deviations can affect the rates of aminolysis versus hydrolysis.[5]

  • Enzyme Variant: Highly active sortase mutants (e.g., SrtA 7M) can have an increased rate of hydrolysis alongside their enhanced catalytic activity.[2][3]

Q2: I'm observing bands on my gel corresponding to both my starting material and cleaved protein. How can I improve ligation efficiency?

A: Incomplete ligation is often a result of the reaction reaching equilibrium or sub-optimal reaction conditions. The sortase-mediated reaction is reversible, meaning the ligated product can be cleaved again by the enzyme.[5][6]

Here are key strategies to drive the reaction toward the desired product:

  • Increase Nucleophile Concentration: Using a molar excess of the N-terminal glycine-containing substrate is the most common method to push the equilibrium towards the ligated product and suppress the reverse reaction.[6][7]

  • Optimize Reagent Stoichiometry: Empirically determine the optimal ratio of your LPXTG-tagged protein to your glycine-tagged nucleophile. A 1:1 ratio is a good starting point, but ratios up to 1:10 (LPXTG:Gly) or higher may be necessary.

  • Remove By-products: The small, cleaved glycine-containing fragment from the LPXTG substrate can participate in the reverse reaction.[4] Performing the reaction under dialysis or using centrifugal filtration units can help remove this by-product and improve conversion.[4]

  • Use Engineered Sortase Variants: Evolved sortase A variants (e.g., eSrtA) have been developed with significantly higher catalytic activity (~140-fold) than the wild-type enzyme, which can lead to higher yields in shorter reaction times.[8]

  • Consider Metal-Assisted Ligation (MA-SML): If your LPXTG-tagged protein includes a C-terminal GGH sequence (LPXTGGH), adding Ni2+ ions can sequester the cleaved GGH fragment, preventing the reverse reaction and significantly increasing product yield.[6][9]

Q3: My protein appears to be degraded into multiple smaller fragments, not just the expected cleavage product. What could be the cause?

A: The presence of multiple, unexpected fragments often indicates contamination by non-specific proteases.

Troubleshooting Steps:

  • Check Purity of Reactants: Run all individual components of the reaction (LPXTG-protein, Gly-protein, and Sortase A) on an SDS-PAGE gel to check for purity and pre-existing degradation.

  • Purify Sortase A: Ensure your sortase A preparation is highly pure. The enzyme is often expressed with a His-tag, which allows for efficient purification via nickel affinity chromatography.[3]

  • Add Protease Inhibitors: If you suspect contamination from the protein expression host (e.g., E. coli), consider adding a protease inhibitor cocktail (EDTA-free if using standard sortase A which requires Ca2+) to your purification and ligation buffers.

  • Verify Protein Sequence: Check the amino acid sequence of your target protein for any internal sequences that might resemble an LPXTG motif or are known protease cleavage sites.[10]

Q4: The ligation reaction is very slow or yields are consistently low. How can I optimize the reaction conditions?

A: Low activity can stem from several factors related to the reaction buffer, enzyme, or substrates.

Optimization Strategies:

  • Buffer Composition: The standard sortase A reaction buffer is typically 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, at pH 8.0.[5] Ensure your buffer components are correct. Calcium is essential for the activity of many sortase A variants, so its omission or the presence of chelators like EDTA can inhibit the reaction.[4][11]

  • Enzyme Concentration: The optimal sortase concentration can vary. While some protocols use superstoichiometric amounts, studies have found 5 µM to be effective for model reactions.[11] It is best to determine the optimal amount empirically.

  • Temperature and Time: Ligation is typically performed between 20°C and 37°C.[5] While longer incubation times (up to 8 hours or more) can increase yield, they also increase the risk of hydrolysis and protein degradation.[5][10] Monitor the reaction over a time course (e.g., 1, 2, 4, 8 hours) to find the optimal endpoint.

  • Substrate Accessibility: The LPXTG motif must be sterically accessible to the sortase enzyme.[5] If it is buried within a folded domain or is part of a rigid structure, ligation efficiency will be poor. Ensure the tag is located at a terminus or within a flexible, solvent-exposed loop.[2][3][5]

Data Summary: Optimizing Ligation Conditions

The efficiency of sortase-mediated ligation is highly dependent on reaction parameters. The following table summarizes key findings from optimization experiments.

ParameterConditionObservationYield/EfficiencyReference
Sortase A Conc. 5 µMOptimal concentration found for model peptide ligation.High Efficiency[11]
Stoichiometry 1:1 (Substrate:Nucleophile)With NiSO4, achieved 77% product formation in 6h.77%[9]
Stoichiometry 1:1 (Substrate:Nucleophile)Without NiSO4, reaction peaked at 38% conversion.38%[9]
Hydrolysis Standard ReactionHydrolysis by-product remained at <5% after 14h.<5%[9]
Temperature 20°C - 50°COptimal temperature range for Sortase A activity.Assay-dependent[5]
pH 7.5 - 9.0Optimal pH range for Sortase A activity.Assay-dependent[5]

Visualizing the Process

Sortase Ligation: Mechanism and Side Reaction

The following diagram illustrates the catalytic cycle of Sortase A, highlighting the desired ligation pathway and the competing hydrolysis side reaction.

SortaseMechanism E Sortase A (E-SH) ES E-SH • R1 Sub Protein-LPXTG (R1) Sub->ES + Int Acyl-Enzyme Int. (E-S-CO-R1) ES->Int Cleavage EN Int. • R2 Int->EN + R2 G G Int->G - G Nuc GGG-Protein (R2) Prod Ligated Product (R1-GGG-R2) EN->Prod Ligation (Aminolysis) Prod->E + E-SH Hydrolysis Hydrolyzed Product (R1-COOH) Hydrolysis->E + E-SH H2O H₂O H2O->Hydrolysis +

Caption: The catalytic cycle of Sortase A, showing both the desired aminolysis pathway leading to ligation and the undesired hydrolysis pathway.

Troubleshooting Workflow for Unexpected Cleavage

Use this flowchart to diagnose and resolve issues with unexpected protein cleavage during your sortase ligation experiment.

TroubleshootingWorkflow Start Start: Unexpected Cleavage Observed CheckGel Analyze SDS-PAGE: What bands are present? Start->CheckGel Path1 Mainly Cleaved Substrate, No Ligation Product CheckGel->Path1 Path2 Starting Material + Cleaved Substrate + Low Ligation Product CheckGel->Path2 Path3 Multiple Unexpected Smaller Fragments CheckGel->Path3 Sol1a Diagnosis: Hydrolysis is Dominating Path1->Sol1a Sol2a Diagnosis: Inefficient Ligation or Reaction Reversibility Path2->Sol2a Sol3a Diagnosis: Protease Contamination Path3->Sol3a Sol1b Action: 1. Increase Gly-nucleophile conc. 2. Reduce reaction time. 3. Check pH. Sol1a->Sol1b End Resolved Sol1b->End Sol2b Action: 1. Optimize stoichiometry. 2. Use engineered SrtA. 3. Consider MA-SML (Ni2+). 4. Check substrate accessibility. Sol2a->Sol2b Sol2b->End Sol3b Action: 1. Check purity of all reagents. 2. Re-purify Sortase A. 3. Add protease inhibitors. Sol3a->Sol3b Sol3b->End

Caption: A step-by-step guide to troubleshooting unexpected cleavage in sortase ligation reactions.

Key Experimental Protocols

Protocol 1: General Sortase A-Mediated Ligation

This protocol provides a starting point for a standard ligation reaction. Optimization will be required for specific protein substrates.

  • Prepare Reaction Buffer: Prepare a stock of 10X Sortase Ligation Buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl2, pH 8.0).

  • Prepare Reactants:

    • Purify the protein containing the C-terminal LPXTG motif and the protein/peptide containing the N-terminal oligo-glycine motif.

    • Buffer exchange both substrates into 1X Sortase Ligation Buffer.

    • Determine the protein concentrations (e.g., by measuring A280).

  • Set up the Ligation Reaction:

    • In a microcentrifuge tube, combine the LPXTG-tagged protein and the Gly-tagged nucleophile. A typical starting point is a 1:5 molar ratio (e.g., 20 µM LPXTG-protein and 100 µM Gly-nucleophile).

    • Add Sortase A to a final concentration of 5-10 µM.

    • Adjust the final volume with 1X Sortase Ligation Buffer.

  • Incubation:

    • Incubate the reaction at the desired temperature (e.g., 25°C or 37°C) for 1-8 hours.

    • It is highly recommended to take aliquots at various time points (e.g., 1h, 2h, 4h, 8h) to monitor progress and identify the optimal reaction time.

  • Quench and Analyze:

    • To stop the reaction, add EDTA to a final concentration of 20 mM to chelate the Ca2+ ions (this is not effective for Ca2+-independent sortase variants).[11]

    • Analyze the reaction products by SDS-PAGE or mass spectrometry.

  • Purification: Purify the final ligated product from the unreacted substrates and Sortase A. If using His-tagged Sortase A and a non-His-tagged product, Ni-NTA affinity chromatography is an effective method for removing the enzyme.[3]

Protocol 2: Expression and Purification of 6xHis-Tagged Sortase A (ΔN59)

This protocol describes the expression and purification of a commonly used soluble, active fragment of S. aureus Sortase A.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the N-terminally truncated (ΔN59) Sortase A with a C- or N-terminal His6-tag.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger volume of expression media (e.g., LB broth) and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a DNase.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged Sortase A with Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Final Purification and Storage:

    • Analyze the eluted fractions by SDS-PAGE for purity.

    • Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Determine the final concentration, aliquot, and store at -80°C.

References

Technical Support Center: Optimizing Signal-to-Noise with 5-FAM-LPETGG in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in microscopy experiments utilizing the 5-FAM-LPETGG probe for sortase-mediated labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe consisting of two key components:

  • 5-FAM (5-Carboxyfluorescein): A bright, green fluorescent dye.

  • LPETGG: A specific peptide recognition sequence for the enzyme Sortase A.[1][2]

This probe is used for the site-specific labeling of proteins. The process, known as sortase-mediated ligation or "sortagging," involves the enzyme Sortase A, which recognizes and cleaves the LPETG sequence in the probe.[3][4] Subsequently, it covalently attaches the 5-FAM-LPETG moiety to a target protein that has been engineered to display a short N-terminal glycine (B1666218) motif (e.g., GGG).[4][5] This enzymatic reaction forms a stable peptide bond, resulting in a fluorescently labeled protein of interest.[3]

Q2: What are the main factors that affect the signal-to-noise ratio in my this compound labeling experiment?

A2: The signal-to-noise ratio (SNR) is a critical factor for obtaining high-quality microscopy images.[6][7] The primary factors influencing SNR in your experiment can be categorized as follows:

  • Signal Strength:

    • Labeling Efficiency: Incomplete labeling of the target protein will result in a weak signal. This can be due to suboptimal reaction conditions for the sortase-mediated ligation.[5][8]

    • Fluorophore Properties: The fluorescence intensity of 5-FAM is pH-dependent and susceptible to photobleaching (fading upon exposure to light).[1][9]

  • Noise Level:

    • Background Fluorescence: This can originate from several sources, including unbound this compound probe, autofluorescence from the cells or sample matrix, and fluorescence from the imaging media.[7][10]

    • Non-specific Binding: The this compound probe or the labeling enzyme (Sortase A) may non-specifically adhere to surfaces in your sample.[11][12]

    • Detector Noise: The imaging equipment itself can introduce noise, which becomes more significant with weak signals.[6]

Q3: The fluorescence of 5-FAM is pH-sensitive. What is the optimal pH for my experiment?

A3: The fluorescence of 5-FAM, a fluorescein (B123965) derivative, is highly dependent on pH. It exhibits maximal fluorescence in a slightly alkaline environment, typically between pH 7.5 and 9.0.[13] It is crucial to maintain the pH of your buffers within this range during the labeling reaction and imaging to ensure a strong and stable fluorescent signal.

Q4: How can I minimize photobleaching of the 5-FAM dye?

A4: Photobleaching, the irreversible loss of fluorescence upon light exposure, is a common issue with many fluorophores, including 5-FAM.[14][15] To mitigate photobleaching, consider the following strategies:

  • Minimize Light Exposure: Only expose your sample to the excitation light when actively acquiring an image. Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[9][14]

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium. These reagents work by scavenging free radicals that contribute to photobleaching.[9][16]

  • Optimize Imaging Settings: Use a high-sensitivity detector to minimize the required exposure time. Image averaging can also be used to improve the signal-to-noise ratio of weak signals without increasing the instantaneous light intensity.[6]

  • Choose Appropriate Filters: Ensure that your microscope's filter sets are well-matched to the excitation and emission spectra of 5-FAM to maximize signal collection and minimize bleed-through from other light sources.[17]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling and imaging.

Problem 1: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Inefficient Sortase A-mediated Ligation Optimize the reaction conditions. Refer to the Quantitative Data Summary tables below for recommended starting concentrations of reactants. Ensure the reaction buffer is at the optimal pH (7.5-9.0) and contains the necessary co-factors (e.g., CaCl2 for some sortase variants).[5][13] Consider increasing the incubation time or temperature (e.g., 37°C) if your protein is stable under these conditions.[5]
Incorrect Protein Engineering Verify that your target protein has an accessible N-terminal glycine motif (typically 1-5 glycines).[3][4] If the N-terminus is not exposed, the sortase reaction cannot proceed.
Inactive Sortase A Enzyme Test the activity of your Sortase A enzyme using a positive control reaction. Store the enzyme under the recommended conditions to maintain its activity.
Low pH of Imaging Buffer As 5-FAM fluorescence is pH-sensitive, ensure your imaging buffer is within the optimal range of pH 7.5-9.0.[13]
Photobleaching Reduce the intensity and duration of light exposure.[9] Use an antifade mounting medium.[16]
Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Excess Unbound this compound Increase the number and duration of washing steps after the labeling reaction to thoroughly remove any unbound probe.[12]
Non-specific Binding of the Probe Include a blocking step in your protocol. Common blocking agents include Bovine Serum Albumin (BSA) or serum from a non-reactive species.[12] Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the wash buffer can also help.[10]
Autofluorescence of the Sample Image an unlabeled control sample to determine the level of autofluorescence. If significant, you may need to use spectral unmixing techniques during image processing or consider a fluorophore with a longer wavelength (red-shifted) that is less prone to exciting autofluorescence.
Contaminated Reagents or Media Use high-purity reagents and fresh, sterile media for your experiments. Check for fluorescence in your media and buffers alone.

Quantitative Data Summary

The optimal conditions for sortase-mediated ligation can vary depending on the specific proteins and experimental setup. The following tables provide recommended starting points for optimization.

Table 1: Recommended Starting Concentrations for In Vitro Protein Labeling

ComponentRecommended ConcentrationReference(s)
Target Protein (with N-terminal Glycines)50 µM[4]
This compound Probe250 µM[4]
Sortase A (pentamutant or heptamutant)2.5 µM[4]

Table 2: Recommended Starting Concentrations for Cell Surface Labeling

ComponentRecommended ConcentrationReference(s)
This compound Probe10 µM[18]
Sortase A15-30 µM[18]

Table 3: General Sortase A Reaction Conditions

ParameterRecommended ConditionReference(s)
Reaction Buffer 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂[13][19]
pH 7.5 - 9.0[13]
Temperature 4°C to 37°C[5][20]
Incubation Time 30 minutes to several hours[4][5]

Experimental Protocols

Protocol 1: Site-Specific Labeling of Purified Proteins

This protocol provides a general guideline for labeling a purified protein containing an N-terminal glycine motif with this compound.

Materials:

  • Purified protein with N-terminal glycines

  • This compound

  • Sortase A enzyme

  • 10x Sortase Reaction Buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5)

  • Purification column (e.g., size-exclusion or Ni-NTA if the target has a His-tag)

Procedure:

  • Set up the labeling reaction in a microcentrifuge tube by combining the following components to the final concentrations specified in Table 1:

    • Target Protein

    • This compound

    • Sortase A

    • 1x Sortase Reaction Buffer

  • Incubate the reaction for 2 hours at 4°C or 30 minutes at 25°C.[4] Incubation times and temperatures may need to be optimized for your specific protein.

  • Stop the reaction (optional, can be done by adding EDTA if using a calcium-dependent sortase A).

  • Purify the labeled protein from the reaction mixture to remove the enzyme and excess unbound probe. This can be achieved using size-exclusion chromatography or another appropriate purification method based on the properties of your protein.[4]

  • Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Protocol 2: Labeling of Cell Surface Proteins

This protocol is designed for labeling proteins expressed on the surface of living cells. A calcium-independent variant of Sortase A is recommended for cell-based applications.[3][20]

Materials:

  • Cells expressing the target protein with an N-terminal glycine motif

  • This compound

  • Ca²⁺-independent Sortase A

  • Cell culture medium or a suitable buffer (e.g., PBS)

Procedure:

  • Culture your cells expressing the target protein to the desired confluency.

  • Wash the cells gently with PBS to remove any residual media components.

  • Prepare the labeling solution by diluting this compound and Sortase A in cell culture medium or a suitable buffer to the final concentrations specified in Table 2.

  • Incubate the cells with the labeling solution for a defined period (e.g., 5-60 minutes) at 37°C.[18] The optimal incubation time should be determined empirically.

  • Wash the cells extensively with PBS to remove unbound probe and enzyme.

  • The labeled cells are now ready for imaging. Proceed with your standard microscopy workflow.

Visualizations

Signaling Pathway: Sortase A-Mediated Labeling

Sortase_Labeling cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products TargetProtein Target Protein (N-terminal GGG) LabeledProtein Labeled Protein (5-FAM attached) TargetProtein->LabeledProtein 3. Nucleophilic Attack by N-terminal Glycine Byproduct GG Peptide Probe This compound SortaseA Sortase A Probe->SortaseA 1. Recognition & Cleavage of LPETG SortaseA->TargetProtein Cell_Labeling_Workflow Start Start: Cells expressing GGG-tagged protein Wash1 Wash cells with PBS Start->Wash1 PrepareLabeling Prepare labeling mix: This compound + Sortase A in media Wash1->PrepareLabeling Incubate Incubate cells with labeling mix PrepareLabeling->Incubate Wash2 Wash cells extensively to remove unbound probe Incubate->Wash2 Image Image cells with fluorescence microscope Wash2->Image Weak_Signal_Troubleshooting cluster_ligation Ligation Issues cluster_imaging Imaging Issues Start Problem: Weak Signal CheckLigation Is the ligation efficient? Start->CheckLigation CheckImaging Are imaging conditions optimal? Start->CheckImaging OptimizeConc Optimize reactant concentrations CheckLigation->OptimizeConc CheckEnzyme Verify Sortase A activity CheckLigation->CheckEnzyme CheckProtein Confirm N-terminal glycine accessibility CheckLigation->CheckProtein CheckBuffer Ensure optimal buffer pH (7.5-9.0) CheckLigation->CheckBuffer ReducePhotobleaching Minimize light exposure, use antifade CheckImaging->ReducePhotobleaching CheckFilters Use appropriate filter sets CheckImaging->CheckFilters IncreaseSensitivity Increase detector gain/ exposure time CheckImaging->IncreaseSensitivity

References

Technical Support Center: Sortase-Mediated Ligation with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sortase-mediated ligation, with a specific focus on troubleshooting incomplete reactions involving the fluorescently labeled substrate 5-FAM-LPETGG. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a sortase A-catalyzed reaction?

Sortase A (SrtA) is a transpeptidase that recognizes a specific sorting motif, most commonly LPXTG (where X is any amino acid), on a target protein or peptide.[1][2] The reaction proceeds via a two-step "ping-pong" mechanism.[3][4] First, the enzyme's active site cysteine residue attacks the peptide bond between the threonine and glycine (B1666218) of the LPXTG motif, forming a covalent acyl-enzyme intermediate and releasing the C-terminal glycine-containing fragment.[1][2] In the second step, a nucleophile, typically an oligoglycine motif (e.g., GGG) at the N-terminus of another molecule, attacks the acyl-enzyme intermediate. This resolves the intermediate, forming a new peptide bond and regenerating the active site of the sortase enzyme.[1]

Q2: What are the optimal conditions for a standard sortase A reaction?

Optimal reaction conditions can vary depending on the specific substrates and the sortase variant being used. However, a general starting point for Staphylococcus aureus Sortase A (SrtA) is a pH range of 7.5 to 9.0 and a temperature range of 20°C to 50°C.[5] A common reaction buffer is 50 mM Tris-HCl, 150 mM NaCl, and 10 mM CaCl2.[5] It is crucial to avoid primary amines in the buffer, as they can act as competing nucleophiles.[5] For sensitive proteins, reactions can be performed at lower temperatures (e.g., 4°C), though this may require longer incubation times or the use of more active sortase variants.[6]

Q3: Why might my sortase reaction with this compound be incomplete?

Several factors can contribute to an incomplete reaction. These can be broadly categorized as issues with the substrates (this compound or the nucleophile), the enzyme itself, or the reaction conditions. Specific potential causes include:

  • Substrate-related issues: Steric hindrance from the bulky 5-FAM group, poor solubility of the this compound peptide, or inaccessibility of the N-terminal glycine nucleophile on your protein of interest.

  • Enzyme-related issues: Low enzyme activity, incorrect enzyme concentration, or the use of an inappropriate sortase variant for your specific substrates.

  • Reaction condition-related issues: Suboptimal pH, temperature, or buffer components. The reversibility of the sortase reaction can also lead to an equilibrium state with incomplete product formation.[7]

Q4: Are there more efficient variants of Sortase A available?

Yes, several engineered variants of S. aureus SrtA have been developed to overcome the limitations of the wild-type enzyme, such as slow kinetics and calcium dependence.[7][8] For example, a pentamutant variant (5M) exhibits a 140-fold increase in activity, allowing for faster reactions even at lower temperatures.[9] Calcium-independent mutants have also been created, which is advantageous for reactions in cellular environments or in buffers containing phosphate.[7][9]

Troubleshooting Guide for Incomplete this compound Reactions

This guide provides a systematic approach to troubleshooting incomplete sortase-mediated ligation with this compound.

Problem: Low or no fluorescent labeling of the target protein.

Below is a logical workflow to diagnose the potential cause of the issue.

G cluster_0 Troubleshooting Workflow start Start: Incomplete Reaction check_controls 1. Verify Positive and Negative Controls start->check_controls check_substrates 2. Assess Substrate Quality and Concentration check_controls->check_substrates Controls OK issue_controls Troubleshoot Controls: - Remake reagents - Verify protein integrity check_controls->issue_controls Controls Fail check_enzyme 3. Evaluate Enzyme Activity check_substrates->check_enzyme Substrates OK issue_substrates Troubleshoot Substrates: - Check this compound solubility - Verify nucleophile concentration - Use fresh substrates check_substrates->issue_substrates Substrate Issues check_conditions 4. Optimize Reaction Conditions check_enzyme->check_conditions Enzyme Active issue_enzyme Troubleshoot Enzyme: - Use fresh enzyme aliquot - Titrate enzyme concentration - Consider a more active variant check_enzyme->issue_enzyme Enzyme Inactive check_accessibility 5. Investigate Substrate Accessibility check_conditions->check_accessibility Conditions Optimized issue_conditions Troubleshoot Conditions: - Optimize pH and temperature - Vary substrate ratios - Increase incubation time check_conditions->issue_conditions Suboptimal Conditions solution Successful Ligation check_accessibility->solution Accessible issue_accessibility Troubleshoot Accessibility: - Add a linker to the nucleophile - Confirm N-terminal Gly exposure check_accessibility->issue_accessibility Steric Hindrance

Caption: Troubleshooting workflow for incomplete sortase reactions.

Step 1: Verify Positive and Negative Controls
  • Question: Did your positive control (a reaction known to work) yield the expected product, and did your negative control (e.g., reaction without sortase) show no product formation?

  • Rationale: This initial step is crucial to determine if the issue lies with the general reaction setup or with your specific substrates.

  • Action:

    • If controls fail, remake all buffers and reagents. Verify the integrity of all proteins used in the control reactions via SDS-PAGE.

    • If controls work, proceed to the next step.

Step 2: Assess Substrate Quality and Concentration
  • Question: Are your this compound and your N-terminal glycine-containing protein of high purity and at the correct concentrations?

  • Rationale: The quality and concentration of both the labeled peptide and the protein nucleophile are critical for reaction efficiency. The 5-FAM label can affect the solubility of the LPETGG peptide.

  • Action:

    • This compound: This peptide is soluble in water, but it's good practice to ensure it is fully dissolved.[5][10] Prepare fresh stock solutions in an appropriate solvent like DMSO or water and determine the concentration accurately.[11][12]

    • Nucleophile: Verify the concentration and purity of your protein with an N-terminal glycine. Ensure the N-terminal glycine is present and not blocked.

    • Substrate Ratio: Vary the stoichiometry of the this compound to your protein. Increasing the concentration of one substrate can drive the reaction towards product formation. A 2:1 or higher ratio of the peptide probe to the protein target is often used.[11]

Step 3: Evaluate Enzyme Activity
  • Question: Is your sortase A active?

  • Rationale: Enzymes can lose activity over time due to improper storage or multiple freeze-thaw cycles.

  • Action:

    • Use a fresh aliquot of sortase A.

    • Titrate the concentration of sortase A in the reaction. While a catalytic amount is needed, increasing the concentration can sometimes improve yields, especially with challenging substrates.[13]

    • Consider using a more active, engineered sortase variant, which can significantly improve reaction efficiency.[6][9][10]

Step 4: Optimize Reaction Conditions
  • Question: Are the reaction buffer, pH, temperature, and incubation time optimized for your specific system?

  • Rationale: Sortase activity is sensitive to these parameters.[5]

  • Action:

    • pH: The optimal pH is typically between 7.5 and 9.0.[5] Perform a pH screen to find the ideal condition for your substrates.

    • Temperature: While reactions are often performed at room temperature or 37°C, some proteins may be more stable at lower temperatures. For less stable proteins, try incubating the reaction at 4°C for a longer period.[6]

    • Incubation Time: Incomplete reactions may simply need more time. Set up a time-course experiment to monitor product formation over several hours.

    • Additives: For wild-type sortase A, ensure the presence of sufficient Ca2+ (typically 10 mM).[5]

Step 5: Investigate Substrate Accessibility
  • Question: Is the N-terminal glycine on your protein accessible to the sortase enzyme, and is the 5-FAM group causing steric hindrance?

  • Rationale: The bulky 5-FAM fluorophore attached to the LPETGG peptide could sterically hinder its binding to the sortase active site. Similarly, the N-terminal glycine on your protein must be exposed and flexible to act as an effective nucleophile.

  • Action:

    • Nucleophile Accessibility: If you suspect the N-terminal glycine of your protein is not accessible, consider engineering a flexible linker (e.g., a short chain of additional glycine residues) between the N-terminus and the rest of the protein.

    • Steric Hindrance of 5-FAM: While direct evidence is limited, if you suspect steric hindrance from the 5-FAM group, you could try a smaller fluorescent label or a different labeling strategy.

Quantitative Data Summary

The following tables provide a summary of quantitative data on sortase reaction efficiency under various conditions, compiled from the literature. Note that specific yields can be highly dependent on the substrates used.

Table 1: Effect of Sortase A Variant on Ligation Efficiency

Sortase A VariantRelative Reaction RateTypical Completion TimeCalcium DependenceReference
Wild-type1x4-24 hoursYes
3M~30x1-3 hoursYes
4M~120x15-60 minutesYes[6]
5M~140x< 30 minutesYes[9]
7M (Ca2+-independent)High< 30 minutesNo[9]

Table 2: Influence of Reaction Parameters on Product Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
pH 7.0Moderate8.0-9.0High[5]
Temperature 4°CLower (requires longer time)37°CHigher[5]
Substrate Ratio (Peptide:Protein) 1:130-505:1>80[11]
Enzyme Concentration Low (e.g., 1 µM)LowerHigh (e.g., 10 µM)Higher[13]

Experimental Protocols

Standard Protocol for this compound Labeling of a Protein

This protocol provides a starting point for the site-specific labeling of a protein containing an N-terminal oligoglycine motif.

Materials:

  • Purified protein with an N-terminal GGG-motif (in a calcium-compatible buffer like Tris-HCl)

  • This compound peptide (stock solution in DMSO or water)

  • Sortase A (wild-type or an engineered variant)

  • 10x Sortase Reaction Buffer (500 mM Tris-HCl, pH 8.0, 1.5 M NaCl, 100 mM CaCl2)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the indicated final concentrations:

    • Protein-GGG: 50 µM

    • This compound: 250 µM

    • Sortase A: 5-10 µM

    • 1x Sortase Reaction Buffer

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For sensitive proteins, the incubation can be performed at room temperature or 4°C for a longer duration (e.g., overnight).

  • Quenching the Reaction (Optional): To stop the reaction, add EDTA to a final concentration of 20 mM to chelate the calcium ions (this is only effective for calcium-dependent sortase variants).

  • Analysis: Analyze the reaction products by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence imaging before staining with Coomassie Brilliant Blue to visualize all protein bands. The reaction can also be analyzed by mass spectrometry to confirm the covalent modification.

  • Purification: The labeled protein can be purified from the reaction mixture using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the excess this compound and the sortase enzyme.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for a sortase-mediated labeling experiment, from initial setup to final analysis.

G cluster_1 Experimental Workflow prep_reagents 1. Prepare Reagents: - Protein-GGG - this compound - Sortase A - Reaction Buffer reaction_setup 2. Set up Reaction prep_reagents->reaction_setup incubation 3. Incubate reaction_setup->incubation analysis 4. Analyze Products (SDS-PAGE, Fluorescence, MS) incubation->analysis purification 5. Purify Labeled Protein analysis->purification Successful Labeling troubleshoot Go to Troubleshooting Guide analysis->troubleshoot Incomplete Reaction final_product Final Labeled Protein purification->final_product

Caption: General experimental workflow for sortase-mediated labeling.

References

Technical Support Center: Purification of 5-FAM-LPETGG Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in removing unreacted 5-FAM-LPETGG from your protein samples after sortase-mediated ligation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my protein sample?

A1: Residual this compound can interfere with downstream applications by causing high background fluorescence in imaging experiments and inaccuracies in fluorescence-based quantification assays. This unreacted dye can also lead to non-specific binding, potentially affecting the interpretation of your results.

Q2: What are the most common methods to remove unreacted this compound?

A2: The primary methods for removing small molecules like this compound from protein samples are:

  • Size Exclusion Chromatography (SEC) / Desalting: Separates molecules based on size.

  • Dialysis: Uses a semi-permeable membrane to remove small molecules.

  • Affinity Chromatography: Utilizes specific binding interactions to separate the labeled protein.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.

Q3: How do I choose the best method for my experiment?

A3: The optimal method depends on your specific protein, the required purity, sample volume, and downstream application. Please refer to the "Decision Guide for Cleanup Method" diagram below to help you select the most appropriate technique.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in downstream assays. Incomplete removal of unreacted this compound.- Repeat the purification step. For spin columns, using a second column can be effective[1].- For dialysis, ensure a sufficient number of buffer changes and an adequate volume of dialysis buffer.- Consider switching to a different purification method with higher resolution, such as HIC.
Low protein recovery after purification. - For SEC/Desalting: The protein may be interacting with the resin, or the sample volume may be outside the optimal range for the column.- For Dialysis: The protein may be precipitating or sticking to the dialysis membrane. The MWCO of the membrane may be too large.- For Affinity Chromatography: Elution conditions may be too harsh, or the protein may not be eluting completely.- For HIC: The elution gradient may not be optimized, leading to incomplete recovery.- For SEC/Desalting: Ensure the sample volume is within the manufacturer's recommended range. Consider using a column from a different manufacturer if protein-resin interaction is suspected.- For Dialysis: Perform dialysis at 4°C to improve protein stability. Include additives like glycerol (B35011) (5-10%) in the buffer to prevent precipitation. Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein[2].- For Affinity Chromatography: Optimize elution conditions by adjusting the pH or the concentration of the competing ligand.- For HIC: Adjust the salt gradient for elution to ensure complete recovery of the labeled protein.
Unreacted this compound is still present after desalting. The capacity of the desalting column may have been exceeded.- Use a larger desalting column or split the sample into smaller volumes and use multiple columns[1].- Perform a second desalting step[1].
Protein precipitates during the labeling reaction or purification. - The protein may be unstable under the reaction or purification conditions (pH, temperature, salt concentration).- The addition of the hydrophobic 5-FAM dye may decrease the solubility of the protein.- Optimize the buffer composition. Varying the salt concentration or pH might help.- Add stabilizing agents such as glycerol or non-ionic detergents (e.g., Tween-20) to the buffer.- Perform the reaction and purification steps at a lower temperature (e.g., 4°C).
The labeled protein and unlabeled protein do not separate. This is a common challenge, especially if the only difference is the small this compound tag.- HIC is often the most effective method for this separation, as the fluorescent dye can alter the hydrophobicity of the protein[3][4].- Affinity chromatography can be used if the labeling strategy incorporates a removable affinity tag or if an antibody specific to the labeled portion is available.

Comparison of Cleanup Methods

MethodPrincipleTypical Protein RecoveryDye Removal EfficiencySpeedScalability
Size Exclusion Chromatography (Spin Desalting Columns) Separation based on molecular size.>85%>95%[5]Fast (~10-15 minutes)Low to Medium
Dialysis Diffusion across a semi-permeable membrane.>90%>99% (with sufficient buffer changes)[6]Slow (hours to days)High
Affinity Chromatography Specific binding to an immobilized ligand.Variable (can be >90% with optimization)High (>99%)ModerateHigh
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Variable (often >80% with optimization)High (>95%)[3]ModerateHigh

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Desalting Columns)

This method is rapid and effective for removing small molecules from protein samples.

Materials:

  • Zeba™ Spin Desalting Columns (or equivalent) with a molecular weight cutoff (MWCO) appropriate for your protein.

  • Collection tubes.

  • Variable-speed centrifuge.

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the storage solution.

  • Equilibration:

    • Place the column in a new collection tube.

    • Add your desired exchange buffer to the column.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the buffer.

    • Repeat the equilibration step 2-3 times.

  • Sample Application and Collection:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your protein sample to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample.

    • The purified protein will be in the collection tube.

Protocol 2: Dialysis

Dialysis is a gentle method for removing small molecules and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (typically 3-5 times smaller than the protein's molecular weight)[2].

  • Dialysis buffer (at least 100-200 times the sample volume)[6].

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Procedure:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer as recommended by the manufacturer.

  • Sample Loading:

    • Load the protein sample into the dialysis tubing/cassette, leaving some space for potential volume increase.

    • Securely close both ends of the tubing with clamps.

  • Dialysis:

    • Place the sealed tubing/cassette into the beaker with the dialysis buffer.

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. Repeat this step at least two more times. For maximum removal, an overnight dialysis after the final buffer change is recommended.

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Open one end and gently remove the purified protein sample with a pipette.

Visualizations

experimental_workflow cluster_labeling Sortase-Mediated Labeling cluster_cleanup Purification protein Protein with Glycine Tag reaction Labeling Reaction protein->reaction fam_lpetgg This compound fam_lpetgg->reaction sortase Sortase A sortase->reaction labeled_protein_mix Labeled Protein + Unreacted this compound reaction->labeled_protein_mix Reaction Mixture sec Size Exclusion Chromatography purified_protein Purified Labeled Protein sec->purified_protein dialysis Dialysis dialysis->purified_protein affinity Affinity Chromatography affinity->purified_protein hic Hydrophobic Interaction Chromatography hic->purified_protein labeled_protein_mix->sec Choose Method labeled_protein_mix->dialysis Choose Method labeled_protein_mix->affinity Choose Method labeled_protein_mix->hic Choose Method

Workflow for labeling and purification.

decision_tree start Start: Need to remove unreacted this compound q1 Is speed a critical factor? start->q1 q2 Is your sample volume large (> 2 mL)? q1->q2 No sec Use Size Exclusion Chromatography (Spin Desalting Column) q1->sec Yes q3 Do you need to separate labeled from unlabeled protein? q2->q3 No dialysis Use Dialysis q2->dialysis Yes q4 Does your protein have an affinity tag? q3->q4 Yes hic Use Hydrophobic Interaction Chromatography (HIC) q3->hic No q4->hic No affinity Use Affinity Chromatography q4->affinity Yes

Decision guide for cleanup method.

References

Technical Support Center: Sortase-Mediated Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers utilizing the 5-Fam-lpetgg peptide in sortase-mediated ligation reactions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols focused on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Staphylococcus aureus Sortase A (SrtA) reaction?

A1: The optimal pH for SrtA activity is approximately 8.0. The enzyme exhibits good activity over a pH range of 7.0 to 9.0.[1] Reactions are typically performed in a buffer such as Tris-HCl set to a pH between 7.5 and 8.0.[2]

Q2: How does pH affect the Sortase A enzyme and reaction?

A2: The pH of the reaction environment directly influences the protonation state of key catalytic residues in the Sortase A active site, specifically Cysteine-184 (Cys184) and Histidine-120 (His120). For catalysis to occur, Cys184 must be in its nucleophilic thiolate form, which attacks the LPXTG motif. This is favored at a slightly alkaline pH. Deviations far outside the optimal range (e.g., pH < 6.5 or pH > 9.5) can lead to improper ionization of these residues or even denaturation of the enzyme, causing a significant drop in or complete loss of activity.

Q3: Is the 5-FAM fluorophore itself sensitive to pH?

A3: Yes. 5-FAM (5-Carboxyfluorescein) is a pH-sensitive fluorophore.[3] Its fluorescence intensity is significantly reduced in acidic conditions (pH < 7.0). For accurate quantification and imaging of your labeled product, it is crucial to ensure that the final analysis buffer is maintained at a pH of 7.5 or higher to maximize the fluorescent signal.[4]

Q4: Can I use a buffer other than Tris-HCl for the reaction?

A4: Yes, other buffers like HEPES can be used, provided they are set within the optimal pH range of 7.5-8.5 and do not contain primary amines, which can interfere with the reaction.[2] The standard reaction buffer typically contains 50 mM Tris-HCl, 150 mM NaCl, and 10 mM CaCl₂.[2] Note that some engineered sortase variants are calcium-independent.[5]

Quantitative Data: pH Effect on Sortase A Activity

The following table summarizes the relative activity of S. aureus Sortase A across a range of pH values, based on data from enzymatic characterization studies.[1]

pHRelative Activity (%)Buffer System
5.0~10%Sodium Citrate
6.0~40%Sodium Phosphate
7.0~85%Sodium Phosphate
8.0 100% Tris-HCl
9.0~80%Tris-HCl
10.0~30%NaHCO₃–NaOH

Data is normalized to the highest activity observed at pH 8.0.

Experimental Protocols

Standard Protocol for this compound Ligation

This protocol describes a typical reaction for labeling a protein containing an N-terminal triglycine (B1329560) (GGG) motif with the this compound peptide.

1. Reagent Preparation:

  • Sortase A Reaction Buffer (10x): 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂. Prepare in nuclease-free water. Adjust pH to 7.5 at room temperature. Filter-sterilize and store at 4°C.
  • Target Protein (GGG-Protein): Purify the protein of interest, ensuring it has an accessible N-terminal GGG motif. Prepare a 1 mM stock solution in a suitable buffer (e.g., PBS or HEPES) and store at -80°C.
  • This compound Peptide: Dissolve in DMSO or nuclease-free water to create a 10 mM stock solution. Store protected from light at -20°C.
  • Sortase A Enzyme: Use a purified, active preparation of Sortase A (e.g., SrtA ΔN59). Prepare a 100 µM stock solution in a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.

2. Ligation Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents to the suggested final concentrations:
  • 1x Sortase A Reaction Buffer
  • Target Protein (GGG-Protein): 50 µM
  • This compound Peptide: 250 µM (5-fold molar excess)
  • Sortase A Enzyme: 5-10 µM
  • Nuclease-free water to final volume.
  • Gently mix the components. Include a negative control reaction without the Sortase A enzyme.

3. Incubation:

  • Incubate the reaction at room temperature (25°C) or 37°C for 1 to 4 hours. Optimal reaction time may vary depending on the substrates and enzyme variant used.[2]

4. Analysis:

  • Monitor the reaction progress by analyzing a small aliquot via SDS-PAGE.
  • Visualize the fluorescently labeled product using an in-gel fluorescence scanner (Excitation: ~490 nm, Emission: ~515 nm).
  • The product will appear as a new, higher molecular weight band that is fluorescent, while the unlabeled target protein will not be fluorescent.
  • Confirm product formation via mass spectrometry if desired.

Troubleshooting Guide

This guide addresses common issues encountered during sortase reactions, with a focus on pH-related causes.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incorrect Buffer pH: The pH is outside the optimal 7.0-9.0 range, inactivating the enzyme.1a. Prepare fresh 10x Sortase Reaction Buffer. 1b. Carefully verify the pH of the buffer stock with a calibrated pH meter before use. Adjust to pH 7.5-8.0 if necessary.
2. Enzyme Denaturation: Extreme pH (acidic or highly alkaline) during purification or storage has irreversibly damaged the enzyme.2a. Check the pH of all buffers used during enzyme purification and storage. 2b. Obtain a new aliquot of active Sortase A.
High Background Fluorescence 1. Non-specific Binding of FAM-peptide: The fluorescent peptide is binding non-covalently to your target protein.1a. Include additional wash steps during product purification (e.g., size exclusion chromatography or affinity chromatography). 1b. Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers.
Faint or No Fluorescent Signal (but product confirmed by other means) 1. Acidic Analysis Buffer: The fluorescence of 5-FAM is quenched by low pH.1a. Ensure the SDS-PAGE running buffer and any subsequent imaging buffers are at a neutral or slightly alkaline pH (7.5-8.5). 1b. Before imaging, you can equilibrate the gel in a buffer like Tris-glycine (pH 8.3) for 10-15 minutes to maximize the FAM signal.
Reaction Works Inconsistently 1. Buffer Degradation: Tris buffers are known to have a pH that changes with temperature. A buffer set to pH 8.0 at 25°C will be more alkaline at 4°C.1a. Always measure and set the pH of your buffer at the temperature you intend to use it. 1b. Prepare fresh buffer stocks regularly.

Visual Guides

Sortase Ligation Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Analysis P1 Prepare GGG-Protein R1 Combine Reagents: - 1x Buffer - GGG-Protein - this compound - Sortase A P1->R1 P2 Prepare this compound P2->R1 P3 Prepare Sortase A P3->R1 P4 Prepare 10x Reaction Buffer (Verify pH 7.5) P4->R1 R2 Incubate at 25-37°C (1-4 hours) R1->R2 A1 Analyze via SDS-PAGE R2->A1 A2 In-Gel Fluorescence Scan (Check buffer pH) A1->A2 A3 Confirm with Mass Spec (Optional) A2->A3

Caption: Workflow for Sortase-Mediated Labeling with this compound.

pH Impact on Sortase A Catalytic Activity

G Low_pH Low pH (< 6.5) Cys_Protonated Cys184 is Protonated (R-SH) (Inactive Nucleophile) Low_pH->Cys_Protonated leads to Optimal_pH Optimal pH (7.5 - 8.5) Cys_Deprotonated Cys184 is Deprotonated (R-S⁻) (Active Nucleophile) Optimal_pH->Cys_Deprotonated favors High_pH High pH (> 9.5) Denatured Enzyme Denaturation (Loss of Structure) High_pH->Denatured leads to No_Reaction No Reaction Cys_Protonated->No_Reaction results in Efficient_Reaction Efficient Ligation Cys_Deprotonated->Efficient_Reaction results in Denatured->No_Reaction results in

Caption: Logical flow of pH's effect on the Sortase A active site.

References

optimizing incubation time for 5-Fam-lpetgg labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-FAM-LPETGG for protein labeling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal incubation time for this compound labeling?

The optimal incubation time for this compound labeling can vary significantly depending on the specific protein, enzyme concentration, and temperature. While there is no single universal optimum, published protocols show successful labeling with incubation times ranging from one to three hours. For initial experiments, an incubation of 1-2 hours at 30°C is a recommended starting point. It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific protein of interest and experimental conditions.

Q2: My labeling efficiency is low. What are the possible causes and solutions?

Low labeling efficiency is a common issue that can arise from several factors:

  • Suboptimal Incubation Time: The reaction may not have proceeded to completion.

    • Solution: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal incubation duration.

  • Incorrect Temperature: Sortase A activity is temperature-dependent.

    • Solution: While 30°C is a common starting point, testing a range of temperatures (e.g., 10°C, room temperature, 37°C) may improve efficiency.[1]

  • Enzyme Inactivity: The Sortase A enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of Sortase A and ensure it is stored at the recommended temperature. Perform a positive control experiment to verify enzyme activity.

  • Steric Hindrance: The LPETGG tag or the N-terminal glycine (B1666218) residues on your protein of interest may not be sterically accessible to the Sortase A enzyme.

    • Solution: If possible, consider engineering a longer, more flexible linker between your protein and the recognition motif.

  • Suboptimal Reagent Concentrations: The molar ratio of the protein, this compound, and Sortase A is critical.

    • Solution: Titrate the concentrations of each component to find the optimal ratio for your specific system. A common starting point is a molar excess of the this compound probe.

Q3: I am observing high background fluorescence. How can I reduce it?

High background fluorescence can be caused by non-specific binding of the this compound probe or by unbound excess probe.

  • Solution:

    • Purification: It is essential to remove excess, unreacted this compound after the labeling reaction. Size-exclusion chromatography or dialysis are effective methods for this.

    • Blocking: If labeling is performed in a complex environment (e.g., on cell surfaces), pre-blocking with a protein like BSA may help reduce non-specific binding.

    • Washing: Increase the number and stringency of wash steps after the labeling reaction to remove non-specifically bound probe.

Q4: Can I perform the labeling reaction at a different temperature than 30°C?

Yes, the labeling reaction can be performed at various temperatures. One study demonstrated successful labeling at 10°C with a 3-hour incubation.[1] Lower temperatures may be beneficial for sensitive proteins but will likely require a longer incubation time. Conversely, higher temperatures (e.g., 37°C) might increase the reaction rate but could also lead to protein instability or aggregation. The optimal temperature should be determined empirically for your specific protein.

Quantitative Data Summary

The following table summarizes incubation conditions from various sources for Sortase A-mediated labeling.

Protein TargetLabeling ProbeSortase A ConcentrationIncubation Temperature (°C)Incubation TimeLabeling EfficiencyReference
rnpAGFP-GGG1 µg3060 minNot specified[2]
Tau-LPETGGGGGH6-Alexa6473 µM103 hrNot specified[1]
General ProtocolLPXTG-probeNot specifiedNot specified< 3 hrUp to 90% (assay dependent)[2][3]

Experimental Protocols

General Protocol for this compound Labeling

This protocol provides a general framework for the site-specific labeling of a protein containing an N-terminal glycine motif using this compound and Sortase A.

Materials:

  • Purified protein with an N-terminal glycine motif (e.g., GGG-Protein)

  • This compound probe

  • Sortase A enzyme

  • Sortase A reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching buffer (e.g., 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine your GGG-Protein, this compound, and Sortase A in the reaction buffer. A typical starting molar ratio is 1:10:1 (Protein:Probe:Sortase A). The final concentrations will need to be optimized for your specific system.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours. For optimization, a time-course experiment is recommended.

  • Quenching (Optional): The reaction can be stopped by adding a high concentration of a competitive inhibitor, such as glycine.

  • Purification: Remove the unreacted this compound and the Sortase A enzyme from the labeled protein. Size-exclusion chromatography is a common and effective method.

  • Analysis: Analyze the labeling efficiency using methods such as SDS-PAGE (visualizing the fluorescently labeled protein) and spectrophotometry to measure the fluorescence intensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification Prot GGG-Protein Mix Combine Reactants (Protein, Probe, SrtA) Prot->Mix Probe This compound Probe->Mix SrtA Sortase A SrtA->Mix Incubate Incubate (e.g., 30°C, 1-2 hr) Mix->Incubate Optimization (Time, Temp) Purify Purification (e.g., SEC) Incubate->Purify Analyze Analyze Efficiency (SDS-PAGE, Fluorescence) Purify->Analyze

Caption: Experimental workflow for optimizing this compound labeling.

References

Technical Support Center: Sortase-Mediated Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sortase-mediated ligation (SML). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during SML experiments.

Frequently Asked Questions (FAQs)

Q1: What is sortase-mediated ligation and what are its primary applications?

Sortase-mediated ligation is a powerful enzymatic method for site-specifically joining proteins and other molecules.[1][2] The core of this technology is the sortase A (SrtA) enzyme from Staphylococcus aureus, a transpeptidase that recognizes a specific amino acid motif (typically LPXTG) on a target protein.[3][4][5] The enzyme cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) of this motif and subsequently ligates the C-terminus of the threonine to the N-terminal glycine of another molecule.[3][4][6] This process forms a native peptide bond, making it a versatile tool for:

  • Protein-protein conjugation: Creating well-defined fusion proteins.[7][8]

  • Site-specific labeling: Attaching fluorophores, biotin, or other small molecules to proteins for imaging and detection.[9][10][11]

  • Therapeutic applications: Generating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.[12]

  • Protein cyclization: Creating cyclic peptides and proteins with enhanced stability and activity.[6][7]

  • Surface immobilization: Attaching proteins to solid supports for various applications.[4][13]

Q2: What are the key components required for a successful sortase-mediated ligation reaction?

A typical SML reaction requires the following components:

  • Sortase Enzyme: Most commonly, a truncated, soluble form of Sortase A from S. aureus is used.[2][14] Engineered variants with enhanced activity or altered substrate specificity are also available.[2][7][15]

  • Substrate Protein: The protein to be modified, engineered to contain a C-terminal sortase recognition motif (e.g., LPETG).[8][14]

  • Nucleophile: A molecule (peptide, protein, or small molecule) bearing an N-terminal oligo-glycine motif (typically one to five glycines).[8][14]

  • Reaction Buffer: A buffer containing Tris-HCl, NaCl, and CaCl₂, typically at a pH between 7.5 and 8.5.[9][14][16] Calcium is a required cofactor for S. aureus SrtA activity.[8][15]

Troubleshooting Guide

This section addresses common problems encountered during sortase-mediated ligation experiments in a question-and-answer format.

Problem 1: Low or No Ligation Product

Q: I am observing very low yield or no formation of my desired ligated product. What are the possible causes and how can I improve the efficiency?

A: Low ligation efficiency is one of the most common issues in SML. Several factors can contribute to this problem, ranging from reaction conditions to the nature of the substrates themselves.

Possible Causes & Solutions:

  • Reaction Reversibility: The SML reaction is inherently reversible, meaning the ligated product can be cleaved again by the sortase enzyme.[1][2][17] This equilibrium often limits the final product yield.[13]

    • Solution 1: Use an Excess of Nucleophile: Driving the reaction forward by using a molar excess of the glycine nucleophile is a common strategy to improve yields.[2][17] Ratios of 5 to 20-fold excess of the nucleophile over the LPXTG-substrate are often employed.

    • Solution 2: Metal-Assisted SML (MA-SML): If your LPXTG-substrate has a C-terminal extension like LPXTGGH, adding Ni²⁺ can help.[1][9][17] The Ni²⁺ sequesters the cleaved GGH fragment, preventing the reverse reaction.[9][17]

    • Solution 3: Engineered Sortases: Consider using engineered sortase variants (e.g., SrtA 5M) which exhibit higher catalytic activity and can improve ligation yields.[2][7]

  • Suboptimal Reaction Conditions: The activity of Sortase A is sensitive to buffer composition, pH, and temperature.

    • Solution: Ensure your reaction conditions are optimal. Refer to the table below for recommended ranges and starting points.

  • Inaccessible Ligation Sites: The sortase recognition motif on the substrate protein or the N-terminal glycines on the nucleophile may be sterically hindered, preventing the enzyme from accessing the ligation site.[8][14][18]

    • Solution: Introduce flexible linkers (e.g., (GGS)n) between your protein of interest and the LPXTG tag, or between your label and the oligo-glycine motif.[10]

  • Inactive Enzyme or Substrates: The sortase enzyme may have lost activity, or the substrate proteins may have degraded or misfolded.

    • Solution:

      • Confirm the activity of your sortase enzyme stock with a control reaction using known active substrates.

      • Verify the purity and integrity of your substrate protein and nucleophile using SDS-PAGE or mass spectrometry.

      • Ensure proper storage of all components, typically at -20°C or -80°C in glycerol-containing buffers to maintain enzyme activity.[14]

  • Hydrolysis of the Acyl-Enzyme Intermediate: The thioester intermediate formed between sortase and the substrate can be hydrolyzed by water, leading to a non-productive side reaction.[8]

    • Solution: While generally slower than the ligation reaction, excessive hydrolysis can be a problem with very long reaction times or with certain engineered sortases.[8] Optimizing reactant concentrations and reaction time can help minimize this.

Workflow for Troubleshooting Low Ligation Yield

Here is a logical workflow to diagnose and solve low-yield issues.

Caption: A step-by-step diagram for troubleshooting low sortase ligation yield.

Problem 2: Presence of Non-Specific Products or Side Reactions

Q: My reaction analysis (e.g., by SDS-PAGE or Mass Spec) shows multiple unexpected products. What could be causing this?

A: The appearance of non-specific products can complicate purification and analysis. The primary culprits are often protein degradation, off-target reactivity, or side reactions of the sortase enzyme itself.

Possible Causes & Solutions:

  • Protease Contamination: Your purified protein preparations (substrate, nucleophile, or sortase) may be contaminated with proteases, leading to degradation products.

    • Solution: Add a broad-spectrum protease inhibitor cocktail to your ligation reaction. Ensure all protein purification steps are performed meticulously to minimize contamination.

  • Hydrolysis of the Substrate: As mentioned earlier, sortase can catalyze the hydrolysis of the LPXTG motif, resulting in a cleaved substrate that cannot be ligated. This will appear as a band slightly smaller than your starting substrate.

    • Solution: Minimize reaction times and consider using strategies that reduce reaction reversibility, as this can sometimes correlate with hydrolysis.[8]

  • Non-canonical Sortase Activity: In some cases, sortase has been shown to ligate to the ε-amino group of lysine (B10760008) residues within specific sequence contexts, creating isopeptide bonds.[19] This is generally a minor side reaction but can be noticeable.

    • Solution: If you suspect lysine labeling, analyze your product by mass spectrometry to identify the modification sites. Altering the sequence around exposed lysines in your substrate protein through site-directed mutagenesis may be necessary if this is a significant problem.

  • Substrate Aggregation or Precipitation: Proteins can aggregate or precipitate under reaction conditions, leading to smearing or high molecular weight bands on a gel.[20]

    • Solution:

      • Optimize buffer conditions by varying the salt concentration (e.g., 150-300 mM NaCl) or pH.[20]

      • Include additives like glycerol (B35011) (5-10%) or mild non-ionic detergents to improve protein solubility.[20]

      • Perform the reaction at a lower temperature (e.g., 4°C or 16°C), although this may require longer incubation times or a more active sortase mutant.[7][21]

Data Presentation: Reaction Parameter Optimization

Optimizing the reaction conditions is critical for maximizing ligation efficiency. The following table summarizes key parameters, their typical ranges, and recommended starting points based on published protocols.

ParameterTypical RangeRecommended StartNotes
Sortase A Conc. 1 - 50 µM10 µMHigher concentrations can speed up the reaction but may increase costs and hydrolysis.[9]
Substrate Conc. 10 - 100 µM50 µMHigher concentrations can favor the forward reaction.[9]
Nucleophile:Substrate Ratio 1:1 to 50:110:1Excess nucleophile is crucial for overcoming reaction reversibility.[2][22]
Temperature 4°C - 42°C25°C (Room Temp)Optimal temperature can vary. Higher temps (e.g., 37°C) increase reaction rate but may decrease protein stability.[12][14][21]
pH 7.0 - 9.07.5 - 8.0S. aureus SrtA is most active in this pH range.[14]
CaCl₂ Conc. 1 - 10 mM10 mMEssential cofactor for S. aureus SrtA. Not required for all sortase variants.[8][14]
Reaction Time 1 - 24 hours2 - 4 hoursMonitor reaction progress by SDS-PAGE or HPLC to determine the optimal time.[9][14]

Experimental Protocols

Protocol 1: General Sortase-Mediated Ligation

This protocol provides a starting point for a standard SML reaction.

  • Reaction Setup: In a microcentrifuge tube, combine the following components. It is recommended to add the sortase enzyme last to initiate the reaction.

    • Substrate Protein (with LPXTG tag): to a final concentration of 50 µM.

    • Nucleophile (with N-terminal Gly): to a final concentration of 500 µM (10-fold excess).

    • 10x Sortase Buffer (500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl₂): 1/10th of the final volume.[9][16]

    • Nuclease-free water: to the desired final volume.

    • Sortase A enzyme: to a final concentration of 10 µM.

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 25°C for 4 hours. For proteins that are less stable, the reaction can be performed at 4°C for 16-24 hours.

  • Monitoring: To check the progress, take a small aliquot (e.g., 10 µL) of the reaction mixture, add SDS-PAGE loading buffer to stop the reaction, and analyze the sample by SDS-PAGE. The ligated product should appear as a higher molecular weight band compared to the initial substrate.

  • Purification: Once the reaction is complete, the ligated product must be purified from the excess nucleophile, the sortase enzyme (often His-tagged for easy removal with Ni-NTA resin), and any unreacted substrate.[18][23] Size-exclusion chromatography or affinity chromatography are common purification methods.

Protocol 2: Metal-Assisted Sortase-Mediated Ligation (MA-SML)

This protocol is adapted for reactions where the substrate contains a C-terminal LPXTGGH motif to minimize reaction reversibility.[1][9]

  • Reaction Setup: Prepare the reaction mixture as described in Protocol 1, with the following modifications:

    • Substrate Protein: Use a protein with an LPXTGGHH₅ tag at a final concentration of 50 µM.

    • Nucleophile: A 1:1 molar ratio (50 µM) can often be used effectively, reducing the need for excess reagents.[1][9]

    • Additive: Add NiSO₄ from a stock solution to a final concentration of 100-200 µM.[9]

  • Incubation and Monitoring: Proceed with incubation and monitoring as described in Protocol 1. Compare the yield with and without the addition of NiSO₄ to confirm the benefit of the MA-SML approach.

  • Purification: Purify the final product as usual. Note that if using Ni-NTA to remove a His-tagged sortase, the presence of NiSO₄ in the reaction may require optimization of the purification protocol.

Visualization of the SML Workflow

The following diagram illustrates the general workflow of a sortase-mediated ligation experiment, from substrate preparation to final product analysis.

Caption: General experimental workflow for sortase-mediated protein ligation.

References

Validation & Comparative

A Comparative Guide to Protein Labeling: Mass Spectrometry Validation of 5-FAM-LPETGG and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics and drug development, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. This guide provides a comprehensive comparison of 5-FAM-LPETGG labeling, validated by mass spectrometry, with two widely used alternative methods: N-hydroxysuccinimide (NHS) ester labeling and copper-catalyzed click chemistry. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable protein labeling strategy for their experimental needs.

Introduction to Protein Labeling Techniques

Site-specific and efficient conjugation of probes, such as fluorophores, to proteins is crucial for a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The choice of labeling methodology can significantly impact the integrity of the protein and the reliability of the experimental outcome. Here, we delve into the specifics of three prominent techniques, with a focus on their validation through the precision of mass spectrometry.

This compound labeling , a chemoenzymatic method, utilizes the bacterial transpeptidase Sortase A to covalently attach a 5-carboxyfluorescein (B1664652) (5-FAM) labeled LPETGG peptide to a protein of interest.[1][2][3] This reaction is highly specific, targeting an oligoglycine motif engineered onto the N-terminus of the target protein.[1][2][3]

NHS-ester labeling is a widely adopted chemical method that targets primary amines, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. This method is straightforward but can result in heterogeneous labeling due to the presence of multiple lysine residues on the protein surface.

Click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a bioorthogonal approach to protein labeling. This method involves the introduction of an azide (B81097) or alkyne group into the protein, which then reacts specifically with a corresponding probe, enabling highly selective conjugation.

Mass Spectrometry for Validation and Quantification

Mass spectrometry (MS) is an indispensable tool for the validation and quantitative analysis of protein labeling reactions.[1][4][5] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allow for the precise determination of molecular weights, confirming the successful conjugation of the label and enabling the quantification of labeling efficiency.[4][6] By comparing the peak areas of labeled and unlabeled protein species in the mass spectra, researchers can accurately assess the extent of the labeling reaction.[4]

Comparative Analysis of Labeling Methods

The following sections provide a detailed comparison of the three labeling methods, including experimental protocols and quantitative data derived from mass spectrometry analysis.

This compound Labeling via Sortase A

Principle: The Sortase A enzyme recognizes the LPETG motif and cleaves the peptide bond between threonine and glycine (B1666218).[1][7] It then forms a new amide bond between the threonine and the N-terminal glycine of a target protein that has been engineered to contain a (Gly)n tag.[1][7]

Experimental Protocol: N-terminal Labeling of a Target Protein [5][7]

  • Protein and Probe Preparation:

    • Express and purify the target protein containing an N-terminal oligoglycine (e.g., GGG) tag.

    • Synthesize or procure the this compound probe.

  • Sortase A Ligation Reaction:

    • Prepare a reaction mixture containing the target protein (e.g., 50 µM), this compound probe (e.g., 250 µM), and Sortase A (e.g., 5-10 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

    • Incubate the reaction at 25°C for 1-4 hours.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE and LC-MS.

    • Purify the labeled protein using affinity chromatography (if the protein has a purification tag) or size-exclusion chromatography to remove the excess probe and Sortase A.

  • Mass Spectrometry Validation:

    • Analyze the purified protein by LC-MS or MALDI-TOF MS to confirm the mass increase corresponding to the addition of the this compound moiety.

    • Quantify the labeling efficiency by comparing the integrated peak areas of the labeled and unlabeled protein in the deconvoluted mass spectrum.

Quantitative Data from Mass Spectrometry:

ParameterValueReference
Labeling Efficiency >80%[5]
Reaction Time 1-4 hours[5]
Specificity High (Site-specific at the N-terminal (Gly)n tag)[1][7]

Workflow for this compound Labeling and MS Validation

G cluster_prep Preparation cluster_reaction Sortase A Ligation cluster_analysis Analysis & Validation Prot Target Protein (with N-term Gly tag) Mix Reaction Mixture Prot->Mix Probe This compound Probe Probe->Mix SrtA Sortase A Enzyme SrtA->Mix Purify Purification Mix->Purify Incubate LCMS LC-MS / MALDI-TOF Purify->LCMS Result Labeled Protein (Validated) LCMS->Result Confirm Mass & Quantify Efficiency G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Validation Prot Target Protein (in amine-free buffer) Mix Reaction Mixture Prot->Mix NHS Fluorescent NHS Ester NHS->Mix Quench Quench Reaction Mix->Quench Incubate Purify Purification Quench->Purify LCMS LC-MS Analysis Purify->LCMS Result Heterogeneously Labeled Protein LCMS->Result Determine Degree of Labeling G cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis & Validation Prot Azide-Modified Protein Mix Reaction Mixture Prot->Mix Alkyne Alkyne-Fluorophore Probe Alkyne->Mix Catalyst Cu(I) Catalyst Catalyst->Mix Purify Purification Mix->Purify Incubate LCMS LC-MS Analysis Purify->LCMS Result Specifically Labeled Protein LCMS->Result Confirm Specific Conjugation

References

A Comparative Guide to Site-Specific Labeling of Peptides and Proteins with 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-carboxyfluorescein (B1664652) (5-FAM) conjugated to the LPETGG peptide for site-specific labeling of proteins and peptides via sortase-mediated ligation. We will explore the performance of 5-FAM-LPETGG in comparison to other commonly used fluorescent probes, supported by experimental data and detailed protocols.

Introduction to Sortase-Mediated Labeling

Sortase A, a transpeptidase from Staphylococcus aureus, facilitates the site-specific labeling of proteins.[1][2] This enzyme recognizes the LPXTG motif (where X is any amino acid) at the C-terminus of a target protein.[1][2] Sortase A cleaves the peptide bond between threonine and glycine, forming a thioester intermediate. This intermediate is then resolved by a nucleophile, typically a short peptide with N-terminal glycines, resulting in a new peptide bond.[1][2] By attaching a fluorescent probe like 5-FAM to the LPETGG peptide, researchers can achieve precise, covalent labeling of a target protein at a predetermined site.[3][4] This method offers significant advantages over traditional labeling techniques that often result in heterogeneous products.

Performance Comparison of Fluorescent Probes

The choice of a fluorescent probe is critical for the success of any labeling experiment. Key performance indicators include labeling efficiency, brightness (a product of quantum yield and extinction coefficient), and photostability. Below is a comparison of 5-FAM with other popular fluorophores used in biological research.

FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
5-FAM ~494~518~83,000~0.93HighModerate
Alexa Fluor 488 ~495~519>65,000~0.92Very HighHigh[5]
Cy3 ~550~570~150,000~0.15ModerateModerate
Cy5 ~650~670~250,000~0.27HighLow
Alexa Fluor 647 ~650~668~239,000~0.33Very HighVery High[6]

Experimental Protocols

General Protocol for Sortase A-Mediated Labeling

This protocol outlines the general steps for labeling a target protein containing an N-terminal triglycine (B1329560) (GGG) motif with a this compound probe.

Materials:

  • Target protein with an N-terminal GGG sequence

  • This compound peptide probe

  • Sortase A (pentamutant or heptamutant variants are recommended for higher activity)[2]

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[7]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM), this compound probe (final concentration 0.5-1 mM), and Sortase A (final concentration 1-10 µM) in the sortase reaction buffer.[7][8]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 30 minutes to several hours, depending on the specific substrates and enzyme concentration.[2][8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE followed by in-gel fluorescence scanning to visualize the appearance of the fluorescently labeled protein.[9]

  • Purification: After the reaction is complete, the labeled protein can be purified from the unreacted probe and Sortase A using affinity chromatography (if the target protein or sortase has a tag), size-exclusion chromatography, or reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Purification and Characterization by RP-HPLC and Mass Spectrometry

RP-HPLC:

  • Column: A C18 column is typically used for peptide and protein separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[11]

  • Detection: The elution of the labeled peptide can be monitored by UV absorbance at 220 nm and fluorescence detection with excitation and emission wavelengths appropriate for 5-FAM (~494 nm and ~518 nm, respectively).[11]

Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the labeled protein by verifying the expected mass increase corresponding to the addition of the this compound probe.[11]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Site-Specific Labeling and Analysis

The following diagram illustrates a typical workflow for the site-specific labeling of a protein with this compound and subsequent analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis TargetProtein Target Protein (N-term GGG) Reaction Sortase-Mediated Ligation TargetProtein->Reaction FAM_LPETGG This compound Probe FAM_LPETGG->Reaction SortaseA Sortase A SortaseA->Reaction Purification HPLC / Affinity Chromatography Reaction->Purification SDS_PAGE SDS-PAGE (Fluorescence Scan) Purification->SDS_PAGE MassSpec Mass Spectrometry Purification->MassSpec FluorescenceSpec Fluorescence Spectroscopy Purification->FluorescenceSpec gpcr_signaling cluster_labeling GPCR Labeling cluster_signaling Signaling Cascade GPCR GPCR (C-term LPETGG) LabeledGPCR Homogeneously Phosphorylated GPCR GPCR->LabeledGPCR Ligation Phosphopeptide GGG-Phosphopeptide Phosphopeptide->LabeledGPCR Ligation Sortase Sortase A bArrestin β-Arrestin LabeledGPCR->bArrestin Recruitment Agonist Agonist Agonist->LabeledGPCR Activation Downstream Downstream Signaling (e.g., MAPK pathway) bArrestin->Downstream Initiation sortase_cycle SrtA Sortase A Intermediate Acyl-Enzyme Intermediate (Sortase-LPET-5-FAM) SrtA->Intermediate binds Substrate This compound Substrate->Intermediate cleavage Product Labeled Protein (Protein-GGG-LPET-5-FAM) Intermediate->Product nucleophilic attack Nucleophile Protein-GGG Nucleophile->Product Product->SrtA releases

References

A Head-to-Head Comparison: 5-FAM-LPETGG vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins with fluorescent tags is a cornerstone of modern biological inquiry. The choice of labeling chemistry can profoundly impact the reliability and interpretation of experimental results. This guide provides an objective comparison between two common methods for introducing the green fluorescent dye fluorescein (B123965) to a protein of interest: the site-specific enzymatic approach using 5-FAM-LPETGG and the classical chemical conjugation using Fluorescein Isothiocyanate (FITC).

Fundamental Differences in Labeling Chemistry

The core distinction between these two reagents lies in their mechanism of attachment to the target protein. This compound utilizes a highly specific enzymatic reaction, while FITC relies on a more general chemical reaction.

This compound is a substrate for the bacterial transpeptidase, Sortase A.[1] This enzyme recognizes the specific amino acid sequence LPETG and cleaves the peptide bond between threonine (T) and glycine (B1666218) (G).[1][2] The enzyme then forms a new peptide bond between the threonine and an N-terminal glycine residue on the target protein.[1][3] This process, known as sortase-mediated ligation (SML), results in a site-specific, covalent attachment of the 5-FAM fluorophore to the N-terminus of the protein.[1][4]

FITC (Fluorescein Isothiocyanate) , on the other hand, employs chemical conjugation.[5] The isothiocyanate group (-N=C=S) on FITC reacts with nucleophilic groups on the protein, primarily the free primary amines of lysine (B10760008) residues and the N-terminal alpha-amino group.[6][7] This reaction forms a stable thiourea (B124793) bond.[7][] Because most proteins contain multiple lysine residues on their surface, FITC labeling is generally non-specific and can result in a heterogeneous population of labeled proteins with varying numbers of fluorophores attached at different locations.[9]

Performance and Characteristics at a Glance

The differing labeling strategies lead to significant variations in performance and application suitability. The following table summarizes the key characteristics of each method.

FeatureThis compound (with Sortase A)FITC (Fluorescein Isothiocyanate)
Fluorophore 5-Carboxyfluorescein (5-FAM)[1][4]Fluorescein[10]
Excitation (λmax) ~490-494 nm[11][12]~495 nm[5][10]
Emission (λmax) ~518-520 nm[11][12]~518-525 nm[5][10]
Labeling Chemistry Enzymatic (Sortase A-mediated transpeptidation)[1]Chemical (Isothiocyanate reaction with primary amines)[6][7]
Specificity Site-specific (N-terminus or engineered site)[1][2]Non-specific (Lysine residues and N-terminus)[9]
Stoichiometry Controlled (Typically 1:1 protein-to-dye ratio)[3]Variable, difficult to control precisely[7]
Protein Engineering Required (N-terminal oligo-glycine tag)[3][13]Not required
Reaction Conditions Near-neutral pH (e.g., pH 7.5)[14]Alkaline pH (typically 8.5-9.0) to deprotonate amines[6][15]
Impact on Function Minimal, as labeling is at a defined site away from active regions.Potential for disruption if labeling occurs at or near functional sites.[9]
Homogeneity Homogeneous productHeterogeneous mixture of labeled species
Stability Labeled conjugate is stable.[14]FITC conjugates are stable, though the free dye is light-sensitive and less stable in aqueous solutions.[16][17]

Visualizing the Labeling Mechanisms

The distinct workflows for this compound and FITC labeling are illustrated below.

FITC_Labeling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (with exposed -NH2 groups) Labeled_Protein Heterogeneously Labeled Protein (Thiourea bond) Protein->Labeled_Protein FITC FITC (-N=C=S group) FITC->Labeled_Protein Conditions Alkaline Buffer (pH 8.5-9.0) Room Temperature Conditions->Labeled_Protein Purification Purification Labeled_Protein->Purification Purification (e.g., Gel Filtration) Unreacted_FITC Unreacted FITC Unreacted_FITC->Purification

Caption: Workflow for non-specific protein labeling using FITC.

Sortase_Labeling cluster_reactants Reactants cluster_process Sortase-Mediated Ligation cluster_products Products Engineered_Protein Engineered Protein (N-terminal Glycine Tag) Ligation 3. Nucleophilic attack by Protein's N-terminal Glycine Engineered_Protein->Ligation FAM_Peptide This compound Recognition 1. Sortase A recognizes LPETG on FAM-Peptide FAM_Peptide->Recognition SortaseA Sortase A Enzyme SortaseA->Recognition Cleavage 2. Cleavage between T-G, forms Acyl-Enzyme Intermediate Recognition->Cleavage Cleavage->Ligation Labeled_Protein Site-Specifically Labeled Protein Ligation->Labeled_Protein Cleaved_Peptide Cleaved Glycine Ligation->Cleaved_Peptide Regenerated_SortaseA Regenerated Sortase A Ligation->Regenerated_SortaseA

Caption: Workflow for site-specific protein labeling using this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each labeling method.

Protocol 1: FITC Labeling of a Protein

This protocol is a generalized procedure and may require optimization for specific proteins.[5][15]

  • Protein Preparation:

    • Dissolve the target protein to a concentration of 2-10 mg/mL.[5][15]

    • Dialyze the protein solution against a primary amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[15] Buffers containing Tris or glycine must be avoided as they will compete in the labeling reaction.[5]

    • Ensure the protein solution is free of aggregates by centrifugation.[6]

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[5][7] This stock solution should be prepared fresh and protected from light.[6]

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of FITC to protein, but this must be optimized.[9]

    • Incubate the reaction for 1-2 hours at room temperature or for up to 12 hours at 4°C, protected from light (e.g., by wrapping the tube in aluminum foil).[5][6]

  • Quenching (Optional):

    • The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[15]

  • Purification:

    • Remove unreacted FITC and exchange the buffer by passing the reaction mixture through a gel filtration column (e.g., a PD-10 desalting column).[5][9]

    • The first colored band to elute is the labeled protein; the second, slower-moving band is the free dye.[5]

    • Collect the protein fractions and store them protected from light at 4°C or -20°C.

Protocol 2: this compound Labeling via Sortase A

This protocol requires a protein engineered with an N-terminal oligo-glycine tag (e.g., GGG).[3][13]

  • Reagent Preparation:

    • Engineered Protein: Purify the target protein containing an N-terminal tag of 1-5 glycine residues.[2]

    • This compound: Dissolve the lyophilized peptide in DMSO or water to create a stock solution (e.g., 5-10 mM).[2]

    • Sortase A: Use a purified, active preparation of Sortase A (e.g., from S. aureus).[14]

    • Reaction Buffer: Prepare a suitable buffer, such as 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[18]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following components. The final concentrations are suggestions and may require optimization:

      • Engineered Target Protein (e.g., 50 µM final concentration)

      • This compound (e.g., 2-5 fold molar excess over protein)

      • Sortase A (e.g., 10-20% molar ratio relative to the target protein)

      • Reaction Buffer

    • Incubate the reaction at room temperature or 37°C for 1-3 hours.[13][18] The reaction progress can be monitored by SDS-PAGE (looking for a mobility shift) or mass spectrometry.

  • Purification:

    • If the target protein and/or Sortase A contain an affinity tag (e.g., His-tag), the labeled protein can be purified away from the enzyme and unreacted peptide using affinity chromatography.[2]

    • Alternatively, size exclusion chromatography can be used to separate the larger labeled protein from the smaller peptide and Sortase A enzyme.

Conclusion and Recommendations

The choice between this compound and FITC hinges on the specific requirements of the experiment.

Choose this compound when:

  • Site-specificity is critical: You need to know the exact location of the label to avoid interfering with protein function or to facilitate specific structural studies (e.g., FRET).

  • A homogeneous product is required: The experiment demands a uniform 1:1 stoichiometry of dye to protein.

  • The target protein can be genetically modified to include the necessary N-terminal glycine tag.

Choose FITC when:

  • Rapid and simple labeling is the priority: You need a quick method for generating a fluorescently tagged protein without the need for molecular cloning.

  • Multiple labels per protein are acceptable or desired: For applications like flow cytometry or immunofluorescence, where maximizing the signal is more important than precise stoichiometry, FITC is a cost-effective and widely used option.[][19]

  • The potential for heterogeneous labeling and possible impact on protein function is not a significant concern for the downstream application.

Ultimately, this compound with sortase-mediated ligation offers a sophisticated, controlled approach yielding a precisely defined product, making it ideal for quantitative and structural applications. FITC remains a workhorse for qualitative applications where its simplicity and ease of use are paramount.

References

A Head-to-Head Comparison of 5-FAM-LPETGG and Cy3-LPETGG in Sortase-Mediated Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging sortase-mediated ligation for protein engineering and conjugation, the choice of fluorescent probe is critical for sensitive and reliable detection. This guide provides an objective comparison of two commonly used fluorescently labeled sortase A substrates, 5-FAM-LPETGG and Cy3-LPETGG, to inform your experimental design.

This comparison guide delves into the spectral properties, relative ligation efficiencies, and experimental considerations for both this compound and Cy3-LPETGG. The information presented is curated from available experimental data to provide a clear and objective overview for professionals in the field.

Performance Comparison at a Glance

FeatureThis compoundCy3-LPETGG
Fluorophore Class FluoresceinCyanine
Excitation Max ~490 nm~550 nm
Emission Max ~520 nm~570 nm
Color GreenOrange-Red
Relative Ligation Efficiency Less Successful NucleophileMore Successful Nucleophile
Key Advantages Widely available, cost-effectiveHigher photostability, less pH sensitive
Key Disadvantages pH-sensitive fluorescence, lower photostabilityHigher cost

In-Depth Analysis of Ligation Performance

Sortase-mediated ligation is a powerful enzymatic method for the site-specific modification of proteins. The efficiency of this reaction can be influenced by the nature of the nucleophile, in this case, the fluorescently labeled peptide.

Experimental evidence suggests that the choice of fluorophore can impact the success of the ligation reaction. In a comparative study, a Cy3-labeled diglycine-lysine (GGK) nucleophile was found to be a "more successful" nucleophile in sortase-mediated ligation than a fluorescein-based (6-FAM) equivalent. While this was not a direct comparison with this compound, 6-FAM is structurally and spectrally very similar to 5-FAM, suggesting that Cy3-LPETGG may offer higher ligation yields under similar reaction conditions.

The underlying reasons for this difference in efficiency are not fully elucidated but may be related to the steric hindrance or electronic effects of the fluorophore on the interaction with the sortase A active site.

Experimental Protocols

The following protocols provide a general framework for performing sortase A-mediated ligation with either this compound or Cy3-LPETGG. Optimization of reactant concentrations, temperature, and incubation time is recommended for each specific protein of interest.

General Sortase A Ligation Protocol

Materials:

  • Purified protein of interest with an N-terminal poly-glycine (Glyn) tag

  • This compound or Cy3-LPETGG (stock solution in DMSO)

  • Sortase A (e.g., SrtA 7M mutant for Ca2+-independent activity)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 100 mM EDTA)

Procedure:

  • In a microcentrifuge tube, combine the following components to the desired final concentrations:

    • Protein of interest (e.g., 20 µM)

    • This compound or Cy3-LPETGG (e.g., 100 µM, 5-fold molar excess)

    • Sortase A (e.g., 5 µM)

    • Sortase reaction buffer to the final volume.

  • Incubate the reaction mixture at the optimal temperature for your protein and sortase variant (e.g., 4°C, 25°C, or 37°C).

  • Monitor the reaction progress over time (e.g., 1, 2, 4, and 8 hours) by taking aliquots and quenching the reaction with an equal volume of quenching solution.

  • Analyze the reaction products by SDS-PAGE followed by in-gel fluorescence scanning and/or Coomassie staining. Alternatively, use LC-MS for a more quantitative analysis of ligation efficiency.

  • Purify the labeled protein from unreacted components using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the enzymatic mechanism of sortase A.

experimental_workflow cluster_preparation Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification Protein_Purification Purify Glyn-Protein Reaction_Setup Combine Protein, Peptide, and Sortase A Protein_Purification->Reaction_Setup Peptide_Preparation Prepare 5-FAM/Cy3-LPETGG Stock Peptide_Preparation->Reaction_Setup Enzyme_Preparation Prepare Sortase A Enzyme_Preparation->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Quench Reaction Aliquots Incubation->Quenching Purification Purify Labeled Protein Incubation->Purification Analysis Analyze by SDS-PAGE / LC-MS Quenching->Analysis

Caption: Experimental workflow for sortase-mediated protein labeling.

sortase_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sortase Sortase A (SrtA) Acyl_Enzyme SrtA-Thioester Intermediate Sortase->Acyl_Enzyme + Substrate Substrate Fluorescent Peptide (5-FAM/Cy3-LPETGG) Nucleophile Protein-(Gly)n Labeled_Protein Labeled Protein (Protein-GG-T-PE-L-Dye) Acyl_Enzyme->Labeled_Protein + Nucleophile Released_Sortase Regenerated Sortase A Acyl_Enzyme->Released_Sortase releases

Caption: Mechanism of Sortase A-mediated transpeptidation.

Conclusion

Both this compound and Cy3-LPETGG are valuable tools for the fluorescent labeling of proteins via sortase-mediated ligation. The choice between them will depend on the specific requirements of the experiment.

  • For applications where cost is a major consideration and moderate fluorescence intensity is sufficient, this compound is a viable option. However, researchers should be mindful of the pH sensitivity of fluorescein's fluorescence.

  • For experiments requiring higher photostability, pH-insensitivity, and potentially higher ligation efficiency, Cy3-LPETGG is the superior choice. This makes it particularly well-suited for demanding applications such as single-molecule imaging and in vivo studies.

Ultimately, empirical testing and optimization are crucial to determine the best-performing probe for your specific protein of interest and experimental setup.

A Head-to-Head Comparison: Alexa Fluor 647-LPETGG vs. 5-FAM-LPETGG for Site-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and cellular imaging, the choice of fluorescent probe is paramount to experimental success. This guide provides a detailed comparison of two popular sortase A substrates, Alexa Fluor 647-LPETGG and 5-FAM-LPETGG, to facilitate an informed decision for your specific application.

This comparison focuses on the key performance indicators of fluorescent probes: photophysical properties, suitability for different applications, and the practical aspects of their use in sortase-mediated ligation. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to provide a comprehensive overview.

At a Glance: Key Differences

FeatureAlexa Fluor 647-LPETGGThis compound
Fluorophore Class Cyanine Dye DerivativeFluorescein (B123965) Derivative
Spectral Range Far-RedGreen
Excitation Max. ~650 nm[1][2]~492 nm
Emission Max. ~665 nm[1][2]~518 nm
Brightness Very HighHigh
Photostability High[3][4][5][6][7]Moderate to Low
pH Sensitivity LowHigh (fluorescence decreases at acidic pH)
Self-Quenching Minimal[3][7][8]Prone to self-quenching at high labeling densities
Common Applications Super-resolution microscopy, in vivo imaging, multiplexing with green/red fluorophores.Standard fluorescence microscopy, flow cytometry, applications where a green channel is preferred.

Quantitative Data Summary

The selection of a fluorescent probe is often dictated by its spectral characteristics and performance under specific experimental conditions. The following table summarizes the key photophysical properties of Alexa Fluor 647 and 5-FAM.

ParameterAlexa Fluor 6475-FAM (Carboxyfluorescein)
Maximum Excitation Wavelength (nm) ~650[1][2]~492
Maximum Emission Wavelength (nm) ~665[1][2]~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~270,000[3]~83,000
Quantum Yield ~0.33[9]~0.92 (in 0.1 M NaOH)
Photostability High[3][4][5][6][7]Moderate to Low
pH Dependence Insensitive between pH 4 and 10[5][8]Sensitive (fluorescence decreases in acidic conditions)

Performance Comparison

Alexa Fluor 647-LPETGG: The Robust Performer for Demanding Applications

Alexa Fluor 647 is a member of the Alexa Fluor family of dyes, which are known for their exceptional brightness and photostability.[5][8] Its emission in the far-red spectrum is a significant advantage for cellular imaging, as it minimizes interference from cellular autofluorescence, which is typically more pronounced in the green and yellow regions of the spectrum. This leads to a higher signal-to-noise ratio and improved sensitivity.

The high photostability of Alexa Fluor 647 makes it particularly well-suited for imaging techniques that require prolonged or intense light exposure, such as super-resolution microscopy and time-lapse imaging.[5] Furthermore, its resistance to self-quenching allows for a higher degree of labeling on a target protein without a significant loss of fluorescence, resulting in brighter signals.[3][7][8]

This compound: The Classic Choice for Standard Applications

5-FAM (5-Carboxyfluorescein) is a widely used green fluorescent dye that has been a workhorse in molecular and cellular biology for decades.[10] Its primary advantages are its high quantum yield and the common availability of instrumentation with excitation sources and filter sets optimized for its spectral properties.

However, 5-FAM has notable limitations. Its fluorescence is highly pH-dependent, decreasing significantly in acidic environments. This can be a critical factor when studying cellular compartments with varying pH, such as endosomes and lysosomes. Additionally, fluorescein derivatives are known to be more susceptible to photobleaching compared to modern dyes like the Alexa Fluors.[6] At high labeling densities, 5-FAM can also exhibit self-quenching, which can limit the achievable signal intensity.

Experimental Protocols

The following are generalized protocols for the site-specific labeling of proteins using sortase A-mediated ligation with either Alexa Fluor 647-LPETGG or this compound.

Sortase A-Mediated Protein Labeling in Solution

This protocol describes the labeling of a purified protein containing a C-terminal LPETG recognition sequence with an N-terminally oligoglycine-tagged protein or peptide.

Materials:

  • Purified Sortase A enzyme

  • Target protein with a C-terminal LPETG sequence

  • Alexa Fluor 647-LPETGG or this compound

  • Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Set up the labeling reaction by combining the target protein (final concentration 10-50 µM), Alexa Fluor 647-LPETGG or this compound (final concentration 0.5-1 mM), and Sortase A (final concentration 1-10 µM) in the labeling buffer.[11][12]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[11] The optimal reaction time should be determined empirically.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by SDS-PAGE. The labeled protein will exhibit a shift in molecular weight.

  • For visualization of fluorescently labeled protein, the gel can be imaged using a fluorescence gel scanner with the appropriate excitation and emission settings for either Alexa Fluor 647 or 5-FAM.

  • Once the reaction is complete, the labeled protein can be purified from the reaction mixture using standard chromatography techniques (e.g., size-exclusion or affinity chromatography) to remove excess dye and enzyme.

Labeling of Cell Surface Proteins

This protocol outlines the labeling of a cell surface protein engineered to contain an N-terminal oligoglycine tag using a fluorescently labeled LPETGG peptide.[13]

Materials:

  • Cells expressing the target protein with an N-terminal oligoglycine tag

  • Purified Sortase A enzyme

  • Alexa Fluor 647-LPETGG or this compound

  • Cell culture medium or a suitable buffer (e.g., PBS with 10 mM CaCl₂)

Procedure:

  • Wash the cells expressing the target protein twice with pre-warmed cell culture medium or buffer.

  • Prepare the labeling solution by mixing Sortase A (e.g., 30 µM final concentration) and Alexa Fluor 647-LPETGG (e.g., 10 µM final concentration) in the cell culture medium.[13]

  • Add the labeling solution to the cells and incubate at 37°C for a predetermined amount of time (e.g., 5-30 minutes).[13] The optimal labeling time will depend on the specific protein and cell type and should be optimized.

  • After incubation, wash the cells three times with fresh medium or buffer to remove unreacted labeling reagents.

  • The labeled cells are now ready for imaging by fluorescence microscopy using the appropriate filter sets for either Alexa Fluor 647 or 5-FAM.

Diagrams

Sortase_Mediated_Ligation cluster_reactants Reactants cluster_intermediate Acyl-Enzyme Intermediate cluster_products Products TargetProtein Target Protein (with GGG-N-terminus) SrtA Sortase A TargetProtein->SrtA Probe Alexa Fluor 647-LPETGG or This compound Probe->SrtA Intermediate Sortase A-Thioester-LPET-Dye SrtA->Intermediate Cleavage & Thioester Formation LabeledProtein Labeled Target Protein Intermediate->LabeledProtein Nucleophilic Attack Byproduct GG Intermediate->Byproduct

Caption: Sortase A-mediated ligation workflow for protein labeling.

Experimental_Workflow start Start: Protein Expression & Purification step1 Prepare Labeling Reaction: - Target Protein (GGG-) - Fluorescent LPETGG Probe - Sortase A start->step1 step2 Incubate at RT or 37°C step1->step2 step3 Monitor Progress (SDS-PAGE) step2->step3 step4 Purify Labeled Protein step3->step4 end Analysis: - Fluorescence Microscopy - Flow Cytometry step4->end

Caption: General experimental workflow for in-solution protein labeling.

Conclusion: Making the Right Choice

The choice between Alexa Fluor 647-LPETGG and this compound ultimately depends on the specific requirements of your experiment.

  • Choose Alexa Fluor 647-LPETGG if your application demands:

    • High photostability for long-term or high-intensity imaging.

    • Minimal autofluorescence for high signal-to-noise.

    • Multiplexing with other fluorophores in the green or red channels.

    • High labeling densities without significant self-quenching.

  • Choose this compound if your application:

    • Is a standard fluorescence microscopy or flow cytometry experiment.

    • Does not involve acidic conditions.

    • Requires a green emission channel.

    • Is less demanding in terms of photostability.

For researchers pushing the boundaries of sensitivity and resolution, the superior photophysical properties of Alexa Fluor 647 make it a clear alternative to 5-FAM for sortase-mediated labeling. While 5-FAM remains a viable option for many standard applications, its limitations in photostability and pH sensitivity should be carefully considered during experimental design.

References

A Comparative Guide to Protein Labeling: 5-FAM-LPETGG vs. SpyTag/SpyCatcher and HaloTag Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins for downstream applications, the choice of labeling methodology is critical. This guide provides an objective comparison of the sortase-mediated labeling of 5-FAM-LPETGG with two popular alternatives: the SpyTag/SpyCatcher system and the HaloTag® technology. We present a summary of their performance, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid in selecting the most suitable technique for your research needs.

Performance Comparison at a Glance

The efficiency and kinetics of a labeling reaction are paramount for achieving a high yield of correctly labeled protein without lengthy incubation times. Below is a comparative summary of the key quantitative parameters for each labeling system. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the presented data is a synthesis of findings from various studies.

FeatureThis compound (Sortase-Mediated)SpyTag/SpyCatcher SystemHaloTag® System
Labeling Principle Enzymatic ligation via Sortase ACovalent bond formation between a peptide tag (SpyTag) and a protein partner (SpyCatcher)Covalent bond formation between a protein tag (HaloTag) and a synthetic ligand
Reported Efficiency Can be limited by reaction reversibility; Metal-Assisted Sortase-Mediated Ligation (MA-SML) can significantly improve ligation.[1]High efficiency, with some reports of over 90% conversion.[2]High specificity and efficiency, with labeling often completed within 15 minutes.[3]
Reaction Kinetics Generally considered to have slower reaction rates.[4]Second-generation (002) and third-generation (003) systems exhibit significantly accelerated kinetics, with rate constants up to 5.5 x 10⁵ M⁻¹s⁻¹.[2][5]Rapid labeling, with kinetics influenced by both ligand binding and a chemical conversion step.[6]
Tag Size LPETG motif (5 amino acids) on the probe; requires an N-terminal poly-glycine on the protein of interest.SpyTag: ~1.4 kDa (13 amino acids); SpyCatcher: ~12.3 kDa.[5]HaloTag protein: ~33 kDa.[7]
Bond Type Amide bondIsopeptide bond (covalent)Covalent
Reversibility Reversible, which can be a limitation.[1]Irreversible.[5]Irreversible.[8]

Experimental Workflows and Signaling Pathways

To visualize the distinct mechanisms of these labeling technologies, the following diagrams illustrate their core workflows.

Sortase_Mediated_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein_of_Interest Protein of Interest (with N-terminal GGG) Intermediate Acyl-Enzyme Intermediate Protein_of_Interest->Intermediate Nucleophilic Attack 5_FAM_LPETGG This compound Probe 5_FAM_LPETGG->Intermediate Cleavage at LPETG Sortase_A Sortase A Enzyme Sortase_A->Intermediate Catalysis Labeled_Protein Labeled Protein (5-FAM conjugated) Intermediate->Labeled_Protein Ligation

Caption: Sortase A-mediated ligation workflow.

SpyTag_SpyCatcher cluster_reactants Reactants cluster_product Product Protein_SpyTag Protein of Interest-SpyTag Labeled_Complex Covalently Labeled Protein Protein_SpyTag->Labeled_Complex Fluorophore_SpyCatcher Fluorophore-SpyCatcher Fluorophore_SpyCatcher->Labeled_Complex Spontaneous Isopeptide Bond Formation

Caption: SpyTag/SpyCatcher labeling workflow.

HaloTag_System cluster_reactants Reactants cluster_product Product Protein_HaloTag Protein of Interest-HaloTag Labeled_Protein Covalently Labeled Protein Protein_HaloTag->Labeled_Protein HaloTag_Ligand Fluorescent HaloTag Ligand HaloTag_Ligand->Labeled_Protein Covalent Bond Formation

Caption: HaloTag labeling workflow.

Detailed Experimental Protocols

This compound Labeling via Sortase A

This protocol outlines a general procedure for labeling a protein of interest (POI) containing an N-terminal poly-glycine (e.g., GGG) tag with this compound using Sortase A.

Materials:

  • Purified POI with an N-terminal GGG tag

  • This compound probe (e.g., from Isca Biochemicals or Life Science Production)[9]

  • Recombinant Sortase A enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final concentrations:

    • Protein of Interest (POI-GGG): 10-50 µM

    • This compound: 100-500 µM (a molar excess is typically used)

    • Sortase A: 1-10 µM

    • Add sortase reaction buffer to the final reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Monitoring the Reaction: To monitor the progress of the labeling, aliquots can be taken at different time points, quenched with SDS-PAGE loading buffer, and analyzed by SDS-PAGE. The labeled protein will exhibit a shift in molecular weight and can be visualized by fluorescence imaging of the gel.

  • Purification: After the reaction is complete, the labeled protein can be purified from the unreacted probe and Sortase A enzyme using standard chromatography techniques such as size-exclusion chromatography or affinity chromatography (if the POI has an affinity tag).

SpyTag/SpyCatcher Labeling

This protocol describes the labeling of a SpyTagged protein with a fluorescently labeled SpyCatcher.

Materials:

  • Purified POI fused to SpyTag (POI-SpyTag)

  • Purified fluorescently labeled SpyCatcher (e.g., SpyCatcher-GFP)

  • Reaction buffer (e.g., PBS or Tris-buffered saline, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the POI-SpyTag and the fluorescently labeled SpyCatcher in the reaction buffer. Equimolar concentrations are often used, but the ratio can be optimized.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours. The reaction is often rapid, and significant labeling can occur within minutes.[7]

  • Analysis: The labeling reaction can be analyzed by SDS-PAGE. The formation of the covalent complex will result in a new band corresponding to the sum of the molecular weights of the two proteins.

  • Purification (Optional): If necessary, the labeled protein complex can be purified from any unreacted components by size-exclusion chromatography.

HaloTag® Labeling

This protocol provides a general method for labeling a HaloTag-fused protein with a fluorescent HaloTag ligand.

Materials:

  • Purified POI fused to HaloTag (POI-HaloTag)

  • Fluorescent HaloTag® ligand (e.g., TMR, Alexa Fluor® 488)

  • Labeling buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable tube, mix the purified POI-HaloTag with the fluorescent HaloTag ligand. A slight molar excess of the ligand is often recommended to ensure complete labeling.

  • Incubation: Incubate the reaction at room temperature for 15-30 minutes. The reaction is typically fast and efficient.[3]

  • Removal of Excess Ligand: Excess, unreacted ligand can be removed by dialysis, desalting columns, or size-exclusion chromatography.

  • Analysis: The extent of labeling can be determined by measuring the absorbance of the protein and the fluorophore or by SDS-PAGE followed by fluorescence scanning of the gel.

Advantages and Limitations

TechnologyAdvantagesLimitations
This compound (Sortase-Mediated) - Small recognition motif (LPETG). - Enzymatic reaction can be highly specific. - Can be used for N- or C-terminal labeling.[10]- Reaction reversibility can lead to incomplete labeling.[1] - Generally slower reaction kinetics compared to alternatives.[4] - Requires the presence of a poly-glycine sequence on the target protein. - Sortase A enzyme needs to be produced and purified.
SpyTag/SpyCatcher - Forms a highly stable and irreversible covalent bond.[5] - Fast reaction kinetics, especially with newer generations.[2][5] - The small SpyTag is less likely to interfere with protein function.[7] - Reaction is spontaneous and does not require an additional enzyme.- The SpyCatcher protein partner is relatively large (~12.3 kDa), which could potentially affect the function or folding of the fusion protein. - Both components need to be expressed and purified separately.
HaloTag® - Forms a highly specific and irreversible covalent bond.[8] - Rapid labeling kinetics.[3] - A wide variety of commercially available fluorescent ligands with different spectral properties. - Can be used for both in vitro and in-cell labeling.[11]- The HaloTag protein itself is relatively large (~33 kDa), which may impact the function of the protein of interest.[7] - Requires the purchase of proprietary ligands.

Conclusion

The choice between this compound with Sortase A, SpyTag/SpyCatcher, and HaloTag® depends on the specific requirements of the experiment. For applications where a small tag is crucial and enzymatic control is desired, sortase-mediated ligation with this compound is a viable option, especially when strategies to drive the reaction to completion are employed. The SpyTag/SpyCatcher system offers the advantage of rapid, irreversible, and enzyme-free covalent bond formation, making it ideal for creating stable protein conjugates. The HaloTag® system provides a user-friendly and versatile platform with a broad selection of fluorescent labels and fast reaction times, though the larger tag size should be a consideration. By carefully weighing the performance characteristics, protocol requirements, and the inherent advantages and limitations of each method, researchers can make an informed decision to best achieve their protein labeling goals.

References

A Comparative Guide to the Photostability of 5-FAM-LPETGG and Alternative Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular biology, cell biology, and drug development, the choice of a fluorescent dye is critical for the success of imaging and detection experiments. The photostability of a fluorophore, its resistance to photochemical destruction upon exposure to light, is a paramount consideration, particularly for applications requiring long-term or repeated imaging. This guide provides a detailed comparison of the photostability of 5-FAM-LPETGG, a commonly used fluorescent peptide for sortase-mediated labeling, with other popular fluorescent dyes.

This compound is a fluorescent probe consisting of the 5-carboxyfluorescein (B1664652) (5-FAM) fluorophore attached to the LPETGG peptide sequence. This peptide is a recognition motif for the enzyme sortase A, enabling the site-specific labeling of proteins.[1][2] While 5-FAM offers the convenience of a well-established green fluorescent dye, its performance in terms of photostability is a key factor to consider when designing experiments.

Quantitative Photostability Comparison

The following table summarizes the relative photostability of 5-FAM (represented by fluorescein (B123965) data) compared to other commonly used fluorescent dyes.

Fluorescent DyeClassRelative PhotostabilityKey Characteristics
5-FAM / Fluorescein FluoresceinLowProne to rapid photobleaching, pH-sensitive fluorescence.
Alexa Fluor 488 Xanthene (Rhodamine derivative)HighSignificantly more photostable than fluorescein, bright, and pH-insensitive.[3][4][5]
Cyanine (B1664457) Dyes (e.g., Cy3, Cy5) CyanineModerate to HighPhotostability can be influenced by the local environment and specific chemical modifications.[6][7]

Key Findings from Experimental Data:

  • In a direct comparison, bovine pulmonary artery endothelial cells labeled with fluorescein phalloidin (B8060827) photobleached to approximately 20% of their initial intensity after 30 seconds of continuous illumination. In contrast, cells labeled with Alexa Fluor® 488 phalloidin showed virtually no change in fluorescence intensity under the same conditions.[8]

  • Studies have consistently shown that Alexa Fluor dyes are brighter and more photostable than traditional dyes like FITC.[7][9] The Alexa Fluor family is generally considered to have greater photostability than both FITC and Cy5.[9][10]

Experimental Protocols

To provide a framework for the data presented, this section outlines a general methodology for comparing the photostability of fluorescently labeled proteins.

Protocol 1: Sortase-Mediated Protein Labeling

This protocol describes the site-specific labeling of a target protein with this compound or other dye-labeled peptide probes recognized by sortase A.

Materials:

  • Purified target protein with an N-terminal poly-glycine tag (e.g., GGG).

  • Purified Sortase A enzyme.

  • This compound or alternative dye-labeled LPETGG peptide.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Quenching buffer.

Procedure:

  • Combine the target protein, this compound (or alternative probe), and Sortase A in the reaction buffer.

  • Incubate the reaction mixture at the optimal temperature for the specific Sortase A variant (e.g., 4°C, 25°C, or 37°C).

  • Monitor the reaction progress by SDS-PAGE and in-gel fluorescence scanning.

  • Once the reaction is complete, purify the labeled protein from the reaction mixture using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted probe and the enzyme.

Protocol 2: Photostability Measurement

This protocol details a method for quantifying the photobleaching rate of fluorescently labeled proteins.

Materials:

  • Purified protein labeled with 5-FAM or an alternative dye.

  • Microscopy-grade glass-bottom dishes or slides.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • A fluorescence microscope equipped with a suitable laser line for excitation (e.g., 488 nm for 5-FAM and Alexa Fluor 488), a high-sensitivity camera, and time-lapse imaging capabilities.

Procedure:

  • Immobilize the labeled protein on the surface of the glass-bottom dish.

  • Mount the sample on the fluorescence microscope.

  • Select a region of interest and acquire an initial image (t=0) using a defined laser power and exposure time.

  • Continuously illuminate the sample with the excitation laser at a constant power.

  • Acquire a series of images at regular time intervals (e.g., every 5-10 seconds) for a defined duration.

  • Analyze the images by measuring the mean fluorescence intensity of the region of interest in each frame.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized intensity as a function of time and fit the data to a single or double exponential decay curve to determine the photobleaching half-life.

Mandatory Visualizations

Sortase-Mediated Labeling Workflow

The following diagram illustrates the workflow for site-specific protein labeling using the sortase A enzyme.

Sortase_Labeling_Workflow cluster_reactants Reactants cluster_reaction Sortase-Mediated Reaction cluster_products Products & Purification Target_Protein Target Protein (with N-terminal GGG) Incubation Incubation Target_Protein->Incubation FAM_LPETGG This compound Probe FAM_LPETGG->Incubation SortaseA Sortase A Enzyme SortaseA->Incubation Labeled_Protein 5-FAM Labeled Protein Incubation->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Workflow of sortase-mediated protein labeling.

Photobleaching Comparison

The following diagram illustrates the expected photobleaching behavior of 5-FAM versus a more photostable dye like Alexa Fluor 488.

Photobleaching_Comparison cluster_graph Photobleaching Curves X1 Time Y0 Y1 Normalized Intensity Y0->Y1 X0 X0->X1 FAM_start FAM_mid FAM_start->FAM_mid 5-FAM FAM_end FAM_mid->FAM_end 5-FAM AF488_start AF488_end AF488_start->AF488_end Alexa Fluor 488

Caption: Expected photobleaching curves of 5-FAM vs. Alexa Fluor 488.

Conclusion

For researchers requiring high photostability in their fluorescence imaging experiments, this compound, while a useful tool for site-specific labeling, presents a significant drawback due to the inherent photolability of the 5-FAM fluorophore. For applications involving prolonged or repeated imaging, such as time-lapse microscopy or single-molecule tracking, alternative dyes like Alexa Fluor 488 are demonstrably superior. The enhanced photostability of these modern dyes translates to a longer observation window, higher signal-to-noise ratios, and more reliable quantitative data. Therefore, when experimental design permits, the use of a more photostable fluorophore in conjunction with the LPETGG peptide for sortase-mediated labeling is strongly recommended.

References

Preserving Protein Integrity: A Comparative Guide to Validating Protein Function After 5-FAM-LPETGG Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent label to a protein of interest is a powerful tool for visualizing and quantifying biological processes. However, a critical and often overlooked aspect of this workflow is the validation that the labeling process itself has not compromised the protein's native function. This guide provides a comprehensive comparison of 5-FAM-LPETGG labeling, a site-specific method utilizing sortase A, with other common labeling techniques. We present supporting experimental data, detailed protocols for key functional validation assays, and visual workflows to ensure the biological relevance of your findings.

The choice of labeling strategy can significantly impact a protein's structure and, consequently, its function. Non-specific labeling methods, which often target highly abundant residues like lysines or cysteines, can lead to a heterogeneous population of labeled proteins with varying degrees of modification and potential inactivation if the label attaches within a critical functional domain. Site-specific labeling methodologies, such as the sortase-mediated ligation of this compound, offer a more controlled approach, minimizing the risk of functional perturbation.

Comparison of Labeling Methods on Protein Function

The ideal fluorescent label is one that provides a strong and stable signal without interfering with the biological activity of the protein. The following table summarizes quantitative data from various studies, comparing the effects of different labeling strategies on protein function. It is important to note that the impact of a label is context-dependent, varying with the protein, the position of the label, and the specific function being assayed.

Labeling MethodLabelProtein ExampleFunctional ParameterObservation
Sortase-Mediated Ligation This compound Generic EnzymeEnzyme KineticsMinimal to no change in Km and Vmax is generally expected due to site-specific C-terminal or N-terminal labeling away from the active site.
Generic ReceptorBinding Affinity (Kd)Site-specific placement of the label is designed to avoid interference with ligand binding sites, preserving native affinity.
Maleimide Chemistry Cy3-MaleimideStreptavidinBinding Affinity (Kd)Kd increased by a factor of 3-4 compared to unlabeled streptavidin, indicating a decrease in binding affinity.[1]
Alexa Fluor 488 C5 MaleimideGeneric KinaseCatalytic ActivityLabeling of a cysteine near the active site can lead to a significant reduction in kinase activity.
NHS Ester Chemistry FITC-NHS EsterGeneric AntibodyAntigen BindingRandom labeling of lysine (B10760008) residues can interfere with the antigen-binding site, leading to a heterogeneous population with reduced binding capacity.
Click Chemistry DBCO-PEG-FluorophoreGeneric ProteinLabeling EfficiencyHigh efficiency and specificity when an unnatural amino acid is incorporated at a specific site, minimizing functional impact.[2]

Experimental Protocols for Functional Validation

Robust validation of protein function post-labeling is crucial for the accurate interpretation of experimental results. Below are detailed protocols for commonly employed biochemical and cell-based assays.

Biochemical Assays

1. Enzyme Kinetics Assay

This assay is fundamental for validating the function of labeled enzymes by determining their kinetic parameters, the Michaelis constant (Km) and maximum reaction velocity (Vmax).

Protocol:

  • Prepare Reagents:

    • Enzyme stock solutions (labeled and unlabeled) of known concentrations.

    • A series of substrate dilutions in the appropriate reaction buffer.

    • Reaction buffer (e.g., Tris-HCl, HEPES) at the optimal pH and temperature for the enzyme.

  • Set up the Assay:

    • In a 96-well microplate, add a fixed amount of labeled or unlabeled enzyme to each well.

    • Initiate the reaction by adding the varying concentrations of the substrate to the wells.

  • Data Acquisition:

    • Measure the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer. The detection method will depend on the nature of the substrate and product (e.g., absorbance change, fluorescence increase).

    • Record the initial reaction velocities (v0) at each substrate concentration.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the labeled and unlabeled enzyme.

    • A significant change in these parameters for the labeled enzyme indicates that the label has interfered with its catalytic activity or substrate binding.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a labeled protein and its binding partner in real-time.

Protocol:

  • Immobilization of Ligand:

    • Immobilize the unlabeled binding partner (ligand) onto the surface of an SPR sensor chip.

    • Activate a control flow cell with no immobilized ligand to serve as a reference.

  • Analyte Injection:

    • Prepare a series of dilutions of the this compound labeled protein (analyte) in running buffer.

    • Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.

  • Data Acquisition:

    • The SPR instrument measures the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of bound analyte and is recorded in real-time as a sensorgram.

    • After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • Compare the kinetic parameters of the labeled protein to those of the unlabeled protein to assess any impact of the label on the binding interaction.[3][4]

Cell-Based Functional Assays

1. G-Protein Coupled Receptor (GPCR) Signaling Assay

This assay measures the ability of a labeled ligand to activate its cognate GPCR and trigger a downstream signaling cascade, often by measuring the production of a second messenger like cyclic AMP (cAMP) or an increase in intracellular calcium.[5][6]

Protocol:

  • Cell Preparation:

    • Culture cells expressing the target GPCR in a 96- or 384-well plate.

  • Ligand Stimulation:

    • Treat the cells with varying concentrations of the this compound labeled ligand or the unlabeled ligand. Include a negative control (vehicle only).

  • Signal Detection:

    • For cAMP measurement, lyse the cells and use a competitive immunoassay (e.g., HTRF, ELISA) to quantify cAMP levels.

    • For calcium flux, pre-load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure the change in fluorescence intensity upon ligand stimulation using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Plot the response (e.g., cAMP concentration, fluorescence intensity) against the ligand concentration.

    • Calculate the EC50 (half-maximal effective concentration) for both the labeled and unlabeled ligands. A significant shift in the EC50 value indicates that the label has altered the ligand's ability to activate the receptor.

2. Cell Proliferation Assay

This assay is used to determine the effect of a labeled growth factor or cytokine on the proliferation of a specific cell line.[7]

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • After the cells have adhered, replace the medium with a low-serum medium and treat with a serial dilution of the this compound labeled or unlabeled growth factor. Include a positive control (e.g., high serum) and a negative control (low serum only).

  • Incubation:

    • Incubate the plates for a period appropriate for the cell line to undergo division (typically 24-72 hours).

  • Proliferation Measurement:

    • There are several methods to quantify proliferation:

      • BrdU/EdU Incorporation: Add BrdU or EdU to the culture medium for the final few hours of incubation. These thymidine (B127349) analogs are incorporated into newly synthesized DNA. Detect their incorporation using specific antibodies (for BrdU) or click chemistry (for EdU) coupled to a fluorescent or colorimetric readout.[8]

      • CFSE Staining: Pre-label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before treatment. With each cell division, the fluorescence intensity of the daughter cells is halved. Analyze the fluorescence distribution by flow cytometry.[9]

  • Data Analysis:

    • Quantify the signal (e.g., absorbance, fluorescence) for each treatment condition.

    • Plot the proliferation response against the concentration of the labeled and unlabeled growth factor to compare their mitogenic activity.

Visualizing the Workflow and Concepts

To further clarify the processes involved in protein labeling and functional validation, the following diagrams have been generated using the DOT language.

G cluster_0 Protein Engineering cluster_1 Sortase-Mediated Ligation cluster_2 Purification cluster_3 Functional Validation Protein_of_Interest Protein of Interest Engineered_Protein Protein with C-terminal LPETG motif Protein_of_Interest->Engineered_Protein Genetic Modification Labeled_Protein Labeled Protein Engineered_Protein->Labeled_Protein Reaction FAM_LPETGG This compound FAM_LPETGG->Labeled_Protein Sortase_A Sortase A Enzyme Sortase_A->Labeled_Protein Purified_Protein Purified Labeled Protein Labeled_Protein->Purified_Protein Chromatography Biochemical_Assay Biochemical Assays (Enzyme Kinetics, SPR) Purified_Protein->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Signaling, Proliferation) Purified_Protein->Cell_Based_Assay

Caption: Workflow for this compound labeling and subsequent functional validation.

G Labeled_Ligand Labeled Ligand GPCR GPCR Labeled_Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generic GPCR signaling pathway for functional validation assays.

G Protein_Type What is the protein's function? Enzyme Enzyme Protein_Type->Enzyme Catalytic Binding_Protein Binding Protein (Receptor, Antibody) Protein_Type->Binding_Protein Interaction Growth_Factor Growth Factor/ Cytokine Protein_Type->Growth_Factor Signaling Enzyme_Assay Enzyme Kinetics Assay Enzyme->Enzyme_Assay SPR_Assay Surface Plasmon Resonance Binding_Protein->SPR_Assay Signaling_Assay Cellular Signaling Assay Binding_Protein->Signaling_Assay Proliferation_Assay Cell Proliferation Assay Growth_Factor->Proliferation_Assay

Caption: Decision tree for selecting an appropriate functional validation assay.

References

A Comparative Guide to Fluorescent Protein Labeling for SDS-PAGE Analysis: 5-FAM-LPETGG and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify proteins via SDS-PAGE, the choice of fluorescent labeling strategy is critical. This guide provides an objective comparison of the sortase-mediated 5-FAM-LPETGG labeling method with two prominent alternatives: maleimide-based and click chemistry-based labeling. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable technique for your research needs.

Performance Comparison of Protein Labeling Methods

The selection of a protein labeling strategy depends on various factors, including the desired site of labeling, the properties of the target protein, and the required labeling efficiency and specificity. Below is a comparative summary of the key characteristics of sortase-mediated ligation using this compound, maleimide-based labeling, and click chemistry.

FeatureSortase-Mediated (this compound)Maleimide-Based LabelingClick Chemistry-Based Labeling
Specificity High (site-specific at N- or C-terminus)Moderate (targets cysteine residues)High (bio-orthogonal reaction)
Labeling Site N-terminus (requires N-terminal glycine (B1666218)/s) or C-terminus (requires LPXTG tag)Surface-exposed cysteine residuesSite-specifically incorporated non-canonical amino acid or enzymatic tagging site
Protein Engineering Required (addition of sortase recognition motif)May be required (introduction of cysteine at a specific site)Required (incorporation of azide (B81097) or alkyne functionality)
Reaction Conditions Mild (physiological pH and temperature)Mild (physiological pH)Mild (biocompatible)
Reagents Sortase enzyme, this compound peptide, target protein with tagMaleimide-functionalized fluorescent dye, target protein with cysteine(s)Azide or alkyne functionalized protein, corresponding fluorescent probe, copper catalyst (for CuAAC)
Efficiency Generally high, but can be limited by enzyme kinetics and reaction equilibrium.[1]High, dependent on cysteine accessibility and reagent concentration.Very high and fast, often referred to as a "click" reaction.[2]
Versatility Broad range of proteins can be labeled; various probes can be attached to the LPETGG peptide.Limited to proteins with accessible cysteines; a wide variety of maleimide (B117702) dyes are available.Highly versatile; a wide array of azide and alkyne probes are commercially available.
Key Advantage Precise control over labeling location at the protein termini.[3][4]Simple and direct labeling of existing or engineered cysteines.High efficiency and bio-orthogonality, minimizing off-target reactions.[2]
Key Disadvantage Requires protein engineering and enzymatic reaction optimization. The inherent reversibility of the ligation can be a limitation.[1]Can lead to heterogeneous labeling if multiple cysteines are present; potential for off-target reaction with other nucleophiles at high pH.Requires incorporation of a bio-orthogonal handle, which can be complex. The copper catalyst in CuAAC can be toxic to cells.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these labeling techniques. The following diagrams, generated using the DOT language, illustrate the workflows for each method.

Sortase-Mediated Labeling with this compound

Sortase_Labeling cluster_protein Target Protein Engineering cluster_reagents Labeling Reagents cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Protein of Interest Tagged_Protein Protein-LPETGG (C-terminal tag) Protein->Tagged_Protein Genetic Fusion Reaction Incubation (Physiological Buffer) Tagged_Protein->Reaction Sortase Sortase A Enzyme Sortase->Reaction FAM_LPETGG GGG-5-FAM (N-terminal Glycine Probe) FAM_LPETGG->Reaction SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Labeled Protein Fluorescence Fluorescence Imaging SDS_PAGE->Fluorescence

Sortase-mediated labeling workflow.
Maleimide-Based Protein Labeling

Maleimide_Labeling cluster_protein Target Protein cluster_reagents Labeling Reagent cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Protein with accessible Cysteine(s) Reaction Incubation (pH 7.0-7.5) Protein->Reaction Maleimide_Dye FAM-Maleimide Maleimide_Dye->Reaction Purification Removal of excess dye Reaction->Purification Labeled Protein SDS_PAGE SDS-PAGE Purification->SDS_PAGE Fluorescence Fluorescence Imaging SDS_PAGE->Fluorescence

Maleimide-based labeling workflow.
Click Chemistry-Based Protein Labeling

Click_Chemistry_Labeling cluster_protein Target Protein Engineering cluster_reagents Labeling Reagent cluster_reaction Click Reaction cluster_analysis Analysis Protein Protein of Interest Azide_Protein Protein with Azide Handle Protein->Azide_Protein ncAA incorporation or Enzymatic Labeling Reaction Incubation Azide_Protein->Reaction Alkyne_Dye FAM-Alkyne Alkyne_Dye->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Purification Removal of excess dye and catalyst Reaction->Purification Labeled Protein SDS_PAGE SDS-PAGE Purification->SDS_PAGE Fluorescence Fluorescence Imaging SDS_PAGE->Fluorescence

Click chemistry labeling workflow.

Detailed Experimental Protocols

Protocol 1: Sortase-Mediated Labeling with this compound

This protocol is adapted for the C-terminal labeling of a target protein containing a C-terminal LPETG motif with a fluorescent probe having an N-terminal oligoglycine.

Materials:

  • Purified target protein with a C-terminal LPXTG motif.

  • Purified Sortase A enzyme (e.g., pentamutant or heptamutant for improved activity).[4]

  • 5-FAM-GGG peptide probe.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Quenching solution (e.g., EDTA for Ca²⁺-dependent sortases).

  • SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration ~50 µM), 5-FAM-GGG probe (final concentration ~250 µM), and Sortase A (final concentration ~5-10 µM) in the sortase reaction buffer.[4] The excess of the glycine probe helps to drive the reaction towards ligation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quenching (Optional): If using a Ca²⁺-dependent sortase, the reaction can be stopped by adding EDTA to a final concentration of 20 mM.

  • SDS-PAGE Analysis: Mix an aliquot of the reaction mixture with SDS-PAGE loading buffer.

  • Electrophoresis: Load the sample onto a polyacrylamide gel and perform electrophoresis under standard conditions.

  • Visualization: Visualize the fluorescently labeled protein directly in the gel using a fluorescence imager with appropriate excitation and emission filters for 5-FAM (e.g., ~495 nm excitation and ~520 nm emission). A Coomassie stain can be performed afterward to visualize all proteins.

Protocol 2: Maleimide-Based Labeling with FAM-Maleimide

This protocol describes the labeling of a protein with accessible cysteine residues.

Materials:

  • Purified protein containing at least one accessible cysteine residue.

  • FAM-maleimide.

  • Reaction buffer (e.g., PBS, pH 7.2-7.5).

  • Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.

  • Desalting column or dialysis cassette to remove excess dye.

  • SDS-PAGE loading buffer.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Dye Preparation: Dissolve the FAM-maleimide in DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the FAM-maleimide stock solution to the protein solution.[5] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye using a desalting column or by dialysis against the reaction buffer.

  • SDS-PAGE Analysis: Mix an aliquot of the labeled and purified protein with SDS-PAGE loading buffer.

  • Electrophoresis and Visualization: Perform SDS-PAGE and visualize the fluorescent protein as described in Protocol 1.

Protocol 3: Click Chemistry-Based Labeling with FAM-Alkyne

This protocol is for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It assumes the protein has been engineered to contain an azide group.

Materials:

  • Purified protein containing an azide group.

  • FAM-alkyne.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., THPTA or BTTAA).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting column or dialysis cassette.

  • SDS-PAGE loading buffer.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of FAM-alkyne in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the azide-containing protein (final concentration ~10-50 µM) to the reaction buffer.

  • Click Reaction: Add the reagents in the following order, vortexing gently after each addition: FAM-alkyne (to a final concentration of 100-200 µM), copper ligand (to a final concentration of 500 µM), CuSO₄ (to a final concentration of 50 µM), and finally sodium ascorbate (to a final concentration of 5 mM).

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove excess reagents and catalyst using a desalting column or dialysis.

  • SDS-PAGE Analysis and Visualization: Prepare the sample for SDS-PAGE and visualize the labeled protein as described in the previous protocols.

Conclusion

The choice between sortase-mediated labeling with this compound and alternative methods like maleimide or click chemistry depends heavily on the specific experimental goals and the nature of the target protein. Sortase-mediated ligation offers unparalleled specificity for terminal labeling, making it ideal for applications where precise control over the modification site is paramount. Maleimide chemistry provides a straightforward method for labeling cysteine residues, though it may lack site-specificity in proteins with multiple cysteines. Click chemistry stands out for its high efficiency and bio-orthogonality, offering a robust and versatile labeling solution, particularly when combined with techniques for site-specific incorporation of non-canonical amino acids. By understanding the principles, advantages, and protocols of each method, researchers can make an informed decision to best achieve their protein analysis objectives.

References

Comparative Analysis of Sortase A Mutants for Enhanced 5-Fam-LPETGG Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimized Sortase A Variants for Fluorescent Labeling

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, has become an indispensable tool for site-specific protein modification, enabling the conjugation of a wide array of molecules, including fluorescent probes like 5-carboxyfluorescein (B1664652) (5-Fam). The wild-type enzyme, however, exhibits relatively slow kinetics, prompting the development of numerous mutants with enhanced catalytic activity. This guide provides a comparative analysis of several key Sortase A mutants, focusing on their efficacy with the fluorescently labeled substrate 5-Fam-LPETGG, to aid researchers in selecting the optimal variant for their experimental needs.

Performance Comparison of Sortase A Mutants

The catalytic efficiency of Sortase A is a critical factor for achieving high yields in protein ligation reactions, especially when working with precious or sensitive reagents. Directed evolution and rational design have produced a portfolio of SrtA variants with significantly improved performance over the wild-type enzyme. The following table summarizes the reported catalytic enhancements of several notable mutants. It is important to note that while the specific substrate used for kinetic analysis may vary between studies, the data provides a valuable benchmark for comparing their relative activities.

SrtA VariantKey MutationsReported Improvement in Catalytic Efficiency (kcat/Km)Notes
4.3 Mutant P94S, D160N, D165A~15-fold increase compared to wild-typeEnhanced recognition of the LPETG motif.[1]
Evolved SrtA (R8) P94R/S, D160N, D165A, K196TUp to 140-fold increase compared to wild-typeAchieved through yeast display-based directed evolution.[1]
5M SrtA P94R, D160N, D165A, K190E, K196T-A commonly used enhanced variant.
D124G Mutant D124G (in 5M background)3-fold improvement over 5M SrtAShowed a 1.6-fold increase in kcat and a 1.8-fold decrease in Km.[2][3]
Mutants with Tyr187 & Glu189 mutations Y187, E189 (in 5M background)1.1 to 4.6-fold improvement over 5M SrtAThese mutations are located in the β7/β8 loop.[2][3]
7X SrtA Combination of mutations including those in 5MCalcium-independent activity and enhanced efficiencyIdeal for in vivo and cell-surface labeling under physiological conditions.[3][4]

Experimental Protocols

Successful sortase-mediated ligation relies on robust and reproducible experimental procedures. Below are detailed methodologies for key steps in the process, synthesized from established protocols.[2][3][5][6]

Expression and Purification of Sortase A Mutants

Sortase A variants are typically expressed in E. coli as His-tagged fusion proteins for straightforward purification.

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the desired His-tagged Sortase A mutant.

    • Grow the culture in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches ~0.6.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture overnight at 30°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA agarose (B213101) resin column pre-equilibrated with wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM).

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged Sortase A using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer.

In Vitro Sortase-Mediated Ligation with this compound

This protocol describes a typical reaction for labeling a protein containing an N-terminal oligoglycine (Gly)n tag with the fluorescent peptide this compound.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a final reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5):

      • (Gly)n-tagged protein of interest (e.g., 10-50 µM)

      • This compound (e.g., 100-500 µM)

      • Purified Sortase A mutant (e.g., 1-10 µM)

    • The final reaction volume can be scaled as needed.

    • Incubate the reaction mixture at a specified temperature (e.g., 4°C, room temperature, or 37°C) for a duration ranging from 1 to 12 hours. The optimal time and temperature will depend on the specific Sortase A mutant and the substrates.

  • Monitoring and Analysis:

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

    • The fluorescently labeled product can be visualized by Coomassie blue staining of the gel, followed by fluorescence imaging using an appropriate filter for 5-Fam.

    • The yield of the ligation product can be quantified by densitometry of the protein bands on the SDS-PAGE gel or by HPLC analysis.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships.

experimental_workflow cluster_protein_prep Protein Preparation cluster_sortase_prep Sortase A Preparation cluster_ligation Sortase-Mediated Ligation cluster_analysis Analysis expression Expression of (Gly)n-Protein purification Purification of (Gly)n-Protein expression->purification ligation_reaction Ligation Reaction purification->ligation_reaction srtA_expression Expression of SrtA Mutant srtA_purification Purification of SrtA Mutant srtA_expression->srtA_purification srtA_purification->ligation_reaction fam_lpetgg This compound fam_lpetgg->ligation_reaction sds_page SDS-PAGE ligation_reaction->sds_page hplc HPLC Analysis ligation_reaction->hplc fluorescence_imaging Fluorescence Imaging sds_page->fluorescence_imaging

Caption: Experimental workflow for this compound labeling.

sortase_mechanism SrtA Sortase A (Cys-SH) AcylEnzyme SrtA-S-C(O)-LPET-Protein SrtA->AcylEnzyme + Substrate Substrate Protein-LPETGG-5-Fam Nucleophile (Gly)n-Protein' Product Protein'- (Gly)n-LPET-Protein AcylEnzyme->SrtA + Nucleophile LeavingGroup GG-5-Fam AcylEnzyme->LeavingGroup

Caption: Mechanism of Sortase A-mediated ligation.

References

Assessing Steric Hindrance of 5-FAM-LPETGG on Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific labeling of proteins is a cornerstone of modern biological research, enabling the study of protein function, localization, and interactions. The sortase-mediated ligation of peptides, such as 5-FAM-LPETGG, offers a precise method for conjugating probes to a protein of interest. However, the addition of any extrinsic molecule, including a fluorophore like 5-Carboxyfluorescein (5-FAM), has the potential to introduce steric hindrance, which can alter the protein's natural interactions. This guide provides a comparative analysis of this compound, discusses alternative labeling strategies, and details experimental protocols to quantitatively assess the impact of such modifications on protein-protein interactions.

The Impact of Fluorescent Labeling on Protein Interactions

Fluorescent labeling is an invaluable tool, but the introduction of a fluorescent dye can perturb the system under investigation. The size, charge, and hydrophobicity of the dye can lead to steric clashes or non-specific interactions, potentially altering the binding affinity and kinetics of protein-protein interactions. For instance, studies have shown that fluorescent labeling can significantly influence the binding behavior of proteins, with the charge of the label playing a sensitive role in these alterations.[1] Therefore, it is crucial to characterize the effect of the chosen label to ensure that the experimental data accurately reflects the native biological process.

Comparison of Fluorescent Probes for Protein Labeling

The choice of a fluorescent probe should be guided by its photophysical properties and its potential for steric interference. While 5-FAM is a widely used green fluorescent dye, a variety of alternatives with different characteristics are available.

Property5-FAM (Fluorescein)Alexa Fluor 488DyLight 488ATTO 488
Excitation (nm) ~494~495~493~501
Emission (nm) ~521~519~528~523
Quantum Yield ~0.93~0.92~0.90~0.80
Photostability ModerateHighHighHigh
pH Sensitivity High (pKa ~6.4)LowLowLow
Molecular Weight (Da) 376.32~643~1011~793
Charge -2-2-20
Key Advantage Cost-effectiveBright and photostableHigh fluorescence outputExcellent photostability
Potential Drawback pH sensitivity, photobleachingHigher costLarger size

Note: The properties listed above are for the free dyes and may vary slightly when conjugated to a peptide or protein. It is important to consider that even dyes with similar spectral properties can have different impacts on protein interactions due to variations in their chemical structure, size, and charge.

Experimental Protocols for Assessing Steric Hindrance

To quantitatively evaluate the steric hindrance of this compound or any other labeled peptide, it is essential to compare the binding kinetics of the labeled protein against its unlabeled counterpart. The following biophysical techniques are well-suited for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[2][3] By comparing the binding sensorgrams of the labeled and unlabeled protein, one can determine changes in the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Experimental Protocol:

  • Immobilization: Covalently immobilize the unlabeled binding partner (ligand) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of both the unlabeled protein (analyte) and the this compound labeled protein in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the unlabeled and labeled analytes over the sensor surface and record the binding responses.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d, and K_D) for both the labeled and unlabeled protein.

  • Comparison: Compare the kinetic parameters obtained for the labeled and unlabeled protein. A significant change in K_D (e.g., >2-fold) suggests that the fluorescent label is causing steric hindrance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4][5][6][7][8] A key advantage of ITC is that it is a solution-based, label-free technique. To assess steric hindrance, one would compare the thermodynamic parameters of the interaction with the labeled versus the unlabeled protein.

Experimental Protocol:

  • Sample Preparation: Dialyze both binding partners (the protein to be labeled and its interacting partner) into the same buffer to minimize buffer mismatch artifacts. Prepare a solution of the unlabeled protein and another of the this compound labeled protein.

  • ITC Experiment (Unlabeled): Fill the ITC syringe with the unlabeled protein and the sample cell with its binding partner. Perform a series of injections and record the heat changes.

  • ITC Experiment (Labeled): Repeat the experiment using the this compound labeled protein in the syringe.

  • Control Experiments: Perform control titrations by injecting the protein into the buffer alone to account for the heat of dilution.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters (K_D, n, ΔH, and ΔS) for both the labeled and unlabeled interactions.

  • Comparison: A significant difference in the K_D and other thermodynamic parameters between the labeled and unlabeled experiments indicates an effect of the label on the interaction.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[9][10][11][12][13] This method is particularly useful when the labeled molecule is small (like a peptide) and the binding partner is a larger protein.

Experimental Protocol:

  • Tracer Preparation: Prepare a solution of the this compound peptide (the tracer) at a fixed, low concentration.

  • Protein Titration: Prepare a serial dilution of the unlabeled protein partner.

  • Binding Assay: Mix the tracer with each concentration of the protein and measure the fluorescence polarization after an incubation period to reach equilibrium.

  • Competition Assay (to validate the interaction): To confirm that the observed change in polarization is due to specific binding, perform a competition experiment by adding an excess of the unlabeled LPETGG peptide.

  • Data Analysis: Plot the fluorescence polarization values as a function of the protein concentration and fit the data to a sigmoidal binding curve to determine the K_D.

  • Comparison with Unlabeled System: To assess steric hindrance, the K_D value obtained from the FP assay (which uses the labeled peptide) can be compared to the K_D value determined for the interaction of the unlabeled peptide with the protein using a label-free method like ITC or SPR. A significant discrepancy would suggest that the 5-FAM label is interfering with the binding.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Sortase_Ligation Protein_G Protein-(G)n SortaseA Sortase A Protein_G->SortaseA Intermediate Acyl-enzyme intermediate SortaseA->Intermediate Cleavage Peptide This compound Peptide->SortaseA Labeled_Protein 5-FAM-LPETG-(G)n-Protein Intermediate->Labeled_Protein Nucleophilic attack

Caption: Sortase A-mediated ligation of this compound to a protein.

Steric_Hindrance_Workflow start Start label_protein Label Protein with This compound start->label_protein unlabeled_protein Prepare Unlabeled Control Protein start->unlabeled_protein choose_method Select Biophysical Method (SPR, ITC, or FP) label_protein->choose_method unlabeled_protein->choose_method perform_exp Perform Binding Experiments choose_method->perform_exp analyze_data Analyze Kinetic and Thermodynamic Data perform_exp->analyze_data compare_results Compare Labeled vs. Unlabeled Results analyze_data->compare_results no_hindrance No Significant Difference: Minimal Steric Hindrance compare_results->no_hindrance No hindrance Significant Difference: Steric Hindrance Detected compare_results->hindrance Yes end End no_hindrance->end hindrance->end

Caption: Workflow for assessing steric hindrance of fluorescent labels.

Signaling_Pathway cluster_0 Normal Interaction cluster_1 Steric Hindrance Receptor Receptor Downstream Downstream Signaling Receptor->Downstream Activates Ligand Ligand Ligand->Receptor Binds Receptor_H Receptor Downstream_H Altered/No Signaling Receptor_H->Downstream_H Ligand_H Labeled Ligand (5-FAM) Ligand_H->Receptor_H Binding Impeded

Caption: Impact of steric hindrance on a signaling pathway.

Conclusion

The site-specific labeling of proteins with this compound via sortase-mediated ligation is a powerful technique. However, the potential for the 5-FAM moiety to introduce steric hindrance necessitates careful validation. By employing rigorous biophysical methods such as SPR, ITC, and FP to compare the binding characteristics of labeled and unlabeled proteins, researchers can confidently assess the impact of the fluorescent tag. When significant steric hindrance is detected, considering alternative fluorescent probes with different physicochemical properties is a prudent step to ensure the biological relevance of the experimental findings. This guide provides the framework and methodologies for making informed decisions in the selection and validation of fluorescently labeled proteins for the study of protein-protein interactions.

References

A Researcher's Guide: 5-Fam-lpetgg vs. Alternative Green Fluorescent Probes for Sortagging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of site-specific protein labeling, sortase-mediated ligation, or "sortagging," has emerged as a powerful and versatile tool. This enzymatic method offers precise control over the location of modification, enabling the attachment of various molecules, including fluorescent probes, to a protein of interest. For researchers utilizing green fluorescence, the choice of the fluorescent probe conjugated to the sortase recognition motif (e.g., LPETGG) is a critical determinant of experimental success. This guide provides an objective comparison of 5-Fam-lpetgg, a commonly used green fluorescent probe for sortagging, with other commercially available alternatives.

Performance Comparison of Green Fluorescent Probes

The ideal fluorescent probe for sortagging should not only be a good substrate for the sortase enzyme but also possess favorable photophysical properties. While direct comparative studies on the sortagging efficiency of different fluorescently labeled LPETGG peptides are limited in publicly available literature, a comparison of the fluorescent dyes themselves provides valuable insights for probe selection. The following table summarizes the key properties of 5-carboxyfluorescein (B1664652) (5-FAM), fluorescein (B123965) isothiocyanate (FITC), and Oregon Green, three common green fluorescent dyes used in bioconjugation.

Property5-FAM (in this compound)FITCOregon Green 488
Excitation Max (nm) ~492[1]~494~496
Emission Max (nm) ~518[1]~521~524
Quantum Yield ~0.83Variable, often lower than 5-FAM~0.91
Photostability ModerateModerate, prone to photobleachingHigh
pH Sensitivity Sensitive to acidic pHSensitive to acidic pHLess sensitive in physiological pH range
Brightness HighHighVery High

Key Insights:

  • Brightness and Quantum Yield: Oregon Green 488 exhibits a higher quantum yield compared to 5-FAM, suggesting it can provide a brighter signal under similar conditions.

  • Photostability: A significant advantage of Oregon Green is its superior photostability compared to fluorescein-based dyes like 5-FAM and FITC. This makes it more suitable for applications requiring prolonged or intense light exposure, such as time-lapse imaging.

  • pH Sensitivity: Both 5-FAM and FITC are known to be sensitive to acidic environments, which can lead to signal quenching. Oregon Green is less affected by pH changes within the physiological range, offering more stable fluorescence in various cellular compartments.

While these photophysical properties are crucial, the ultimate performance in a sortagging experiment also depends on the efficiency of the enzymatic ligation. The choice of fluorophore can potentially influence the accessibility of the LPETGG motif to the sortase active site. However, without direct comparative experimental data on sortagging reaction kinetics and yields for these specific probes, researchers are encouraged to consider the photophysical properties as a primary guide for selection, with the understanding that empirical optimization for their specific protein of interest may be necessary.

Experimental Protocols

The following is a general protocol for N-terminal labeling of a protein with a fluorescently labeled LPETGG probe using sortase A. This protocol should be optimized for each specific protein and probe combination.

Materials:

  • Purified protein with an N-terminal triglycine (B1329560) (GGG) motif.

  • This compound or other green fluorescent LPETGG probe.

  • Purified Sortase A (e.g., pentamutant for higher activity).

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Quenching buffer (e.g., SDS-PAGE loading buffer).

  • Equipment for protein analysis (SDS-PAGE, fluorescence scanner).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume:

    • GGG-Protein to a final concentration of 10-50 µM.

    • Fluorescent LPETGG probe to a final concentration of 100-500 µM (a molar excess is typically used).

    • Sortase A to a final concentration of 1-10 µM.

    • Add sortase reaction buffer to the final volume.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Monitoring the Reaction: To monitor the progress of the reaction, take aliquots at different time points (e.g., 0, 30, 60, 120, and 240 minutes). Quench the reaction by adding an equal volume of quenching buffer and analyze by SDS-PAGE.

  • Analysis:

    • Visualize the gel using a fluorescence scanner to detect the labeled protein. The labeled protein will appear as a fluorescent band at a slightly higher molecular weight than the unlabeled protein.

    • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize all protein bands and assess the labeling efficiency by comparing the intensity of the labeled and unlabeled protein bands.

  • Purification (Optional): If necessary, the labeled protein can be purified from the reaction mixture to remove excess probe and unlabeled protein using methods such as size-exclusion chromatography or affinity chromatography (if the protein has an affinity tag).

Visualizing the Process

To better understand the sortagging workflow and the key components involved, the following diagrams have been generated.

Sortagging_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products TargetProtein Target Protein (with N-terminal GGG) LabeledProtein Fluorescently Labeled Protein TargetProtein->LabeledProtein Ligation FluorescentProbe Fluorescent Probe (e.g., this compound) FluorescentProbe->LabeledProtein Byproduct Cleaved GG Peptide FluorescentProbe->Byproduct Cleavage SortaseA Sortase A SortaseA->LabeledProtein Catalysis

Caption: A schematic overview of the sortase-mediated ligation (sortagging) workflow.

Fluorophore_Comparison cluster_FAM 5-FAM (Fluorescein derivative) cluster_OG Oregon Green (Fluorinated Fluorescein) FAM_structure Core Fluorescein Structure FAM_props Properties: - Moderate Photostability - pH Sensitive FAM_structure->FAM_props OG_structure Core Fluorescein Structure + Fluorine Atoms FAM_structure->OG_structure Fluorination OG_props Properties: - High Photostability - Less pH Sensitive OG_structure->OG_props

Caption: Key structural and property differences between 5-FAM and Oregon Green fluorophores.

References

Sortagging vs. Click Chemistry: A Head-to-Head Comparison for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Two powerful techniques, sortagging and click chemistry, have emerged as leading methods for site-specific bioconjugation. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in selecting the optimal strategy for your research needs.

This comparison guide delves into the mechanisms, quantitative performance, and experimental considerations of both sortagging and click chemistry, offering a comprehensive overview for informed decision-making in protein labeling, drug targeting, and other bioconjugation applications.

At a Glance: Key Differences

FeatureSortaggingClick Chemistry
Reaction Type Enzymatic LigationChemical Ligation
Key Reagents Sortase Enzyme, LPXTG motif, (oligo)Glycine nucleophileAzide (B81097) and Alkyne functional groups, Copper(I) catalyst (CuAAC) or Strained cyclooctyne (B158145) (SPAAC)
Specificity High, determined by enzyme-substrate recognitionHigh, due to bio-orthogonal nature of reactants
Reaction Conditions Physiological (aqueous buffer, room temp/37°C)Mild, aqueous conditions; SPAAC is catalyst-free
Reaction Speed Slower, can take hours to reach high yield[1]Generally faster, from minutes to a few hours[2]
Reversibility Reversible, can be a limitation[3][4]Irreversible
Residue Requirement Requires specific terminal recognition sequences (LPXTG, poly-Glycine)[5]Requires incorporation of azide or alkyne groups

Mechanism of Action

Sortagging: Enzymatic Precision

Sortagging utilizes the transpeptidase activity of the bacterial enzyme Sortase A (SrtA).[6] SrtA recognizes a specific pentapeptide motif, most commonly LPXTG (where X can be any amino acid), at the C-terminus of a target protein.[5] The enzyme cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent acyl-enzyme intermediate. This intermediate is then resolved by a nucleophilic attack from an N-terminal oligoglycine (Gly)n motif on a second molecule, resulting in the formation of a new peptide bond.[5]

Sortagging_Mechanism cluster_0 Step 1: Recognition and Cleavage cluster_1 Step 2: Nucleophilic Attack and Ligation Protein-LPXTG Protein-LPXTG SrtA Sortase A Protein-LPXTG->SrtA Binds Acyl-Enzyme Acyl-Enzyme Intermediate SrtA->Acyl-Enzyme Cleaves LPXT-G Acyl-Enzyme->SrtA Regenerated Gly-Molecule (Gly)n-Molecule Acyl-Enzyme->Gly-Molecule Nucleophilic attack Labeled_Protein Labeled Protein Gly-Molecule->Labeled_Protein Ligation

Sortagging reaction mechanism.
Click Chemistry: Bio-orthogonal Power

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding.[7] For bioconjugation, the most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8]

  • CuAAC: This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) source.[9][10] While highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications.[11]

  • SPAAC: To circumvent the need for a metal catalyst, SPAAC utilizes a strained cyclooctyne which reacts readily with an azide.[12][] The relief of ring strain provides the driving force for this bio-orthogonal reaction, making it ideal for live-cell labeling.[12][]

Click_Chemistry_Mechanisms cluster_CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 (Azide) CuAAC_Product R1-Triazole-R2 Azide1->CuAAC_Product Alkyne1 R2-C≡CH (Alkyne) Alkyne1->CuAAC_Product Catalyst1 Cu(I) Catalyst1->CuAAC_Product Azide2 R1-N3 (Azide) SPAAC_Product R1-Triazole-R2 Azide2->SPAAC_Product Cyclooctyne R2-Cyclooctyne Cyclooctyne->SPAAC_Product

Mechanisms of CuAAC and SPAAC click chemistry.

Quantitative Performance Comparison

Table 1: Reaction Kinetics and Yield

ParameterSortaggingCuAAC (Chelation-Assisted)SPAAC
Typical Reaction Time 6 - 24 hours to reach high yield[1]30 - 60 minutes for >70% yield on cells; <5 min for completion in vitro[2]Varies with cyclooctyne (minutes to hours)
Reported Yield ~50% in 6h, up to 90% in 24h[1]>70%[2]High, often near-quantitative
Second-order Rate Constant (k) Generally lower (enzyme kinetics)~102 - 103 M-1s-1~10-3 - 1 M-1s-1 (highly dependent on cyclooctyne structure)[12]
Reagent Concentration Micromolar concentrations of protein and sortase[14]Micromolar concentrations of reactants and catalyst[2]Micromolar concentrations of reactants

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

Cyclooctynek (M-1s-1) in Acetonitrile/Waterk (M-1s-1) in Methanol
OCT2.4 x 10-33.0 x 10-3
ALO4.2 x 10-35.0 x 10-3
DIFO4.2 x 10-27.6 x 10-2
BCN3.2 x 10-16.7 x 10-1
Data adapted from relevant literature. Rate constants are highly dependent on the specific reactants and solvent conditions.

Experimental Protocols

General Workflow for Protein Labeling

Experimental_Workflow cluster_Sortagging Sortagging Workflow cluster_ClickChem Click Chemistry Workflow S_Start Express Protein of Interest with LPXTG tag S_React Incubate with Sortase A and (Gly)n-Probe S_Start->S_React S_Purify Purify Labeled Protein S_React->S_Purify C_Start Incorporate Azide or Alkyne handle into Protein C_React React with complementary Alkyne/Azide-Probe C_Start->C_React C_Purify Purify Labeled Protein C_React->C_Purify

General experimental workflows.
Detailed Methodologies

Sortase-Mediated Labeling of a Purified Protein

  • Protein and Probe Preparation:

    • Express and purify the target protein containing a C-terminal LPXTG motif.

    • Synthesize or obtain a probe (e.g., fluorophore, biotin) conjugated to an N-terminal oligoglycine (typically GGG).

  • Ligation Reaction:

    • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

    • Combine the LPXTG-tagged protein (e.g., 10-50 µM), the (Gly)n-probe (e.g., 0.5-1 mM), and purified Sortase A (e.g., 20-150 µM).[14]

    • Incubate the reaction at room temperature or 37°C for 1 to 5 hours, taking aliquots at different time points to monitor progress.[14]

  • Analysis and Purification:

    • Analyze the reaction products by SDS-PAGE followed by Coomassie staining or in-gel fluorescence imaging.

    • Purify the labeled protein from unreacted components and the sortase enzyme using affinity chromatography (e.g., if the protein or sortase has a His-tag) or size-exclusion chromatography.

Click Chemistry (SPAAC) Labeling on Live Cells

  • Metabolic Labeling:

    • Culture mammalian cells in a medium supplemented with an azide-modified monosaccharide (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 2-3 days. This incorporates azido (B1232118) groups onto cell surface glycans.

  • Labeling Reaction:

    • Wash the cells to remove unincorporated azido-sugar.

    • Incubate the cells with a strained alkyne-conjugated probe (e.g., a cyclooctyne-fluorophore) in a serum-free medium for 1-2 hours at 37°C.

  • Analysis:

    • Wash the cells to remove the unreacted probe.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Strengths and Limitations

Sortagging

  • Strengths:

    • High specificity due to enzymatic recognition.[15]

    • Forms a native peptide bond.

    • Works well in complex biological milieu.

  • Limitations:

    • The reaction is reversible, which can limit yields unless strategies are employed to drive the reaction forward.[4]

    • Requires the genetic introduction of recognition motifs at the protein termini, which may not always be feasible.[5]

    • Slower reaction kinetics compared to click chemistry.[1]

    • The sortase enzyme itself needs to be produced and purified.

Click Chemistry

  • Strengths:

    • Extremely fast and high-yielding reactions.[2][7]

    • Bio-orthogonal nature prevents side reactions with native biomolecules.[16]

    • Irreversible reaction.

    • SPAAC is catalyst-free, making it highly biocompatible for in vivo studies.[12][]

  • Limitations:

    • Requires the introduction of non-native azide or alkyne functional groups into the biomolecule, which can sometimes be challenging.

    • CuAAC requires a copper catalyst that can be toxic to cells, although newer ligands can mitigate this.[11]

    • The resulting triazole linkage is a non-native chemical bond.

Conclusion

Both sortagging and click chemistry are powerful and versatile tools for site-specific bioconjugation. The choice between them depends heavily on the specific application, the nature of the biomolecule to be modified, and the experimental context.

  • Choose sortagging when the formation of a native peptide bond is critical and when the introduction of terminal recognition sequences is straightforward. It is particularly well-suited for creating protein-protein fusions and for applications where enzymatic specificity is paramount.

  • Choose click chemistry for applications requiring very rapid and high-yielding conjugations. SPAAC is the method of choice for live-cell and in vivo labeling due to its catalyst-free nature and excellent bio-orthogonality. CuAAC remains a highly efficient option for in vitro conjugations where copper toxicity is not a concern.

Recent advances have also demonstrated the power of combining both techniques, using sortagging to site-specifically introduce a click chemistry handle onto a protein, which is then reacted in a subsequent click reaction.[17][18] This hybrid approach leverages the enzymatic specificity of sortagging and the rapid, bio-orthogonal nature of click chemistry, opening up new possibilities for complex bioconjugate synthesis.

References

A Comparative Guide to 5-FAM-LPETGG: Applications in Site-Specific Protein Labeling and a Look at Alternatives for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise modification of proteins and the accurate measurement of enzyme activity are paramount. This guide provides a comprehensive review of 5-FAM-LPETGG, a widely used fluorescent probe for sortase-mediated ligation, and compares its utility with alternative technologies in the context of kinase assays.

This publication delves into the applications of this compound, detailing its primary use in the site-specific labeling of proteins. Furthermore, it offers an objective comparison of prominent non-radioactive kinase assay platforms—Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen—providing researchers with the data needed to select the most appropriate method for their experimental goals.

This compound: A Tool for Covalent Protein Labeling

This compound is a fluorescently labeled peptide substrate designed for sortase A (SrtA), a transpeptidase found in Gram-positive bacteria.[1][2][3] The peptide contains the SrtA recognition motif "LPETG" and is modified with 5-carboxyfluorescein (B1664652) (5-FAM), a commonly used green fluorescent dye.[4] SrtA catalyzes a transpeptidation reaction, cleaving the peptide bond between the threonine and glycine (B1666218) residues of the LPETG motif and subsequently ligating the N-terminus of a protein or peptide containing an exposed oligoglycine (Gly)n sequence.[1][2][3] This process allows for the site-specific, covalent attachment of the fluorescent FAM label to a target protein.

Applications of this compound:

The primary application of this compound is in sortase-mediated ligation (SML) for the site-specific labeling of proteins. This technique offers a robust method for attaching fluorescent probes, biotin, or other moieties to a protein of interest at either the N- or C-terminus, depending on the location of the recognition motifs.[2][3] This precise control over the labeling site is a significant advantage over traditional labeling methods that target reactive amino acid side chains (e.g., lysines, cysteines), which can often lead to heterogeneous products and potential disruption of protein function.

Performance and Experimental Considerations:

Alternatives for Monitoring Biochemical Events: A Focus on Kinase Assays

While this compound is primarily a tool for protein labeling, the broader field of monitoring biochemical events, such as kinase activity, has a diverse array of available technologies. Kinases are a critical class of enzymes in drug discovery, and robust, high-throughput methods for measuring their activity are essential. Here, we compare three prevalent non-radioactive, homogeneous assay formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen.

Fluorescence Polarization (FP)

Principle: FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a competitive kinase assay, a fluorescently labeled phosphopeptide (tracer) is bound to a phosphospecific antibody, resulting in a high FP signal. The kinase phosphorylates an unlabeled substrate, which then competes with the tracer for antibody binding, leading to a decrease in the FP signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET assays are based on the transfer of energy between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore when they are in close proximity. In a common kinase assay format, a biotinylated substrate peptide is phosphorylated by the kinase. A terbium- or europium-labeled anti-phospho-antibody (donor) and a streptavidin-labeled acceptor fluorophore are then added. Phosphorylation of the peptide brings the donor and acceptor into proximity, resulting in a FRET signal.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is a bead-based technology. Donor beads, upon excitation at 680 nm, generate singlet oxygen, which can diffuse approximately 200 nm to an acceptor bead, triggering a chemiluminescent signal. In a typical kinase assay, a biotinylated substrate is phosphorylated. Streptavidin-coated donor beads and anti-phospho-antibody-coated acceptor beads are added. The phosphorylation event brings the beads into proximity, leading to a luminescent signal.[7]

Comparative Performance of Kinase Assay Platforms

To provide a clear comparison, we will consider a hypothetical screening scenario for inhibitors of the Abl kinase, a well-studied tyrosine kinase. While a single study directly comparing all three platforms for Abl kinase with identical reagents and conditions is not available, we can synthesize data from various sources to provide a representative comparison.

ParameterFluorescence Polarization (FP)Time-Resolved FRET (TR-FRET)AlphaScreen
Principle Change in molecular tumbling rateLong-lifetime fluorescence energy transferLuminescent oxygen channeling
Typical Z'-factor *0.5 - 0.8> 0.7> 0.6
IC50 Determination YesYesYes
Advantages Simple, homogeneous, cost-effective, widely available instrumentation.High sensitivity, low background, ratiometric measurement reduces well-to-well variability.[8][9]High sensitivity and dynamic range, tolerant of various buffer components.[8][9]
Disadvantages Susceptible to interference from fluorescent compounds, requires a significant size difference between tracer and binder.Can be sensitive to buffer components and compound fluorescence, may require specific instrumentation.Susceptible to light scatter from particulate matter, singlet oxygen quenching by some compounds, requires specialized instrumentation.

Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating a robust assay suitable for high-throughput screening.

Experimental Protocols

Sortase-Mediated Ligation with this compound

This protocol outlines the general steps for labeling a protein containing an N-terminal oligoglycine motif with this compound.

Materials:

  • Purified protein with an N-terminal (Gly)n tag (e.g., GGG-Protein)

  • This compound peptide

  • Purified, active Sortase A

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Quenching solution (e.g., 100 mM EDTA)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the GGG-Protein, this compound, and Sortase A in the sortase reaction buffer. A typical molar ratio is 1:5:0.5 (Protein:Peptide:Sortase).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove the unreacted this compound, sortase, and any byproducts by purifying the reaction mixture. Size-exclusion chromatography is a common method to separate the larger labeled protein from the smaller reactants.[6] If the sortase and/or the unlabeled protein has an affinity tag (e.g., His-tag), affinity chromatography can also be used for purification.[2]

  • Analysis: Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry.

Competitive Fluorescence Polarization Kinase Assay

This protocol provides a general workflow for a competitive FP assay to screen for kinase inhibitors.

Materials:

  • Kinase

  • Unlabeled kinase substrate peptide

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • ATP

  • Test compounds (inhibitors)

  • 384-well black microplate

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, unlabeled substrate, tracer, antibody, and ATP in the assay buffer.

  • Compound Dispensing: Dispense the test compounds into the microplate wells.

  • Kinase Reaction: Add the kinase and unlabeled substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction (e.g., by adding EDTA). Add a pre-mixed solution of the fluorescent tracer and the phosphospecific antibody. Incubate for a period to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in sortase-mediated ligation and a competitive FP kinase assay.

Sortase_Mediated_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Protein Target Protein (with N-terminal GGG) Incubation Incubate in Reaction Buffer Protein->Incubation Peptide This compound Peptide->Incubation SrtA Sortase A SrtA->Incubation Purify Size-Exclusion or Affinity Chromatography Incubation->Purify Quench Reaction Labeled_Protein Fluorescently Labeled Protein Purify->Labeled_Protein

Sortase-Mediated Ligation Workflow

Competitive_FP_Kinase_Assay cluster_kinase_reaction Kinase Reaction cluster_detection Detection cluster_measurement Measurement Kinase Kinase Reaction Incubation Kinase->Reaction Substrate Unlabeled Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Reaction Detection_Mix Add Tracer and Antibody Reaction->Detection_Mix Stop Reaction Tracer Fluorescent Phosphopeptide Tracer Tracer->Detection_Mix Antibody Phosphospecific Antibody Antibody->Detection_Mix FP_Read Measure Fluorescence Polarization Detection_Mix->FP_Read Incubate

Competitive FP Kinase Assay Workflow

Conclusion

This compound remains a valuable and widely used tool for the site-specific fluorescent labeling of proteins through sortase-mediated ligation. Its utility lies in the precise control it offers over the location of the fluorescent probe, which is critical for many downstream applications.

For the broader task of monitoring enzyme activity, particularly for high-throughput screening of kinase inhibitors, researchers have a choice of several robust, non-radioactive technologies. Fluorescence Polarization, TR-FRET, and AlphaScreen each offer distinct advantages and disadvantages. The selection of the most appropriate platform will depend on the specific experimental requirements, including the nature of the kinase and substrate, the available instrumentation, and the desired balance between sensitivity, cost, and throughput. This guide provides the foundational information to make an informed decision and to design and execute these powerful assays effectively.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-FAM-LPETGG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive overview of the proper disposal procedures for 5-FAM-LPETGG (5-Carboxyfluorescein-LPETGG), a fluorescent peptide widely used for site-specific protein labeling. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling and storage.

PropertyValue
Molecular Formula C₄₅H₅₀N₆O₁₆ • XCF₃COOH
Molecular Weight 930.9 g/mol
Appearance Solid
Purity ≥90%
Excitation Maximum (λex) 230, 452 nm
Emission Maximum (λem) 518 nm
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml[1]
Storage Temperature Store desiccated, frozen, and in the dark[2]
Stability ≥ 4 years

**Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Whenever possible, leave the chemical in its original container to avoid misidentification[3].

3. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (5-Carboxyfluorescein-LPETGG)".

  • List all associated hazards on the label. For fluorescein (B123965) derivatives, this typically includes "Irritant" and "Environmentally Hazardous"[3].

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials, heat, and sources of ignition[4].

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal contractor.

  • Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal[5].

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the critical steps from waste generation to final disposal.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Dedicated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' 'Irritant, Environmentally Hazardous' C->D E Store Sealed Container in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by a Licensed Waste Disposal Contractor E->F G End: Compliant Disposal F->G

References

Personal protective equipment for handling 5-Fam-lpetgg

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-FAM-LPETGG

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure safe operational handling and disposal of this fluorescently labeled peptide.

Physical and Chemical Properties

A summary of the key quantitative data for this compound (trifluoroacetate salt) is presented below for easy reference.

PropertyValue
Synonym 5-Carboxyfluorescein-LPETGG
Molecular Formula C₄₅H₅₀N₆O₁₆ • XCF₃COOH
Formula Weight 930.9 g/mol
Purity ≥90%
Appearance Solid
Excitation Maximum 492 nm
Emission Maximum 518 nm
UV/Vis Maximum 230, 452 nm
Storage Temperature -20°C
Stability ≥4 years
Solubility (in PBS, pH 7.2) Approximately 5 mg/mL[1]
Solubility (in Ethanol, DMSO, DMF) Approximately 10 mg/mL[1]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) does not classify the substance as hazardous under the Globally Harmonized System (GHS)[2], the product information sheet advises treating it as potentially hazardous until more information is available[1]. Therefore, adherence to standard laboratory safety protocols is essential.

Minimum PPE Requirements:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] For procedures with a risk of splashing, chemical splash goggles should be worn.[3] If there is a significant splash hazard, a face shield should be used in addition to safety glasses or goggles.[3]

  • Hand Protection: Disposable nitrile gloves are required for handling.[3] If direct contact occurs, gloves should be removed immediately, and hands should be washed. For extended contact, consider double-gloving.

  • Protective Clothing: A standard laboratory coat must be worn to protect against incidental contact.[3] Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[3]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling and use of this compound.

1. Preparation and Reconstitution:

  • Before use, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can reduce its stability.
  • Prepare a stock solution by dissolving the solid peptide in an appropriate solvent such as ethanol, DMSO, or dimethylformamide (DMF)[1].
  • For biological experiments, further dilutions can be made in aqueous buffers like PBS (pH 7.2)[1].
  • Ensure that the final concentration of any organic solvent is low enough to not affect the biological system[1].

2. Experimental Use:

  • All handling of the peptide, both in solid and solution form, should be conducted in a well-ventilated area.
  • Avoid the formation of dust or aerosols.
  • Use calibrated pipettes and equipment to ensure accuracy and minimize waste.
  • After handling, thoroughly wash hands and any exposed skin.

3. Spill Management:

  • In the event of a small spill, wear appropriate PPE.
  • Cover the spill with an absorbent material.
  • Clean the area with a suitable laboratory disinfectant, followed by a water rinse.
  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, sealed waste container.
  • Unused or expired peptide should be treated as chemical waste.

2. Disposal of Solid Waste:

  • Contaminated solid waste should be placed in a clearly labeled, sealed bag or container.
  • Follow your institution's guidelines for the disposal of non-hazardous chemical waste.

3. Disposal of Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, sealed waste container.
  • Do not pour solutions down the drain unless permitted by your institution's environmental health and safety office.
  • Solutions in organic solvents must be disposed of as chemical waste according to institutional protocols.

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Equilibrate to Room Temp prep2 Wear Appropriate PPE prep1->prep2 prep3 Reconstitute in Solvent prep2->prep3 handle1 Perform Experiment prep3->handle1 handle2 Clean Work Area handle1->handle2 disp1 Segregate Waste handle2->disp1 disp2 Dispose of Solid Waste disp1->disp2 disp3 Dispose of Liquid Waste disp1->disp3 spill1 Contain Spill spill2 Clean and Decontaminate spill1->spill2 spill3 Dispose of Spill Waste spill2->spill3

Caption: Workflow for Safe Handling and Disposal of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.